alpha-Methyl-DL-phenylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-methyl-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(11,9(12)13)7-8-5-3-2-4-6-8/h2-6H,7,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOWVAAEQCNGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601312866 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | alpha-Methylphenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029223 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1132-26-9, 4415-69-4 | |
| Record name | DL-α-Methylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1132-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Methyl-DL-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001132269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methylphenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004415694 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1132-26-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | DL-α-Methylphenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601312866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .ALPHA.-METHYL-DL-PHENYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67265D2JSG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
alpha-Methyl-DL-phenylalanine chemical and physical properties
An In-Depth Technical Guide to α-Methyl-DL-phenylalanine: Properties, Synthesis, and Analysis
Prepared by: Gemini, Senior Application Scientist
Introduction: Beyond the Canonical Twenty
In the landscape of pharmaceutical and biochemical research, the utility of non-proteinogenic amino acids is well-established. These structural variants of the canonical twenty amino acids serve as invaluable tools for modulating the properties of peptides and other bioactive molecules. Among these, α-Methyl-DL-phenylalanine, a simple yet potent derivative of phenylalanine, has garnered significant attention. Its core structure, featuring a methyl group at the α-carbon, imparts unique conformational constraints and metabolic stability, making it a strategic building block in modern drug design.[1]
This guide provides a comprehensive technical overview of α-Methyl-DL-phenylalanine, designed for researchers, chemists, and drug development professionals. We will move beyond catalog data to explore the causality behind its synthesis, the logic of its analytical characterization, and the implications of its structural properties on its applications.
Part 1: Core Chemical and Physical Properties
The foundational characteristics of a molecule dictate its handling, reactivity, and suitability for various applications. α-Methyl-DL-phenylalanine is a white crystalline solid, and its key properties are summarized below.[2] The introduction of the α-methyl group significantly impacts its steric profile compared to native phenylalanine, a feature that is central to its utility.
| Property | Value | Source(s) |
| CAS Number | 1132-26-9 | |
| Molecular Formula | C₁₀H₁₃NO₂ | |
| Molecular Weight | 179.22 g/mol | |
| Appearance | White to off-white powder/solid | [1][3] |
| Melting Point | 293-294 °C (decomposes) | |
| Solubility | Soluble in water (requires sonication for higher concentrations), and dilute mineral acids. | [3] |
| pKa (Predicted) | 2.25 ± 0.10 (Acidic), 9.85 ± 0.10 (Basic) | |
| SMILES | CC(N)(Cc1ccccc1)C(O)=O | [2] |
| InChI Key | HYOWVAAEQCNGLE-UHFFFAOYSA-N | [2] |
Part 2: Synthesis Protocol – The Strecker Approach
The synthesis of α,α-disubstituted amino acids like α-Methyl-DL-phenylalanine presents a unique challenge due to the steric hindrance around the quaternary carbon.[4] The Strecker synthesis, a robust and time-honored method, is well-suited for this task as it constructs the amino acid backbone from a ketone precursor.[5][6] This approach is often favored in industrial settings for its cost-effective and readily available starting materials.[7]
Causality of the Strecker Synthesis
The logic of the Strecker synthesis is a two-stage process:
-
Aminonitrile Formation: A ketone (in this case, phenylacetone) reacts with ammonia to form an imine. The subsequent nucleophilic attack by a cyanide ion on the imine carbon creates the stable α-aminonitrile intermediate. This step efficiently assembles the carbon skeleton and introduces the crucial amine and nitrile functionalities in a single pot.[5]
-
Nitrile Hydrolysis: The nitrile group of the α-aminonitrile is then hydrolyzed under strong acidic or basic conditions to yield the final carboxylic acid, thus completing the amino acid structure.[7]
Experimental Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of α-Methyl-DL-phenylalanine.
Step-by-Step Methodology
-
Reagent Preparation: In a well-ventilated fume hood, a solution of potassium cyanide (KCN) in water is carefully prepared. In a separate reaction vessel equipped with a stirrer, phenylacetone is dissolved in methanol. An aqueous solution of ammonium chloride (NH₄Cl) is added.
-
Expert Insight: Using ammonium chloride and potassium cyanide is a safer, more practical alternative to handling anhydrous ammonia and highly toxic hydrogen cyanide gas directly. The ammonium chloride provides the ammonia in situ.[7]
-
-
Aminonitrile Formation: The KCN solution is added dropwise to the stirred phenylacetone/ammonium chloride mixture at room temperature. The reaction is sealed and stirred for 24-48 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Intermediate Work-up: The reaction mixture is diluted with water and extracted with a solvent like diethyl ether or dichloromethane to separate the organic α-aminonitrile from inorganic salts. The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Acid Hydrolysis: The crude α-aminonitrile residue is combined with concentrated hydrochloric acid (HCl).
-
Expert Insight: Strong acid is required to hydrolyze the stable nitrile C≡N triple bond to a carboxylic acid. This step proceeds via a carboxamide intermediate.
-
-
Reaction and Isolation: The mixture is heated to reflux for 6-12 hours. After cooling, the solution is carefully neutralized with a base (e.g., 6M NaOH) to the isoelectric point of the amino acid (typically pH 5-6) to induce precipitation.
-
Purification: The precipitated solid is collected by vacuum filtration, washed with cold water and then a small amount of cold ethanol to remove residual salts and organic impurities, and finally dried under vacuum to yield α-Methyl-DL-phenylalanine. Purity should be assessed by HPLC and NMR.
Part 3: Analytical Characterization
A robust analytical workflow is critical to confirm the identity, purity, and structure of the synthesized compound. Each technique provides a unique piece of the structural puzzle, creating a self-validating analytical system.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the gold standard for determining the purity of non-volatile organic compounds. For α-Methyl-DL-phenylalanine, a reversed-phase method is most effective.
-
Causality of Method Choice: The molecule has a significant nonpolar character due to its benzyl group, making it well-suited for retention on a nonpolar stationary phase (like C18). A polar mobile phase (water/acetonitrile) is used to elute the compound. UV detection is ideal, as the phenyl ring is a strong chromophore.[8]
Protocol: Reversed-Phase HPLC
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in the mobile phase (e.g., 50:50 A:B).
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, from 10% B to 90% B over 15 minutes.
-
Data Interpretation: The purity is calculated based on the area percentage of the main peak corresponding to α-Methyl-DL-phenylalanine. The retention time for α-methyl-phenylalanine is expected to be around 4.7 minutes under specific published conditions.[8]
Workflow: HPLC Purity Analysis
Caption: Standard workflow for HPLC purity analysis of α-Methyl-DL-phenylalanine.
Spectroscopic Confirmation of Structure
NMR provides the most definitive information about the carbon-hydrogen framework of the molecule.
-
¹H NMR: The spectrum will confirm the presence of all proton types.
-
Phenyl Protons: A multiplet between 7.2-7.4 ppm.[9]
-
Methylene Protons (CH₂): Two diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet or two doublets (AB quartet) around 3.0-3.3 ppm.[10]
-
Methyl Protons (CH₃): A singlet around 1.5 ppm. The singlet nature confirms its attachment to the quaternary α-carbon.
-
Amine (NH₂) and Carboxyl (COOH) Protons: Broad signals that may be exchanged with D₂O.
-
-
¹³C NMR: This confirms the carbon skeleton.
-
Carbonyl Carbon (C=O): ~175-180 ppm.
-
Aromatic Carbons: Multiple signals between ~125-135 ppm.
-
Quaternary α-Carbon: ~60-65 ppm.
-
Methylene Carbon (CH₂): ~40-45 ppm.
-
Methyl Carbon (CH₃): ~20-25 ppm.
-
IR spectroscopy is used to identify the key functional groups.
-
O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.
-
N-H Stretch (Amine): A moderate band around 3000-3300 cm⁻¹, often superimposed on the O-H stretch.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
MS confirms the molecular weight and can provide structural information through fragmentation patterns.
-
Expected Mass: For the neutral molecule C₁₀H₁₃NO₂, the monoisotopic mass is 179.095 Da. In electrospray ionization (ESI) positive mode, the protonated molecule [M+H]⁺ would be observed at m/z 180.097.
-
Key Fragmentation: A characteristic fragmentation pathway for phenylalanine and its derivatives is the loss of the benzyl group (C₇H₇, 91 Da) or the entire benzyl side chain. Another common fragmentation is the loss of the carboxyl group (as CO₂ or HCOOH).[11]
Part 4: Applications and Mechanism of Action
The primary utility of α-Methyl-DL-phenylalanine stems from its structural properties.
-
Peptide Modification: When incorporated into a peptide sequence, the α-methyl group provides steric shielding, making the adjacent peptide bond resistant to cleavage by proteases. This significantly increases the metabolic stability and in vivo half-life of peptide-based drugs.[12]
-
Conformational Constraint: The methyl group restricts the rotational freedom around the peptide backbone, locking it into a more defined conformation. This can enhance binding affinity to a biological target by reducing the entropic penalty of binding.
-
Neuropharmacology Research: α-Methyl-DL-phenylalanine acts as an inhibitor of the enzyme phenylalanine hydroxylase. This enzyme is responsible for converting phenylalanine to tyrosine, a crucial step in the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine).[13][14] By blocking this enzyme, researchers can induce a state of hyperphenylalaninemia in animal models, which is used to study the pathophysiology of the genetic disorder phenylketonuria (PKU).[15]
Diagram: Mechanism of Phenylalanine Hydroxylase Inhibition
Caption: Inhibition of Phenylalanine Hydroxylase by α-Methyl-DL-phenylalanine.
References
- 1. chemimpex.com [chemimpex.com]
- 2. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Effect of phenylalanine on the fragmentation of deprotonated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. α-Methyl Amino Acids - Enamine [enamine.net]
- 13. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Phenylalanine - Wikipedia [en.wikipedia.org]
- 15. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of α-Methyl-DL-phenylalanine
Abstract: This technical guide provides a comprehensive overview of the primary synthetic pathways for producing α-Methyl-DL-phenylalanine, a non-proteinogenic α,α-disubstituted amino acid. With applications in peptide synthesis and pharmaceutical development, robust and well-understood synthetic routes are critical. This document details the two most prevalent methods starting from phenylacetone: the Strecker synthesis and the Bucherer-Bergs reaction. We will explore the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the optimal pathway for their specific needs.
Introduction and Strategic Overview
α-Methyl-DL-phenylalanine (α-MePhe) is an analogue of the natural amino acid phenylalanine, distinguished by a methyl group at the alpha-carbon. This structural modification imparts unique properties, such as increased resistance to enzymatic degradation and the ability to induce specific conformational constraints in peptides. These characteristics make it a valuable building block in medicinal chemistry for designing more stable and potent peptide-based therapeutics.
The synthesis of α,α-disubstituted amino acids like α-MePhe requires strategic planning, as the additional substituent at the α-carbon precludes many standard amino acid synthesis methods. The two most reliable and time-tested approaches for generating the racemic (DL) mixture from a ketone precursor are the Strecker synthesis and the Bucherer-Bergs reaction. Both pathways leverage the reactivity of a ketone—in this case, phenylacetone (also known as phenyl-2-propanone or P2P)—and a cyanide source to construct the amino acid backbone.
The core strategic decision between these pathways often rests on several factors:
-
Intermediate Stability and Isolation: The Bucherer-Bergs reaction proceeds through a stable, often crystalline, hydantoin intermediate, which can be easily isolated and purified before the final hydrolysis. The Strecker synthesis yields an α-aminonitrile, which may be less stable and is often hydrolyzed in situ or with minimal purification.
-
Reaction Conditions: The Bucherer-Bergs reaction is typically a one-pot synthesis to the hydantoin, carried out under moderate heating. The Strecker synthesis can also be performed as a one-pot reaction but may require careful control of pH and reagent addition.
-
Hydrolysis Step: Both pathways conclude with a vigorous hydrolysis step to convert an intermediate (hydantoin or nitrile) into the final carboxylic acid. The conditions for this final step can influence the overall yield and purity.
This guide will dissect each pathway, providing the necessary detail for both conceptual understanding and practical laboratory implementation.
Pathway 1: The Strecker Synthesis
First reported by Adolph Strecker in 1850, this reaction is a cornerstone of amino acid synthesis.[1][2] When applied to a ketone, it produces an α,α-disubstituted amino acid.[1] The synthesis is a two-stage process: (1) formation of an α-aminonitrile intermediate, and (2) hydrolysis of the nitrile to a carboxylic acid.[1]
Mechanism and Rationale
The reaction begins with the formation of an imine from phenylacetone and ammonia. This is typically acid-catalyzed, with ammonium chloride often serving as both the ammonia source and a mild acid. The imine (or its protonated form, the iminium ion) is a key electrophilic intermediate. The cyanide ion, a potent nucleophile, then attacks the imine carbon to form the stable C-C bond, resulting in the α-aminonitrile intermediate, 2-amino-2-methyl-3-phenylpropanenitrile.[3]
The choice of reagents is critical. Ammonium chloride is preferred over aqueous ammonia in many protocols as it helps maintain a slightly acidic pH, which is optimal for imine formation and subsequent cyanide addition. The cyanide source is typically an alkali metal salt like potassium or sodium cyanide.
The second stage is the hydrolysis of the nitrile. This is an irreversible process, typically carried out under harsh conditions (strong acid or base with heating), which drives the reaction to completion. Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, followed by successive nucleophilic attacks by water and elimination of ammonia to yield the carboxylic acid.[1]
Visualizing the Strecker Pathway
Caption: The Strecker synthesis pathway for α-Methyl-DL-phenylalanine.
Experimental Protocol: Strecker Synthesis
This protocol is a representative procedure based on the well-established Strecker reaction for ketones.[1][3] Caution: This reaction involves highly toxic potassium cyanide and generates hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 2-amino-2-methyl-3-phenylpropanenitrile
-
In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, prepare a solution of ammonium chloride (1.2 eq) and potassium cyanide (1.1 eq) in aqueous ammonia or a water/methanol solvent system.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add phenylacetone (1.0 eq) to the stirred solution over a period of 1-2 hours, maintaining the temperature below 10 °C. The slow addition is crucial to control the exothermic reaction and prevent side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture may be biphasic. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-aminonitrile. Purification can be achieved by vacuum distillation or chromatography, although it is often carried directly to the next step.
Step 2: Hydrolysis to α-Methyl-DL-phenylalanine
-
To the crude α-aminonitrile, add a solution of concentrated hydrochloric acid (e.g., 6 M HCl) or sulfuric acid.
-
Heat the mixture to reflux (typically 100-110 °C) for 6-12 hours. The hydrolysis of the nitrile is often accompanied by the evolution of ammonia.
-
After the reaction is complete (monitored by TLC), cool the solution to room temperature.
-
Carefully neutralize the acidic solution to the isoelectric point of the amino acid (typically pH 5.5-6.5) using a base such as ammonium hydroxide or sodium hydroxide.
-
The product, α-Methyl-DL-phenylalanine, will precipitate out of the solution as a white solid.
-
Collect the solid by filtration, wash with cold water and then a small amount of cold ethanol to remove residual salts.
-
Further purification can be achieved by recrystallization from hot water or an aqueous ethanol mixture.
Pathway 2: The Bucherer-Bergs Reaction
The Bucherer-Bergs reaction is a multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, cyanide, and ammonium carbonate.[4][5] These hydantoin intermediates are then hydrolyzed to produce the target α,α-disubstituted amino acid. This method is often favored for its operational simplicity and the formation of a stable, crystalline intermediate.[4]
Mechanism and Rationale
The reaction mechanism is thought to begin with the formation of a cyanohydrin from the ketone (phenylacetone) and cyanide. Concurrently, ammonium carbonate decomposes upon heating to provide ammonia and carbon dioxide. The ammonia reacts with the cyanohydrin to form the same α-aminonitrile intermediate seen in the Strecker synthesis. However, in the presence of carbon dioxide, the amino group of the aminonitrile undergoes carboxylation and subsequent intramolecular cyclization to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable 5-benzyl-5-methylhydantoin intermediate.[4]
The key advantage here is that all components are combined in a single pot, and the reaction is driven towards a thermodynamically stable heterocyclic product. This hydantoin is typically a solid that can be easily isolated by filtration and purified by recrystallization, providing a high-purity precursor for the final hydrolysis step.[4]
The final step involves the ring-opening hydrolysis of the hydantoin. This requires harsh conditions, usually refluxing in a strong base like sodium hydroxide or barium hydroxide, which cleaves both amide bonds to release the amino acid.
Visualizing the Bucherer-Bergs Pathway
Caption: The Bucherer-Bergs pathway for α-Methyl-DL-phenylalanine synthesis.
Experimental Protocol: Bucherer-Bergs Reaction
Caution: This reaction involves highly toxic sodium cyanide. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Synthesis of 5-benzyl-5-methylhydantoin
This protocol is adapted from a specific procedure for the synthesis of 5-benzyl-5-methylhydantoin from phenylacetone.[6]
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylacetone (1.0 eq), sodium cyanide (2.0 eq), and ammonium carbonate (4.0 eq).
-
Add a 1:1 mixture of ethanol and water as the solvent.
-
Heat the reaction mixture to 60 °C and maintain this temperature with vigorous stirring for 24 hours.
-
After 24 hours, cool the reaction mixture to room temperature. The hydantoin product will precipitate as a solid.
-
Collect the crude product by filtration and wash it with cold water.
-
Purify the 5-benzyl-5-methylhydantoin by recrystallization from 50% aqueous ethanol to yield a white crystalline solid. A yield of approximately 69% can be expected.[6]
Step 2: Hydrolysis to α-Methyl-DL-phenylalanine
This is a general procedure for hydantoin hydrolysis, which is a well-established method.[7]
-
Place the purified 5-benzyl-5-methylhydantoin (1.0 eq) in a round-bottom flask with a solution of sodium hydroxide (e.g., 2-4 M, using a 2-3 molar excess).
-
Heat the mixture to reflux (typically 100-110 °C) for an extended period, often 12-24 hours, until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the basic solution with a strong acid like HCl to the isoelectric point of α-MePhe (pH 5.5-6.5).
-
The final amino acid product will precipitate from the solution.
-
Collect the solid by filtration, wash with cold water, and dry. Recrystallization from hot water can be performed for further purification.
Comparative Analysis of Synthesis Pathways
The choice between the Strecker and Bucherer-Bergs syntheses depends on the specific requirements of the laboratory and the desired scale of production.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Rationale & Field Insights |
| Starting Materials | Phenylacetone, NH₄Cl, KCN | Phenylacetone, (NH₄)₂CO₃, NaCN | Both pathways use readily available and inexpensive starting materials. The choice between ammonium chloride and ammonium carbonate is often one of convenience and specific reaction optimization. |
| Key Intermediate | α-Aminonitrile | 5,5-Disubstituted Hydantoin | The hydantoin intermediate is generally more stable and easier to isolate as a pure crystalline solid, which can be a significant advantage for ensuring the purity of the final product.[4] |
| Reaction Complexity | Two distinct stages: aminonitrile formation and hydrolysis. Can be sensitive to pH. | One-pot condensation to hydantoin, followed by hydrolysis. Generally considered robust and operationally simple.[4] | The one-pot nature of the Bucherer-Bergs condensation to a solid intermediate simplifies the workflow compared to isolating the potentially less stable aminonitrile from the Strecker reaction. |
| Typical Yields | Aminonitrile formation yields can be high (70-90%), but are variable. Hydrolysis is typically high-yielding. | Hydantoin formation yields are good to excellent (e.g., 69% reported for this specific intermediate).[6] Hydrolysis is also high-yielding (>90%).[7] | The Bucherer-Bergs pathway often provides more consistent and reproducible overall yields due to the ease of purification of the intermediate. |
| Safety Concerns | Use of KCN and potential for HCN gas evolution. | Use of NaCN and potential for HCN gas evolution. The use of ammonium carbonate can lead to pressure buildup if not properly vented. | Both methods require handling of highly toxic cyanides and must be performed with extreme caution in a fume hood. |
Conclusion
Both the Strecker synthesis and the Bucherer-Bergs reaction represent viable and effective pathways for the synthesis of α-Methyl-DL-phenylalanine from phenylacetone. The Bucherer-Bergs reaction is often recommended for its operational simplicity and the ability to isolate a stable, crystalline hydantoin intermediate, which facilitates purification and can lead to higher overall purity of the final amino acid. The Strecker synthesis remains a classic and powerful method, offering a more direct route through the α-aminonitrile intermediate. The ultimate choice will depend on the researcher's preference for intermediate handling, desired purity at the intermediate stage, and specific laboratory capabilities. Both methods, when executed with care, provide reliable access to this important non-natural amino acid for further application in research and drug development.
References
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. Strecker_amino_acid_synthesis [chemeurope.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. scribd.com [scribd.com]
- 5. Buy 2-Amino-2-methyl-3-phenylpropanenitrile [smolecule.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. fiveable.me [fiveable.me]
An In-Depth Technical Guide to the Mechanism of Action of alpha-Methyl-DL-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
alpha-Methyl-DL-phenylalanine is a synthetic amino acid analogue that has been instrumental in neurochemical research for its ability to modulate the synthesis of key neurotransmitters. As a derivative of the essential amino acid phenylalanine, it acts primarily as a competitive inhibitor of enzymes crucial for the biosynthesis of catecholamines and serotonin. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, its downstream effects on neurotransmitter systems, and detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuropharmacology, biochemistry, and drug development.
Core Mechanisms of Action
The primary pharmacological effects of this compound stem from its ability to interfere with two key enzymes in the aromatic amino acid metabolism pathways: Phenylalanine Hydroxylase and Aromatic L-Amino Acid Decarboxylase.
Inhibition of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is the rate-limiting enzyme in the catabolism of phenylalanine, catalyzing its conversion to tyrosine. This reaction is the initial step in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1]
This compound acts as a competitive inhibitor of PAH. By competing with the natural substrate, phenylalanine, for binding to the active site of the enzyme, it reduces the production of tyrosine. While it is recognized as a weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[2] This discrepancy highlights the importance of considering the broader physiological context when evaluating its effects. The inhibition of PAH by this compound leads to a state of hyperphenylalaninemia, an excess of phenylalanine in the blood, which has been utilized to create animal models of phenylketonuria (PKU).[3]
Visualization of Phenylalanine Hydroxylase Inhibition:
Caption: Competitive inhibition of Phenylalanine Hydroxylase by this compound.
Inhibition of Aromatic L-Amino Acid Decarboxylase
Aromatic L-amino acid decarboxylase (AADC) is a pyridoxal phosphate-dependent enzyme that plays a crucial role in the synthesis of several key neurotransmitters. It catalyzes the decarboxylation of L-DOPA to dopamine and 5-hydroxytryptophan (5-HTP) to serotonin.[4]
This compound acts as a competitive inhibitor of AADC.[5] A study on AADC from Micrococcus percitreus demonstrated that this compound competitively inhibits the enzyme with a Ki value of 46 mM.[5] This inhibition reduces the synthesis of both dopamine and serotonin from their immediate precursors. The inhibitory effect of alpha-methylated amino acids on AADC has been well-documented.[4]
Quantitative Data on AADC Inhibition:
| Inhibitor | Enzyme | Inhibition Type | Ki Value |
| This compound | Aromatic L-Amino Acid Decarboxylase | Competitive | 46 mM |
Visualization of Aromatic L-Amino Acid Decarboxylase Inhibition:
Caption: Inhibition of Aromatic L-Amino Acid Decarboxylase in both catecholamine and serotonin pathways.
Downstream Effects on Neurotransmitter Systems
The dual inhibition of PAH and AADC by this compound leads to a significant reduction in the synthesis of both catecholamines and serotonin.
Impact on Catecholamine Synthesis
By inhibiting PAH, this compound reduces the availability of tyrosine, the precursor for catecholamine synthesis. The subsequent inhibition of AADC further blocks the conversion of L-DOPA to dopamine. This two-pronged attack results in a marked decrease in the levels of dopamine, norepinephrine, and epinephrine in the brain and peripheral nervous system.
Impact on Serotonin Synthesis
The inhibition of AADC directly impacts the final step in serotonin synthesis, the conversion of 5-HTP to serotonin. This leads to a reduction in serotonin levels in the brain. While this compound is not a direct inhibitor of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis, its effect on AADC is sufficient to significantly decrease serotonin production.[4]
Visualization of Neurotransmitter Depletion Pathway:
Caption: Overview of this compound's inhibitory effects on neurotransmitter synthesis pathways.
Broader Physiological and Pathophysiological Implications
The ability of this compound to induce a state of hyperphenylalaninemia and deplete key neurotransmitters has made it a valuable tool for studying the pathophysiology of certain disorders.
-
Experimental Phenylketonuria (PKU): Co-administration of this compound with phenylalanine in animal models effectively mimics the biochemical and neurological features of PKU, a genetic disorder characterized by PAH deficiency.[3] This has allowed researchers to investigate the mechanisms of brain damage in PKU and to test potential therapeutic interventions.
-
Neurodevelopmental Studies: Research using this compound has provided insights into the effects of altered amino acid and neurotransmitter levels on brain development, including processes like myelination and synaptogenesis.
-
Parkinson's Disease Research: While not a therapeutic agent for Parkinson's disease, its ability to modulate dopamine synthesis has been utilized in preclinical studies to understand the consequences of dopamine depletion and to evaluate the efficacy of dopamine-restoring therapies.
Experimental Protocols
The following are generalized protocols for assessing the effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Aromatic L-Amino Acid Decarboxylase (AADC) Activity Assay
This protocol is adapted from methodologies used to measure AADC activity in biological samples.[6]
Objective: To determine the inhibitory effect of this compound on AADC activity in vitro.
Materials:
-
Purified or partially purified AADC enzyme preparation
-
L-DOPA (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.2)
-
Perchloric acid or other stopping reagent
-
HPLC system with electrochemical or fluorescence detection for dopamine measurement
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and the AADC enzyme preparation.
-
Add varying concentrations of this compound to the reaction mixtures. A control group with no inhibitor should be included.
-
Pre-incubate the mixtures at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a known concentration of L-DOPA.
-
Incubate the reaction at 37°C for a defined period (e.g., 20-30 minutes). The reaction time should be within the linear range of product formation.
-
Stop the reaction by adding a stopping reagent such as perchloric acid, which will precipitate the protein.
-
Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant for the amount of dopamine produced using HPLC.
-
Calculate the enzyme activity and determine the inhibition kinetics (e.g., IC50 or Ki) of this compound.
Visualization of In Vitro AADC Assay Workflow:
Caption: Step-by-step workflow for an in vitro Aromatic L-Amino Acid Decarboxylase (AADC) activity assay.
In Vivo Measurement of Brain Catecholamines and Serotonin using HPLC-ECD
This protocol provides a general framework for measuring neurotransmitter levels in brain tissue from animals treated with this compound.[7][8][9]
Objective: To quantify the in vivo effects of this compound on brain monoamine neurotransmitter levels.
Materials:
-
Experimental animals (e.g., rats, mice)
-
This compound
-
Vehicle for injection (e.g., saline)
-
Anesthesia
-
Dissection tools
-
Homogenization buffer (e.g., 0.1 M perchloric acid)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
HPLC system with electrochemical detection (HPLC-ECD)
-
Standards for dopamine, norepinephrine, serotonin, and their metabolites
Procedure:
-
Administer this compound or vehicle to the experimental animals according to the desired dosing regimen.
-
At the designated time point after treatment, anesthetize the animals and perfuse transcardially with ice-cold saline to remove blood from the brain.
-
Rapidly dissect the brain regions of interest (e.g., striatum, hippocampus, prefrontal cortex).
-
Immediately weigh the tissue samples and homogenize in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and proteins.
-
Filter the supernatant and inject a known volume into the HPLC-ECD system.
-
Separate the monoamines and their metabolites using a reverse-phase C18 column and an appropriate mobile phase.
-
Detect the analytes using an electrochemical detector set at an appropriate oxidizing potential.
-
Quantify the concentrations of the neurotransmitters by comparing the peak areas to those of known standards.
-
Normalize the data to the weight of the tissue sample.
Visualization of In Vivo Neurotransmitter Measurement Workflow:
Caption: Workflow for in vivo measurement of brain neurotransmitters following this compound administration.
Conclusion
This compound is a powerful pharmacological tool for the in vitro and in vivo investigation of catecholamine and serotonin synthesis. Its well-characterized mechanisms of action, primarily the competitive inhibition of phenylalanine hydroxylase and aromatic L-amino acid decarboxylase, provide researchers with a reliable method for manipulating these critical neurotransmitter systems. This guide has provided an in-depth overview of its biochemical interactions, downstream physiological consequences, and practical experimental protocols. A thorough understanding of the mechanisms outlined herein is essential for the effective application of this compound in neuroscience research and drug development.
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. lume.ufrgs.br [lume.ufrgs.br]
- 7. Simultaneous measurement of serotonin, catecholamines and their metabolites in mouse brain homogenates by high-performance liquid chromatography with a microbore column and dual electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
The Strategic Advantage of Steric Hindrance: A Technical Guide to the Biological Activity of Alpha-Methylated Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
In the landscape of peptidomimetics and rational drug design, the quest for enhanced therapeutic properties is perpetual. Among the arsenal of chemical modifications, the introduction of a methyl group at the alpha-carbon of an amino acid residue stands out as a subtle yet powerful strategy. This seemingly minor alteration—termed α-methylation—imparts profound changes to the local and global properties of peptides and small molecules. This guide provides an in-depth exploration of the biological activity of α-methylated amino acids, elucidating the mechanistic underpinnings of their utility in modern medicinal chemistry. We will dissect the conformational constraints imposed by α-methylation, the resulting enhancement in metabolic stability, and the modulation of cell permeability, all of which are critical parameters in the development of robust therapeutic candidates. Through a combination of mechanistic explanations, illustrative data, and detailed protocols, this document serves as a comprehensive resource for researchers aiming to harness the transformative potential of α-methylated amino acids in their drug discovery endeavors.
The Foundation: Understanding Alpha-Methylation
Alpha-methylated amino acids are analogues of proteinogenic amino acids wherein the hydrogen atom at the α-carbon is replaced by a methyl group. This substitution creates a chiral center at the α-carbon, and these amino acids are also referred to as α,α-disubstituted amino acids.[1][2] This modification, while seemingly simple, introduces significant steric hindrance that dramatically influences the conformational flexibility of the amino acid residue and, by extension, the peptide backbone into which it is incorporated.[3][4]
The ramifications of this structural alteration are multifaceted and form the cornerstone of their application in drug design:
-
Conformational Restriction: The presence of the additional methyl group limits the permissible values of the Ramachandran angles (phi, ψ), thereby constraining the peptide backbone into specific secondary structures such as helices and turns.[2][3]
-
Enhanced Metabolic Stability: The steric bulk of the α-methyl group provides a shield against enzymatic degradation by proteases, which often require a specific backbone conformation for recognition and cleavage.[3][5][6]
-
Modulation of Physicochemical Properties: Alpha-methylation can influence a peptide's lipophilicity and ability to form intramolecular hydrogen bonds, which in turn affects its solubility and membrane permeability.[7][8]
These fundamental effects translate into tangible benefits for peptide-based therapeutics, including longer in vivo half-life, improved oral bioavailability, and enhanced target affinity and selectivity.[3][7][8]
Synthesis of Alpha-Methylated Amino Acids: Building the Blocks of Innovation
The synthesis of optically pure α-methylated amino acids is a critical first step in their application. Several synthetic strategies have been developed, broadly categorized into two approaches: resolution of racemic mixtures and asymmetric synthesis.[9]
One common enantioretentive approach starts with an optically active α-amino acid and replaces the α-hydrogen while preserving the initial enantiomeric configuration.[9] Various methods exist, including the use of chiral auxiliaries like Schollkopf's bis-lactim ethers, Seebach's imidazolidinones and oxazolidinones, and Williams' diphenyloxazolinones.[10] Another versatile method involves the regioselective organocuprate opening of a β-lactone derived from an α-methylserine precursor.[10]
A stereospecific synthesis of α-methyl-L-tryptophan has been achieved through the methylation of the enolate of a cis-2,5-disubstituted 2-tert-butyl-5-(indol-3-yl)methylimidazolidin-4-one.[11] This method yields enantiomerically pure product after hydrolysis.[11]
Illustrative Synthetic Workflow: Asymmetric Synthesis of an α-Methylated Amino Acid
The following diagram outlines a generalized workflow for the asymmetric synthesis of an α-methylated amino acid using a chiral auxiliary.
Caption: Generalized workflow for asymmetric synthesis.
Conformational Consequences: Dictating Peptide Structure
The introduction of an α-methyl group significantly restricts the conformational freedom of the peptide backbone. This steric hindrance limits the accessible regions of the Ramachandran plot, favoring specific secondary structures. While α,α-dialkyl-substituted amino acids generally promote helical conformations, the nature of the side chain also plays a crucial role.[4] For instance, peptides composed of chiral α-methylated α,α-disubstituted amino acids often adopt a 3(10)-helical structure.[2]
This conformational editing can be a powerful tool in drug design. By strategically placing α-methylated residues, researchers can stabilize a desired bioactive conformation, leading to increased receptor binding affinity and specificity.[12] This is particularly relevant for intrinsically disordered proteins (IDPs), where α-methylation can be used to bias the conformational ensemble towards a specific state.[12]
Impact of α-Methylation on Helicity: A Case Study
Incorporating α-methylated amino acids into apolipoprotein A-I mimetic peptides has been shown to increase their helicity and amphiphilicity.[13] This enhanced helical content directly correlates with improved cholesterol efflux capacity, a key function of these peptides.[13]
| Peptide | α-Methylated Residue(s) | Helicity (%) | Cholesterol Efflux (relative to control) |
| Control | None | 35 | 1.0 |
| Peptide Aα | α-methyl-Ala | 55 | 1.8 |
| Peptide Lα | α-methyl-Leu | 62 | 2.1 |
| Peptide Kα | α-methyl-Lys | 58 | 2.0 |
Table 1: Impact of α-methylation on the helicity and function of an apolipoprotein A-I mimetic peptide. Data is illustrative and based on findings in[13].
Enhancing Durability and Delivery: Metabolic Stability and Cell Permeability
Two of the most significant hurdles in peptide drug development are rapid enzymatic degradation and poor cell membrane permeability.[3] Alpha-methylation addresses both of these challenges effectively.
Resistance to Proteolysis
The steric shield provided by the α-methyl group physically hinders the approach of proteolytic enzymes, thereby protecting the adjacent peptide bonds from cleavage.[6] This increased resistance to enzymatic degradation significantly prolongs the in vivo half-life of peptide therapeutics.[13] The degree of protection can depend on the specific protease and the nature of the substituted amino acid.[13]
Experimental Protocol: Proteolytic Stability Assay
A common method to assess the enzymatic stability of peptides is through incubation with a protease followed by analysis of the remaining intact peptide over time.
-
Peptide Solution Preparation: Prepare stock solutions of the parent and α-methylated peptides in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Enzyme Solution Preparation: Prepare a stock solution of the desired protease (e.g., trypsin, chymotrypsin, or proteinase K) in the same buffer.
-
Incubation: Mix the peptide and enzyme solutions to final concentrations (e.g., 1 mg/mL peptide and 10 µg/mL enzyme). Incubate the mixture at 37°C.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the enzymatic reaction by adding a stopping solution (e.g., 10% trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the amount of remaining intact peptide.
-
Data Analysis: Plot the percentage of remaining peptide against time to determine the degradation rate and half-life.
Improving Cell Permeability
The ability of a drug to cross cell membranes is crucial for reaching intracellular targets. While the effect of α-methylation on cell permeability is more complex and context-dependent than its impact on metabolic stability, it can be a valuable tool. The increased lipophilicity and reduced hydrogen bonding capacity resulting from α-methylation can, in some cases, enhance passive diffusion across cell membranes.[7][8]
However, it is important to note that N-methylation, the addition of a methyl group to the amide nitrogen of the peptide backbone, is a more widely recognized strategy for improving membrane permeability.[6][14] N-methylation reduces the number of hydrogen bond donors, decreasing the energetic penalty of moving the peptide into the lipid bilayer of a cell membrane.[6] In some cases, combining α- and N-methylation can offer synergistic benefits.
Applications in Drug Discovery and Medicinal Chemistry: Case Studies
The unique properties of α-methylated amino acids have led to their successful application in various therapeutic areas.
α-Methyl-DOPA: A Classic Antihypertensive
α-Methyl-DOPA is a methylated analogue of L-Dopa and a well-known centrally acting antihypertensive agent.[15][16] Its mechanism of action involves its conversion in the brain to α-methylnorepinephrine.[17][18] This "false neurotransmitter" acts as an agonist at α-2-adrenergic receptors, leading to a decrease in sympathetic outflow from the central nervous system, reduced peripheral vascular resistance, and a lowering of blood pressure.[15][16][17]
Caption: Mechanism of action of α-Methyl-DOPA.
α-Methyl-L-tryptophan: A Versatile Neuromodulator
α-Methyl-L-tryptophan (α-MLT) is a synthetic analogue of tryptophan that serves as a prodrug for α-methylserotonin (α-MS).[19] Unlike tryptophan, α-MLT is not incorporated into proteins and α-MS is not a substrate for monoamine oxidase, leading to a prolonged effect.[19][20] This resistance to metabolism is a direct consequence of the α-methyl group.[19]
α-MLT has shown potential as a weight-loss agent in preclinical models of obesity.[21][22] It is thought to exert its effects by crossing the blood-brain barrier and being converted to α-MS in serotonergic neurons, thereby modulating appetite and metabolism.[21][22] Additionally, radiolabeled α-MLT is used as a tracer in positron emission tomography (PET) to study the brain's serotonergic system.[20][21]
Conclusion: A Strategic Imperative in Modern Drug Design
Alpha-methylation represents a powerful and versatile tool in the medicinal chemist's toolkit. By introducing a single methyl group at the α-carbon of an amino acid, researchers can strategically manipulate the conformational, metabolic, and physicochemical properties of peptides and small molecules. The resulting enhancements in stability, target affinity, and in some cases, cell permeability, can be the deciding factor in transforming a promising lead compound into a viable therapeutic candidate. As our understanding of the intricate interplay between structure and function continues to evolve, the rational application of α-methylated amino acids will undoubtedly play an increasingly pivotal role in the future of drug discovery.
References
- 1. Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Methyl Amino Acids - Enamine [enamine.net]
- 6. lifetein.com [lifetein.com]
- 7. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity | Bentham Science [eurekaselect.com]
- 8. benthamdirect.com [benthamdirect.com]
- 9. US6043376A - Synthesis of alpha-methyl, alpha-substituted amino acids - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Stereospecific synthesis of alpha-methylated amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Conformational editing of intrinsically disordered protein by α-methylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Incorporation of α-Methylated Amino Acids into Apolipoprotein A-I Mimetic Peptides Improves their Helicity and Cholesterol Efflux Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 15. FUNCTION AND MECHANISM OF ACTION OF ALPHA-METHYLDOPA: AN UPDATE - Biolife - Scientific Publisher [biolife-publisher.it]
- 16. biolife-publisher.it [biolife-publisher.it]
- 17. Methyldopa - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Methyldopa - Wikipedia [en.wikipedia.org]
- 19. α-Methyltryptophan - Wikipedia [en.wikipedia.org]
- 20. Labelled α -methyl-L-tryptophan as a tracer for the study of the brain serotonergic system - PMC [pmc.ncbi.nlm.nih.gov]
- 21. α-Methyl-l-tryptophan as a weight-loss agent in multiple models of obesity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
α-Methyl-DL-phenylalanine: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Classic Pharmacological Tool
α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid that serves as a crucial tool in the study of catecholaminergic and serotonergic neurotransmission.[1] As a structural analog of the essential amino acid L-phenylalanine, it competitively inhibits key enzymes in the biosynthetic pathways of dopamine, norepinephrine, epinephrine, and serotonin. This guide provides an in-depth technical overview of α-Methyl-DL-phenylalanine, including its mechanism of action, applications in research, and detailed experimental protocols for its use.
Table 1: Physicochemical Properties of α-Methyl-DL-phenylalanine
| Property | Value |
| Molecular Formula | C₁₀H₁₃NO₂ |
| Molecular Weight | 179.22 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 293-294 °C (decomposes) |
| Solubility | Soluble in water |
| Storage | Room temperature |
Core Mechanism of Action: Competitive Inhibition of Aromatic Amino Acid Hydroxylases
The primary pharmacological action of α-Methyl-DL-phenylalanine stems from its ability to act as a competitive inhibitor of two critical enzymes: Phenylalanine Hydroxylase (PAH) and Tyrosine Hydroxylase (TH).[1] It also indirectly affects serotonin synthesis through the elevation of phenylalanine levels, which in turn competitively inhibits Tryptophan Hydroxylase (TPH).
Inhibition of Phenylalanine Hydroxylase (PAH)
α-Methyl-DL-phenylalanine acts as a weak competitive inhibitor of hepatic phenylalanine hydroxylase in vitro.[2] However, its potency is significantly greater in vivo, where it acts as a potent suppressor of PAH activity.[2] Administration of α-Methyl-DL-phenylalanine leads to a substantial decrease in hepatic PAH activity, reaching a maximal suppression of 70-75%.[2] This inhibition of PAH leads to an accumulation of systemic phenylalanine, a condition known as hyperphenylalaninemia. This induced state is a valuable tool for creating animal models of phenylketonuria (PKU), a genetic disorder characterized by PAH deficiency.[2][3]
Inhibition of Tyrosine Hydroxylase (TH)
The elevated levels of phenylalanine resulting from PAH inhibition, along with the direct action of α-Methyl-DL-phenylalanine itself, lead to the competitive inhibition of tyrosine hydroxylase.[1] TH is the rate-limiting enzyme in the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine).[4] By competing with the natural substrate, tyrosine, α-Methyl-DL-phenylalanine effectively reduces the production of L-DOPA, the precursor to all catecholamines.[4] This leads to a depletion of catecholamine stores in the central and peripheral nervous systems.
Indirect Inhibition of Tryptophan Hydroxylase (TPH) and Serotonin Depletion
The hyperphenylalaninemia induced by α-Methyl-DL-phenylalanine also impacts the synthesis of serotonin. High concentrations of phenylalanine compete with tryptophan for transport across the blood-brain barrier and for the active site of tryptophan hydroxylase, the rate-limiting enzyme in serotonin synthesis.[8] This competition leads to a reduction in the synthesis of 5-hydroxytryptophan (5-HTP) and, consequently, a depletion of brain serotonin levels. The administration of p-chlorophenylalanine (PCPA), a potent and irreversible inhibitor of tryptophan hydroxylase, can reduce brain serotonin levels to as low as 9.4% of control levels.[9]
Diagram 1: Mechanism of Action of α-Methyl-DL-phenylalanine
Caption: α-Methyl-DL-phenylalanine competitively inhibits PAH and TH, and indirectly inhibits TPH.
Research Applications
The unique pharmacological profile of α-Methyl-DL-phenylalanine makes it an invaluable tool in several areas of neuroscience and drug development research.
-
Animal Models of Phenylketonuria (PKU): By inducing a state of chronic hyperphenylalaninemia, α-Methyl-DL-phenylalanine is instrumental in creating rodent models that mimic the biochemical and neurological aspects of PKU.[2][3] These models are essential for studying the pathophysiology of the disease and for the preclinical evaluation of novel therapeutic strategies.[2]
-
Investigating the Role of Catecholamines and Serotonin: The ability to deplete central and peripheral stores of catecholamines and serotonin allows researchers to investigate the specific roles of these neurotransmitter systems in a wide range of physiological and behavioral processes, including motor control, mood regulation, cognition, and the mechanism of action of psychotropic drugs.[10]
-
Drug Development and Screening: α-Methyl-DL-phenylalanine can be used as a challenge agent to assess the efficacy of drugs designed to modulate catecholaminergic or serotonergic neurotransmission.
Quantitative Effects on Neurotransmitter Levels
The administration of α-Methyl-DL-phenylalanine and its functional analogs leads to significant reductions in brain catecholamine and serotonin levels. The extent of this depletion can be quantified using techniques such as in vivo microdialysis coupled with high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
Table 2: Representative Effects of Tyrosine Hydroxylase Inhibition on Brain Dopamine Levels in Rats *
| Brain Region | Treatment | Dopamine Depletion (%) |
| Nucleus Accumbens | α-methyl-p-tyrosine (100 µM, local infusion) | ~70% |
| Dorsal Striatum | α-methyl-p-tyrosine (100 µM, local infusion) | ~40% |
| Nucleus Accumbens | α-methyl-p-tyrosine (250 mg/kg, i.p.) | Significant, comparable to striatum |
| Dorsal Striatum | α-methyl-p-tyrosine (250 mg/kg, i.p.) | Significant, comparable to accumbens |
*Data is for the related compound α-methyl-p-tyrosine and serves to illustrate the expected effects of α-Methyl-DL-phenylalanine.[11][12][13]
Table 3: Representative Effects of Tryptophan Hydroxylase Inhibition on Brain Serotonin Levels in Rats *
| Treatment | Brain Serotonin Depletion (%) |
| p-chlorophenylalanine (300 mg/kg, i.p., single dose) | Significant reduction, mirroring increase in serotonin binding |
| p-chlorophenylalanine (1000 mg/kg) | ~90.6% |
| p-chlorophenylalanine (3 x 300 mg/kg, daily) | ~90% |
*Data is for the related compound p-chlorophenylalanine and serves to illustrate the expected effects of hyperphenylalaninemia induced by α-Methyl-DL-phenylalanine.[8][9][14]
Experimental Protocols
The following protocols provide a framework for utilizing α-Methyl-DL-phenylalanine in research settings.
Synthesis of α-Methyl-DL-phenylalanine (Adapted from related syntheses)
This protocol outlines a potential synthetic route adapted from established methods for α-methylated amino acids.
Diagram 2: Synthetic Workflow for α-Methyl-DL-phenylalanine
Caption: General synthetic workflow for α-Methyl-DL-phenylalanine.
Step-by-Step Methodology:
-
Protection of the Amino Group: The amino group of DL-phenylalanine is first protected to prevent side reactions during the methylation step. A common protecting group is the tert-butyloxycarbonyl (Boc) group.
-
α-Methylation: The α-carbon is then deprotonated using a strong base (e.g., lithium diisopropylamide, LDA) at low temperature, followed by the addition of a methylating agent such as methyl iodide.
-
Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield α-Methyl-DL-phenylalanine.
-
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
In Vitro Phenylalanine Hydroxylase Inhibition Assay
This protocol provides a method for assessing the inhibitory potential of α-Methyl-DL-phenylalanine on PAH activity.
Diagram 3: Phenylalanine Hydroxylase Inhibition Assay Workflow
Caption: Workflow for determining PAH inhibition by α-Methyl-DL-phenylalanine.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 6.8), a solution of purified PAH, a solution of the cofactor tetrahydrobiopterin (BH₄), a solution of L-phenylalanine, and various concentrations of α-Methyl-DL-phenylalanine.
-
Enzyme Pre-incubation: In a microcentrifuge tube, pre-incubate the PAH enzyme with the desired concentration of α-Methyl-DL-phenylalanine for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding L-phenylalanine and BH₄ to the pre-incubation mixture.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quenching agent, such as perchloric acid.
-
Quantification of Tyrosine: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the amount of tyrosine produced using HPLC with fluorescence or electrochemical detection.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of α-Methyl-DL-phenylalanine compared to a control reaction without the inhibitor. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Microdialysis for Measuring Brain Catecholamines and Serotonin
This protocol describes the use of in vivo microdialysis in rodents to measure the effects of α-Methyl-DL-phenylalanine on extracellular levels of dopamine and serotonin.
Diagram 4: In Vivo Microdialysis Experimental Workflow
Caption: Workflow for in vivo microdialysis to measure neurotransmitter depletion.
Step-by-Step Methodology:
-
Surgical Procedure: Anesthetize the animal (e.g., rat) and stereotaxically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[4] Allow the animal to recover from surgery for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[11]
-
Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular neurotransmitter levels.[4]
-
Drug Administration: Administer α-Methyl-DL-phenylalanine (e.g., intraperitoneally) at the desired dose.
-
Post-Treatment Collection: Continue to collect dialysate samples at the same intervals for several hours to monitor the time course of the drug's effect.
-
Sample Analysis: Analyze the collected dialysate samples for dopamine and serotonin content using HPLC-ECD.[1][15][16][17][18]
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels to determine the extent and duration of depletion.
Conclusion
α-Methyl-DL-phenylalanine remains a cornerstone pharmacological agent for the study of monoaminergic systems. Its well-defined mechanism of action as a competitive inhibitor of key biosynthetic enzymes provides a reliable method for inducing hyperphenylalaninemia and depleting catecholamine and serotonin levels. This technical guide offers a comprehensive resource for researchers and drug development professionals, providing the foundational knowledge and practical protocols necessary to effectively utilize this versatile compound in their scientific investigations. The continued application of α-Methyl-DL-phenylalanine will undoubtedly contribute to a deeper understanding of the complex roles of these neurotransmitter systems in health and disease.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Para-chlorophenylalanine, serotonin and killing behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of the administration of a-methyl-p-tyrosine on the striatal dopamine increase and the behavioral motor disturbances in rats exposed to high pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-methyl-p-tyrosine on extracellular dopamine levels in the nucleus accumbens and the dorsal striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
- 14. Effect of p-chlorophenylalanine on cerebral serotonin binding, serotonin concentration and motor activity in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Analysis of Dopamine and Serotonin in Brain Microdialysate [amuzainc.com]
- 16. Detection and Quantification of Neurotransmitters in Dialysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Analysis of Glutamate, GABA, Noradrenaline, Dopamine, Serotonin, and Metabolites Using Microbore UHPLC with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to α-Methyl-DL-phenylalanine as an Inhibitor of Phenylalanine Hydroxylase
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of α-Methyl-DL-phenylalanine as an inhibitor of phenylalanine hydroxylase (PAH). While a weak competitive inhibitor in vitro, α-Methyl-DL-phenylalanine is a potent suppressor of hepatic PAH activity in vivo, making it a critical tool for developing animal models of hyperphenylalaninemia, a condition central to the pathology of Phenylketonuria (PKU). This document elucidates the dual inhibitory mechanism of α-Methyl-DL-phenylalanine on both phenylalanine hydroxylase and tyrosine hydroxylase, details its metabolic consequences, provides robust experimental protocols for its study, and presents its applications in biomedical research.
Introduction: The Central Role of Phenylalanine Hydroxylase
Phenylalanine hydroxylase (PAH) is a mononuclear iron-containing enzyme that catalyzes the rate-limiting step in the catabolism of the essential amino acid L-phenylalanine.[1] This hydroxylation reaction converts L-phenylalanine to L-tyrosine, utilizing molecular oxygen and the cofactor tetrahydrobiopterin (BH4).[1][2] L-tyrosine is a precursor for the synthesis of several critical biomolecules, including the catecholamine neurotransmitters dopamine, norepinephrine, and epinephrine, as well as thyroid hormones and melanin.[3]
Genetic mutations in the PAH gene can lead to diminished or absent enzyme activity, resulting in the autosomal recessive metabolic disorder Phenylketonuria (PKU).[1] In individuals with PKU, the inability to metabolize phenylalanine leads to its accumulation in the blood and tissues, a condition known as hyperphenylalaninemia. If left untreated, the high levels of phenylalanine can cause severe and irreversible neurological damage.
The study of PAH and the development of therapeutic interventions for PKU rely on robust research tools that can modulate its activity. α-Methyl-DL-phenylalanine has emerged as a key pharmacological agent in this field, primarily for its ability to induce hyperphenylalaninemia in animal models, thereby providing a platform to investigate the pathophysiology of PKU and to screen potential therapeutic agents.[4][5]
Mechanism of Action: A Tale of Two Hydroxylases
α-Methyl-DL-phenylalanine is a synthetic amino acid analogue of phenylalanine.[3] Its primary mechanism of action in the context of this guide is the inhibition of phenylalanine hydroxylase. However, its effects are compounded by its inhibitory action on tyrosine hydroxylase, the rate-limiting enzyme in catecholamine biosynthesis.[3]
Inhibition of Phenylalanine Hydroxylase (PAH)
A crucial distinction in the inhibitory profile of α-Methyl-DL-phenylalanine is its differential activity in vitro versus in vivo.
-
In Vitro Activity: Studies have shown that α-Methyl-DL-phenylalanine is a very weak competitive inhibitor of rat liver PAH in a cell-free system.[4] This suggests that it does not bind with high affinity to the active site of the isolated enzyme.
-
In Vivo Activity: In contrast to its weak in vitro effects, α-Methyl-DL-phenylalanine acts as a potent suppressor of hepatic PAH activity when administered to living organisms.[4] A single administration can lead to a 70-75% decrease in liver PAH activity.[4] The precise molecular mechanism for this potent in vivo suppression is not fully elucidated but is thought to involve factors beyond simple competitive inhibition at the active site. It may be related to the induction of enzyme instability, alterations in its phosphorylation state, or the action of a metabolite.
This discrepancy underscores the importance of studying enzyme kinetics and inhibitor efficacy within a physiological context.
Inhibition of Tyrosine Hydroxylase (TH)
α-Methyl-DL-phenylalanine also functions as an inhibitor of tyrosine hydroxylase, which converts L-tyrosine to L-DOPA, a critical step in the synthesis of dopamine, norepinephrine, and epinephrine.[3] This inhibition of TH contributes to the depletion of catecholamine neurotransmitters observed following the administration of α-Methyl-DL-phenylalanine.
The dual inhibition of both PAH and TH by α-Methyl-DL-phenylalanine is a key consideration in experimental design, as the observed physiological effects will be a composite of both actions.
Metabolic Consequences of α-Methyl-DL-phenylalanine Administration
The administration of α-Methyl-DL-phenylalanine, particularly in conjunction with a high-phenylalanine diet, leads to a cascade of metabolic changes that mimic the biochemical phenotype of PKU.
Induction of Hyperphenylalaninemia
By inhibiting hepatic PAH, α-Methyl-DL-phenylalanine prevents the conversion of phenylalanine to tyrosine, leading to a significant and sustained increase in plasma and tissue phenylalanine concentrations.[4] This induced hyperphenylalaninemia is the cornerstone of its use in creating animal models for PKU research.
Depletion of Catecholamines
The inhibition of tyrosine hydroxylase by α-Methyl-DL-phenylalanine, coupled with the reduced availability of its precursor tyrosine (due to PAH inhibition), results in a significant decrease in the synthesis of catecholamine neurotransmitters. Studies in rats have demonstrated that administration of α-Methyl-DL-phenylalanine leads to reduced levels of dopamine and norepinephrine in the brain.
Impact on Protein Synthesis
Elevated levels of phenylalanine, as induced by α-Methyl-DL-phenylalanine, can have secondary effects on cellular processes. Research has shown that chronic hyperphenylalaninemia can lead to the disaggregation of brain polyribosomes and a reduction in the rates of polypeptide chain elongation, indicating an impairment of protein synthesis.[5]
Experimental Protocols
The following protocols provide a framework for studying the effects of α-Methyl-DL-phenylalanine on PAH activity and its downstream metabolic consequences.
In Vivo Induction of Hyperphenylalaninemia in a Rodent Model
This protocol describes the creation of a hyperphenylalaninemic animal model, a valuable tool for studying the pathophysiology of PKU and for testing potential therapeutics.
Materials:
-
α-Methyl-DL-phenylalanine
-
L-phenylalanine
-
Sterile saline solution (0.9% NaCl)
-
Animal balance
-
Syringes and needles for injection (appropriate for the animal model)
-
Metabolic cages for urine and feces collection (optional)
Procedure:
-
Animal Acclimatization: House animals in a controlled environment with a standard light-dark cycle and ad libitum access to food and water for at least one week prior to the experiment.
-
Preparation of Injection Solutions:
-
Prepare a solution of α-Methyl-DL-phenylalanine in sterile saline. The concentration will depend on the desired dosage.
-
Prepare a solution of L-phenylalanine in sterile saline.
-
-
Administration:
-
Administer α-Methyl-DL-phenylalanine via intraperitoneal (IP) or subcutaneous (SC) injection. A typical dosage for inducing significant PAH inhibition is in the range of 0.2-0.5 mg/g body weight.[5]
-
Co-administer L-phenylalanine to create a high-phenylalanine load. A typical dosage is in the range of 1-2 mg/g body weight.[5]
-
-
Monitoring:
-
Monitor animals for any signs of distress or toxicity.
-
Collect blood samples at various time points post-injection to measure phenylalanine and tyrosine levels.
-
At the end of the experiment, euthanize the animals and collect tissues (liver, brain) for further analysis.
-
Measurement of Phenylalanine Hydroxylase Activity in Liver Homogenates
This protocol outlines a method to determine the enzymatic activity of PAH in liver tissue, which is essential for assessing the inhibitory effect of α-Methyl-DL-phenylalanine.
Materials:
-
Liver tissue from control and treated animals
-
Homogenization buffer (e.g., 0.1 M potassium phosphate buffer, pH 6.8)
-
Dounce or Potter-Elvehjem homogenizer
-
Refrigerated centrifuge
-
Reaction buffer (e.g., 0.2 M potassium phosphate buffer, pH 6.8)
-
L-phenylalanine solution
-
Tetrahydrobiopterin (BH4) solution (cofactor)
-
Catalase
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system with fluorescence detection
Procedure:
-
Tissue Homogenization:
-
Excise the liver, weigh it, and place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant, which contains the cytosolic enzymes, including PAH.
-
-
Enzyme Assay:
-
In a microcentrifuge tube, combine the liver homogenate supernatant with the reaction buffer containing L-phenylalanine and catalase.
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the reaction by adding the cofactor, BH4.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, which will precipitate the proteins.
-
-
Quantification of Tyrosine:
Quantification of Phenylalanine, Tyrosine, and Catecholamines in Brain Tissue
This protocol describes the analysis of key metabolites in the brain to understand the downstream consequences of PAH and TH inhibition by α-Methyl-DL-phenylalanine.
Materials:
-
Brain tissue from control and treated animals
-
Perchloric acid containing an internal standard
-
Tissue sonicator
-
Refrigerated centrifuge
-
HPLC system with electrochemical or fluorescence detection
Procedure:
-
Tissue Extraction:
-
Dissect the brain region of interest (e.g., striatum, prefrontal cortex) on ice.
-
Homogenize the tissue in ice-cold perchloric acid containing an internal standard.
-
Centrifuge the homogenate at high speed at 4°C.
-
-
Sample Analysis:
-
Data Analysis:
-
Quantify the concentrations of each analyte by comparing their peak areas to those of known standards.
-
Normalize the results to the weight of the tissue sample.
-
Data Presentation: Summary of Effects
The following table summarizes the expected qualitative and quantitative effects of α-Methyl-DL-phenylalanine administration in a rodent model.
| Parameter | Tissue/Fluid | Expected Effect | Magnitude of Change | Reference(s) |
| Phenylalanine Hydroxylase Activity | Liver | Decrease | 70-75% inhibition | [4] |
| Phenylalanine Concentration | Plasma, Brain | Increase | Up to 40-fold increase | [5] |
| Tyrosine Concentration | Plasma, Brain | No significant change or slight decrease | Variable | [5] |
| Dopamine Concentration | Brain | Decrease | 20-40% decrease | |
| Norepinephrine Concentration | Brain | Decrease | 20-40% decrease |
Visualizations
Signaling Pathway: Phenylalanine Metabolism and Catecholamine Synthesis
Caption: Inhibition of PAH and TH by α-Methyl-DL-phenylalanine.
Experimental Workflow: From In Vivo Dosing to Biochemical Analysis
Caption: Workflow for assessing the effects of α-Methyl-DL-phenylalanine.
Applications and Limitations
Applications
-
Animal Models of PKU: The primary application of α-Methyl-DL-phenylalanine is in the creation of reliable and reproducible animal models of hyperphenylalaninemia, which are indispensable for studying the long-term consequences of elevated phenylalanine and for screening novel therapeutic strategies for PKU.[4][5]
-
Neurotransmitter Research: By depleting catecholamines, α-Methyl-DL-phenylalanine can be used to investigate the roles of dopamine and norepinephrine in various physiological and behavioral processes.
-
Drug Development: In the context of PKU, this inhibitor can be used in preclinical studies to evaluate the efficacy of drugs aimed at lowering phenylalanine levels or mitigating its neurotoxic effects.
Limitations
-
Lack of Specificity: The dual inhibition of both PAH and TH can complicate the interpretation of results. The observed phenotype is a combination of hyperphenylalaninemia and catecholamine depletion.
-
Toxicity: While generally considered less toxic than other PAH inhibitors like p-chlorophenylalanine, high doses or chronic administration of α-Methyl-DL-phenylalanine can lead to adverse effects.[4]
-
Weak In Vitro Activity: Its limited efficacy in cell-free assays makes it unsuitable for high-throughput screening of direct enzyme inhibitors in vitro.
Conclusion
α-Methyl-DL-phenylalanine is a valuable pharmacological tool for researchers in the fields of metabolic disorders and neurobiology. Its potent in vivo suppression of phenylalanine hydroxylase, despite weak in vitro activity, highlights the complexity of enzyme regulation within a physiological system. By inducing a state of hyperphenylalaninemia and depleting catecholamines, it provides a robust model for investigating the biochemical and neurological consequences of impaired phenylalanine metabolism. A thorough understanding of its dual mechanism of action and its metabolic effects, as detailed in this guide, is essential for its effective and appropriate use in scientific research and drug development.
References
- 1. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 2. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 4. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous measurement of phenylalanine and tyrosine by high performance liquid chromatography (HPLC) with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. eaglebio.com [eaglebio.com]
Understanding the stereospecific interactions of DL-form alpha-Methyl-DL-phenylalanine
Executive Summary
α-Methyl-phenylalanine is a non-proteinogenic, α,α-disubstituted amino acid with significant applications in pharmaceutical research and drug development.[1] Its structure, featuring two chiral centers, gives rise to four distinct stereoisomers, each with a unique three-dimensional architecture. This guide provides an in-depth exploration of the stereospecific interactions of these isomers with key biological targets, including metabolic enzymes and amino acid transporters. We will dissect the profound impact of stereochemistry on biological activity, detail the methodologies for the synthesis, resolution, and analysis of these isomers, and discuss their strategic application in modern medicinal chemistry. For researchers and drug development professionals, understanding these stereospecific nuances is not merely academic; it is fundamental to designing more potent, selective, and stable therapeutic agents.
The Stereochemical Landscape of α-Methyl-phenylalanine
Chirality is a fundamental principle in pharmacology, where the three-dimensional arrangement of atoms in a molecule can dictate its biological function.[2] α-Methyl-phenylalanine possesses two stereogenic centers: the α-carbon of the original phenylalanine backbone and the newly introduced α-carbon bearing the methyl group. This results in four distinct stereoisomers: (2S, 3S), (2R, 3R), (2S, 3R), and (2R, 3S)-2-amino-2-methyl-3-phenylpropanoic acid.
The subtle yet critical differences in the spatial orientation of the carboxyl, amino, phenyl, and methyl groups govern how each isomer interacts with the chiral environments of biological systems, such as enzyme active sites and transporter binding pockets.
Stereospecific Interactions with Key Biological Targets
The biological effects of α-Methyl-phenylalanine are primarily attributed to its interaction with two classes of proteins: aromatic amino acid hydroxylases and large neutral amino acid transporters. The stereochemistry of the isomer is paramount in defining the nature and potency of these interactions.
Inhibition of Aromatic Amino Acid Hydroxylases
α-Methyl-phenylalanine is recognized as an inhibitor of both phenylalanine hydroxylase (PAH) and tyrosine hydroxylase (TH).[3] These enzymes are critical for neurotransmitter biosynthesis, converting phenylalanine to tyrosine (PAH) and tyrosine to L-DOPA (TH), the precursor to dopamine.[4][5] Inhibition of these enzymes leads to the depletion of catecholamine neurotransmitters.[3]
-
Phenylalanine Hydroxylase (PAH): Racemic α-methyl-phenylalanine is a known inhibitor of PAH. This activity is particularly relevant in the generation of animal models for Phenylketonuria (PKU), where its administration effectively induces hyperphenylalaninemia.[6][7] The enzyme is allosterically activated by its substrate, L-phenylalanine, and while α-methyl-phenylalanine can inhibit the enzyme, its interaction is complex.[8][9] Studies have shown that while it is a weak competitive inhibitor in vitro, it acts as a potent suppressor of PAH activity in vivo, achieving a 70-75% decrease in hepatic activity.[7]
-
Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in the synthesis of dopamine, norepinephrine, and epinephrine.[10] Inhibition of TH by α-methyl-phenylalanine analogues like α-methyl-p-tyrosine (Metyrosine) is a clinical strategy for managing conditions involving catecholamine overproduction.[10]
Interaction with the L-Type Amino Acid Transporter 1 (LAT1)
The L-Type Amino Acid Transporter 1 (LAT1) is a crucial transporter for large neutral amino acids, responsible for their transit across the blood-brain barrier and into cancer cells, where it is often overexpressed.[11][12] α-Methyl-phenylalanine is a substrate for LAT1 and is transported into the central nervous system.[3] The presence of the α-methyl group has been shown to enhance selectivity for LAT1 over the related transporter, LAT2.[11][13]
Recent studies have provided kinetic data for the interaction of "α-methyl-Phe" with LAT1 and LAT2. While the specific stereoisomer was not defined in the tabulated data, the study notes that both enantiomers of α-methyl phenylalanine act as substrates, though they exhibit lower activity compared to L-phenylalanine itself.[12] This confirms a stereospecific interaction, where the transporter can accommodate both enantiomers but with differing affinities and/or transport rates.
| Compound | Transporter | Ki (μM) | Km (μM) | Vmax (% of L-Phe) |
| L-Phenylalanine | LAT1 | 24 ± 1 | 16 ± 1 | 100 |
| LAT2 | 1400 ± 100 | 1200 ± 100 | 100 | |
| α-Methyl-Phe * | LAT1 | 200 ± 20 | 160 ± 30 | 100 |
| LAT2 | >10000 | 7300 ± 1300 | 58 | |
| Data from a study where the specific stereoisomer of α-methyl-Phe was not specified. Data is presented as mean ± S.D.[11][13] |
The data clearly demonstrates that the α-methylation significantly reduces affinity for the LAT2 transporter, thereby increasing LAT1 selectivity.[11][13] A full kinetic profile of each of the four stereoisomers would be invaluable for designing brain-penetrant drugs or cancer-targeting agents with high precision.
Synthesis, Resolution, and Analysis of Stereoisomers
The preparation of enantiomerically pure α-methyl-phenylalanine isomers is a critical prerequisite for studying their stereospecific interactions and for their use as chiral building blocks. The typical workflow involves the synthesis of a racemic mixture of diastereomers, followed by their separation.
Enzymatic Resolution Protocol
Enzymatic resolution is an elegant method that leverages the high stereoselectivity of enzymes. L-aminoacylases, for example, selectively hydrolyze the N-acyl group from the L-amino acid enantiomer in a racemic mixture, allowing for the separation of the free L-amino acid from the unreacted N-acyl-D-amino acid.[14]
Causality of Method Choice: L-aminoacylase is chosen for its well-documented and robust stereoselectivity for L-amino acids. The enzyme's active site contains a catalytic zinc ion and specific binding pockets that create a chiral environment.[14] It preferentially binds and hydrolyzes the N-acetylated L-isomer because the spatial arrangement of the substrate's carboxylate, side chain, and acetylated amino group fits optimally into the active site, allowing the catalytic residues to be properly positioned for hydrolysis. The D-isomer, being a mirror image, binds non-productively or not at all.
Protocol: Resolution of N-Acetyl-DL-α-Methyl-phenylalanine using Aminoacylase I
-
Substrate Preparation: Synthesize N-Acetyl-DL-α-Methyl-phenylalanine from the racemic amino acid mixture using acetic anhydride under standard conditions.
-
Enzyme Solution: Prepare a solution of Aminoacylase I (e.g., from Aspergillus oryzae) in a 0.1 M phosphate buffer (pH 7.5) containing 0.5 mM CoCl₂ as an activator.
-
Hydrolysis Reaction:
-
Dissolve N-Acetyl-DL-α-Methyl-phenylalanine in the phosphate buffer to a final concentration of 0.1 M.
-
Adjust the pH of the substrate solution to 7.5 with 1 M NaOH.
-
Add the Aminoacylase I solution to the substrate mixture (e.g., at a 1:100 enzyme:substrate weight ratio).
-
Incubate the reaction at 37°C with gentle agitation. Monitor the reaction progress by chiral HPLC.
-
-
Separation and Workup:
-
Once ~50% conversion is reached (indicating complete hydrolysis of the L-isomer), stop the reaction by acidifying the mixture to pH 4.5 with acetic acid. This precipitates the denatured enzyme, which can be removed by centrifugation.
-
The resulting solution contains the free L-α-Methyl-phenylalanine isomer and unreacted N-Acetyl-D-α-Methyl-phenylalanine isomer.
-
Extract the N-Acetyl-D-isomer with an organic solvent like ethyl acetate.
-
The aqueous layer containing the free L-amino acid can be purified by ion-exchange chromatography.
-
-
Isolation of D-Isomer: The extracted N-Acetyl-D-isomer can be hydrolyzed under acidic conditions (e.g., refluxing in 3 M HCl) to yield the free D-α-Methyl-phenylalanine isomer, which is then purified.
Chiral HPLC Separation Protocol
Direct chromatographic separation on a chiral stationary phase (CSP) is a powerful analytical and preparative technique for resolving all four stereoisomers. Polysaccharide-based CSPs, such as Chiralcel OD (cellulose tris(3,5-dimethylphenylcarbamate)), are particularly effective for this class of compounds.
Causality of Method Choice: The Chiralcel OD stationary phase provides a complex chiral environment. The separation mechanism relies on a combination of intermolecular interactions, including hydrogen bonding (with the carbamate groups), π-π stacking (between the analyte's phenyl ring and the CSP's phenyl groups), and steric interactions.[13] Enantiomers and diastereomers fit differently into the chiral grooves of the coated cellulose polymer, leading to differences in the stability of the transient diastereomeric complexes formed and, consequently, different retention times.
Protocol: Diastereomer and Enantiomer Separation on Chiralcel OD-H
-
Instrumentation: A standard HPLC system with UV detection.
-
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is a 90:10 (v/v) mixture. For acidic compounds like this, the addition of a small amount of an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) is crucial to ensure good peak shape and reproducibility.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation: Dissolve the DL-form α-Methyl-DL-phenylalanine mixture in the mobile phase at a concentration of approximately 1 mg/mL.
-
Method Optimization: The separation of all four isomers may require optimization of the mobile phase composition. Systematically vary the percentage of IPA (e.g., from 5% to 20%) to modulate retention and resolution. A lower percentage of the polar IPA generally increases retention and can improve resolution between closely eluting peaks.
Application in Drug Design: Enhancing Proteolytic Stability
A major hurdle in the development of peptide-based therapeutics is their rapid degradation by endogenous proteases. Incorporating α,α-disubstituted amino acids like α-methyl-phenylalanine is a proven strategy to overcome this limitation.[15]
The presence of the α-methyl group introduces significant steric hindrance around the peptide backbone.[1] Proteases, which have highly specific active sites evolved to recognize L-amino acids, are unable to effectively bind and cleave the peptide bond adjacent to the α-methylated residue.[16] This "steric shield" dramatically increases the peptide's resistance to proteolysis, leading to a longer biological half-life and improved bioavailability.[16] The specific stereoisomer used can also influence the local peptide conformation, potentially locking it into a bioactive helical or turn structure, further enhancing its therapeutic properties.[15][17]
Conclusion and Future Perspectives
The stereochemistry of α-methyl-phenylalanine is a critical determinant of its biological activity. The four distinct isomers exhibit differential interactions with key enzymes and transporters, a factor that must be carefully considered in drug design and biochemical research. While the increased LAT1 selectivity and proteolytic stability conferred by α-methylation are well-established, a significant gap remains in the quantitative understanding of how each individual stereoisomer interacts with its targets.
Future research should focus on the systematic synthesis and biological evaluation of all four pure stereoisomers. Determining their specific kinetic and inhibitory constants against PAH, TH, and the LAT transporters will unlock the full potential of this versatile amino acid, enabling the rational design of next-generation therapeutics with optimized potency, selectivity, and pharmacokinetic profiles.
References
- 1. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of Chiral-Selective Aminoacylation of an RNA Minihelix Explored by QM/MM Free-Energy Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Regulation of Phenylalanine Hydroxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phenylalanine hydroxylase - Wikipedia [en.wikipedia.org]
- 6. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of Phenylalanine Hydroxylase by Phenylalanine Does Not Require Binding in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Different acute effects of the tyrosine hydroxylase inhibitors alpha-methyl-p-tyrosine and 3-iodo-L-tyrosine on hypothalamic noradrenaline activity and adrenocorticotrophin release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Reevaluating the Substrate Specificity of the L-Type Amino Acid Transporter (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoacylase - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Validated Model for Experimental Phenylketonuria in Rats Using α-Methyl-DL-phenylalanine
Abstract and Introduction
Phenylketonuria (PKU) is an autosomal recessive metabolic disorder characterized by the inability to metabolize the essential amino acid L-phenylalanine (Phe) due to deficient activity of the enzyme phenylalanine hydroxylase (PAH).[1][2][3] This deficiency leads to hyperphenylalaninemia (HPA), an accumulation of Phe in the blood and brain, causing severe neurological damage, intellectual disability, and other developmental issues if left untreated.[3][4] To investigate the pathophysiology of PKU and evaluate novel therapeutic strategies, robust and reproducible animal models are indispensable.
This guide provides a detailed protocol for inducing a state of chronic hyperphenylalaninemia in rats, a widely accepted animal model of PKU. The protocol utilizes a combination of α-Methyl-DL-phenylalanine, a potent in vivo inhibitor of PAH, and a high-phenylalanine diet or administration.[5][6] This chemical induction method offers significant advantages over other models, such as those using p-chlorophenylalanine (p-CPA), by providing a stable HPA phenotype with minimal toxicity, reduced mortality, and no significant growth deficits, thus more closely mirroring the human condition for pre-clinical studies.[5][7]
Scientific Principle: Mechanism of Induction
The biochemical basis of this PKU model lies in the targeted inhibition of the hepatic PAH enzyme. In a healthy state, PAH catalyzes the conversion of Phenylalanine to Tyrosine, the primary catabolic pathway for Phe.[2]
Mechanism of Action: α-Methyl-DL-phenylalanine acts as a powerful suppressor of PAH activity in vivo.[5] Although it is a weak competitive inhibitor in in vitro assays, its administration to a living animal results in a significant and sustained decrease in hepatic PAH function, reaching maximal inhibition (70-75%) approximately 18 hours post-administration.[5] This inhibition blocks the normal metabolic pathway for Phe.
To simulate the metabolic challenge faced in human PKU, the protocol includes the co-administration of L-phenylalanine. This elevates the substrate pool and, in the presence of the inhibited PAH enzyme, leads to a dramatic and sustained increase in plasma Phe concentrations, the hallmark of PKU.[5][8] The resulting biochemical cascade is depicted below.
Caption: Biochemical pathway of induced PKU in the rat model.
Experimental Design and Protocol
This section outlines the step-by-step methodology for inducing and validating the PKU phenotype. Ethical approval from an institutional animal care and use committee is mandatory before commencing any procedures.
Materials and Reagents
| Reagent/Material | Supplier/Grade | Notes |
| α-Methyl-DL-phenylalanine | Sigma-Aldrich or equivalent | Pharmaceutical Grade |
| L-Phenylalanine | Sigma-Aldrich or equivalent | Cell Culture Grade or higher |
| Sterile Saline (0.9% NaCl) | Standard laboratory supplier | For injection vehicle |
| Rat Pups (e.g., Sprague-Dawley) | Charles River, Taconic, etc. | Timed-pregnant females or newborn pups |
| High Phenylalanine Diet | Custom formulation | 5-7% L-Phenylalanine chow for post-weaning |
| Blood Collection Supplies | Capillary tubes, EDTA tubes | For biochemical analysis |
| Analytical Equipment | HPLC or Amino Acid Analyzer | For Phe/Tyr quantification |
Induction Protocol for Developing Rats
This protocol is designed for continuous induction from the neonatal period through post-weaning, which is critical for studying the neurodevelopmental impacts of PKU.
Caption: Experimental workflow for chronic PKU induction in rats.
Step-by-Step Procedure:
-
Animal Preparation (Postnatal Day 1-4):
-
Allow dams to deliver naturally. Cull litters to a standard size (e.g., 8-10 pups) to ensure uniform nutrition and growth.
-
Record baseline body weights of all pups.
-
-
Pre-Weaning Induction (Postnatal Day 5-21):
-
Rationale: Daily injections are necessary for suckling rats as their primary nutrition is maternal milk, which cannot be easily modified.
-
Reagent Preparation:
-
Prepare a sterile solution of α-Methyl-DL-phenylalanine in 0.9% saline.
-
Prepare a separate sterile solution or suspension of L-Phenylalanine in 0.9% saline.
-
-
Administration: Administer daily via subcutaneous (SC) injection. It is often recommended to give two separate injections to ensure full delivery and avoid potential interactions.
-
Dosage Regimen: The following dosages have been validated in the literature. Researchers should optimize based on the desired level of hyperphenylalaninemia.
-
| Compound | Dosage (per g body weight) | Reference |
| α-Methyl-DL-phenylalanine | 0.43 mg (2.4 µmol) | [8][9] |
| L-Phenylalanine | 2.0 - 4.0 mg (12.1 - 24.2 µmol) | [8] |
-
Post-Weaning Induction (Day 22 onwards):
-
Rationale: After weaning, transitioning to a specially formulated diet is a less stressful and more consistent method of administration.[5]
-
Procedure: Wean the pups on Day 21. Provide the experimental group with a custom-formulated chow containing 5-7% L-Phenylalanine. The α-Methyl-DL-phenylalanine can also be incorporated into this diet or continued via daily injections if preferred. The control group should receive standard isocaloric chow.
-
Validation of the PKU Model: A Self-Validating System
A robust model requires rigorous validation. Regular monitoring confirms the successful induction of the HPA phenotype and ensures the model's suitability for downstream experiments.
Biochemical Validation
The primary method of validation is the direct measurement of key biomarkers in the blood.
-
Blood Sampling: Collect blood samples (e.g., via tail-nick or saphenous vein) at regular intervals (e.g., weekly). A terminal cardiac puncture can be performed at the study endpoint for a final, comprehensive analysis.
-
Analysis: Use HPLC or a dedicated amino acid analyzer to quantify plasma concentrations of Phenylalanine and Tyrosine.
Expected Biomarker Changes
The following table summarizes the expected biochemical phenotype of a successfully induced PKU rat model compared to a control animal.
| Biomarker | Expected Outcome in PKU Model | Rationale | Reference |
| Plasma Phenylalanine (Phe) | Significantly Elevated (20 to 40-fold increase) | Direct result of PAH inhibition and high Phe intake. | [5][8] |
| Plasma Tyrosine (Tyr) | Unchanged or Slightly Decreased | Phe is not being converted to Tyr. | [8] |
| Phe/Tyr Ratio | Significantly Increased | A critical diagnostic marker for PKU. | [10][11] |
| Urinary Phenylpyruvic Acid | Present / Elevated | Accumulation of Phe forces it down alternative metabolic pathways. | [10][12] |
| Urinary o-hydroxyphenylacetic acid | Present / Elevated | Another key metabolite indicating Phe overload. | [10] |
| Body Weight | No significant deficit | A key advantage of the α-methylphenylalanine model over p-CPA. | [5][7] |
Behavioral and Neurological Validation
For studies focused on the neurological consequences of PKU, further validation can be performed.
-
Learning and Memory: Assess cognitive function using tests like the Morris water maze or novel object recognition.[7][13]
-
Locomotor Activity: Use an open field test to evaluate general activity levels, which may be altered in PKU models.[13]
Conclusion
The protocol described provides a reliable and reproducible method for inducing experimental phenylketonuria in rats. By combining α-Methyl-DL-phenylalanine with an L-phenylalanine challenge, researchers can achieve a state of chronic hyperphenylalaninemia that is biochemically analogous to the human condition. The model's key advantages, including low toxicity and the absence of growth retardation, make it a superior choice for investigating the long-term neurodevelopmental effects of PKU and for the preclinical assessment of new therapeutic interventions. Consistent validation through biochemical monitoring is crucial to ensure the integrity and relevance of the experimental findings.
References
- 1. Experimental Animal Models of Phenylketonuria: Pros and Cons | MDPI [mdpi.com]
- 2. Phenylketonuria: An Inborn Error of Phenylalanine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Clinical, genetic, and experimental research of hyperphenylalaninemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of experimental phenylketonuria. Augmentation of hyperphenylalaninemia with alpha-methylphenylalanine and p-chlorophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemical effects of induced phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. membrapure.de [membrapure.de]
- 12. Phenylketonuria (PKU) Urinary Metabolomic Phenotype Is Defined by Genotype and Metabolite Imbalance: Results in 51 Early Treated Patients Using Ex Vivo 1H-NMR Analysis [mdpi.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: α-Methyl-DL-phenylalanine in Neuropharmacology Research
Introduction: Unraveling Neurological Pathways with a Classical Pharmacological Tool
α-Methyl-DL-phenylalanine is a synthetic amino acid derivative that has long served as a valuable tool in neuropharmacology research. Its primary and most well-characterized mechanism of action is the competitive inhibition of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine. This inhibition effectively creates a transient and reversible animal model of phenylketonuria (PKU), a genetic disorder characterized by the inability to metabolize phenylalanine.[1][2][3] The resulting hyperphenylalaninemia in these models leads to significant alterations in brain neurochemistry, particularly a reduction in the synthesis of catecholamine neurotransmitters such as dopamine and norepinephrine, for which tyrosine is a direct precursor.[4] This targeted disruption of catecholamine pathways makes α-Methyl-DL-phenylalanine an indispensable tool for investigating the roles of these neurotransmitters in various physiological and pathological processes, including depression, cognitive function, and the underlying mechanisms of neurodegenerative diseases.[5][6]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of α-Methyl-DL-phenylalanine in neuropharmacological research. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols for its application in animal models, and outline methodologies for assessing the neurochemical and behavioral consequences of its administration.
Mechanism of Action: Targeted Inhibition of Catecholamine Synthesis
The neuropharmacological effects of α-Methyl-DL-phenylalanine stem directly from its ability to inhibit phenylalanine hydroxylase. By blocking the conversion of phenylalanine to tyrosine, the compound reduces the available pool of tyrosine for the synthesis of catecholamines. This enzymatic inhibition leads to a cascade of downstream effects on the dopaminergic and noradrenergic systems.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical effects of induced phenylketonuria in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Model phenylketonuria (PKU) in the albino rat: behaviroal, biochemical, and neuroanatomical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Modeling the cognitive effects of diet discontinuation in adults with phenylketonuria (PKU) using pegvaliase therapy in PAH-deficient mice - PMC [pmc.ncbi.nlm.nih.gov]
α-Methyl-DL-phenylalanine: A Versatile Chiral Building Block for Novel Therapeutic Agents
Introduction: The Strategic Advantage of the α-Methyl Group
In the landscape of medicinal chemistry and drug development, the pursuit of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability is a perpetual endeavor. Non-natural amino acids represent a powerful toolkit for achieving these goals, and among them, α-Methyl-DL-phenylalanine stands out as a particularly versatile and valuable building block.[1] Its strategic incorporation into bioactive molecules can profoundly influence their pharmacological properties.
The defining feature of this amino acid is the methyl group at the α-carbon. This seemingly minor modification imparts significant conformational constraints, restricting the rotational freedom around the peptide backbone.[2] This rigidity can lock a peptide or small molecule into a bioactive conformation, enhancing its binding affinity to a biological target. Furthermore, the α-methyl group provides steric hindrance, which can protect the adjacent peptide bond from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the therapeutic agent.[3]
This guide provides an in-depth exploration of α-Methyl-DL-phenylalanine as a building block, offering detailed protocols for its application in the synthesis of both small molecule drugs and constrained peptides. We will delve into the synthesis of the antihypertensive drug L-α-Methyldopa and the design of stabilized peptide therapeutics, providing both the "how" and the "why" behind the experimental procedures.
Physicochemical Properties of α-Methyl-DL-phenylalanine
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The key properties of α-Methyl-DL-phenylalanine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₂ | --INVALID-LINK-- |
| Molecular Weight | 179.22 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 293-294 °C (decomposes) | --INVALID-LINK-- |
| Solubility | Soluble in water. | Data from supplier catalogs. |
| CAS Number | 1132-26-9 | --INVALID-LINK-- |
Application I: Synthesis of the Antihypertensive Drug L-α-Methyldopa
A classic and commercially significant application of α-Methyl-DL-phenylalanine is in the synthesis of L-α-Methyldopa (Methyldopa), a widely used antihypertensive agent.[4] The therapeutic activity of Methyldopa resides exclusively in the L-enantiomer, making the chiral resolution of the racemic starting material a critical step in the manufacturing process.
The "False Neurotransmitter" Hypothesis: Mechanism of Action of L-α-Methyldopa
L-α-Methyldopa is a prodrug that exerts its antihypertensive effect through its metabolism in the central nervous system.[4] It is actively transported into adrenergic neurons, where it is converted by a two-step enzymatic process into its active metabolite, α-methylnorepinephrine.[4] This metabolite then acts as a potent agonist at presynaptic α-2 adrenergic receptors. The stimulation of these inhibitory autoreceptors leads to a decrease in the release of norepinephrine from the presynaptic neuron, resulting in a reduction of sympathetic outflow from the brain. This diminished sympathetic tone leads to decreased peripheral vascular resistance and a lowering of blood pressure.
References
Utilizing alpha-Methyl-DL-phenylalanine to study catecholamine synthesis
Application Note & Protocol
Investigating Catecholamine Synthesis Dynamics by Modulating Phenylalanine Hydroxylase with α-Methyl-DL-phenylalanine
Abstract
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of α-Methyl-DL-phenylalanine to study the biosynthesis of catecholamines (dopamine, norepinephrine, and epinephrine). Unlike direct inhibitors of the rate-limiting enzyme, tyrosine hydroxylase, α-Methyl-DL-phenylalanine acts upstream by inhibiting phenylalanine hydroxylase. This offers a unique model to investigate the specific contribution of de novo tyrosine synthesis from phenylalanine to the catecholamine pool. We present the underlying biochemical principles, detailed protocols for both in vitro and in vivo applications, and methodologies for quantifying the resulting changes in key metabolites.
Introduction: A Nuanced Approach to Catecholamine Depletion
The catecholamine signaling pathway, encompassing dopamine, norepinephrine, and epinephrine, is fundamental to numerous physiological processes, including motor control, mood, and the stress response. The synthesis of these neurotransmitters is a tightly regulated enzymatic cascade, with the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase (TH) serving as the rate-limiting step.[1] Consequently, direct TH inhibitors like α-Methyl-p-tyrosine (AMPT or Metyrosine) have been widely used to achieve robust catecholamine depletion.[2][3]
However, the cellular tyrosine pool is supplied by two primary sources: dietary intake and the hydroxylation of L-phenylalanine by the enzyme phenylalanine hydroxylase (PAH).[4][5] Studying the pathway by modulating PAH activity provides a more nuanced approach, allowing researchers to dissect the importance of endogenous tyrosine production versus exogenous tyrosine uptake for catecholamine synthesis.
α-Methyl-DL-phenylalanine is an inhibitor of phenylalanine hydroxylase.[6] By blocking the conversion of phenylalanine to tyrosine, it effectively reduces the substrate availability for tyrosine hydroxylase, leading to a downstream decrease in catecholamine production. This application note details the strategic use of α-Methyl-DL-phenylalanine as a tool to probe the upstream regulation of this critical biosynthetic pathway.
Mechanism of Action: Upstream Inhibition
The canonical catecholamine synthesis pathway begins with the essential amino acid L-phenylalanine.
-
Phenylalanine Hydroxylation: Phenylalanine hydroxylase (PAH), primarily in the liver, converts L-phenylalanine to L-tyrosine.[6]
-
Tyrosine Hydroxylation (Rate-Limiting Step): Tyrosine hydroxylase (TH) converts L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).[1][4]
-
Decarboxylation: Aromatic L-amino acid decarboxylase (AADC) converts L-DOPA to dopamine.[1]
-
Further Conversions: Dopamine can be further converted to norepinephrine by dopamine β-hydroxylase (DBH) and subsequently to epinephrine by phenylethanolamine N-methyltransferase (PNMT).[7]
α-Methyl-DL-phenylalanine competitively inhibits PAH. This leads to an accumulation of phenylalanine and a depletion of the endogenously synthesized tyrosine pool. While cells can still uptake tyrosine from circulation or culture media, the contribution from phenylalanine is significantly attenuated. This contrasts with AMPT, which directly blocks the rate-limiting TH step, affecting all downstream products regardless of the tyrosine source.
References
- 1. Tyrosine Hydroxylase and Regulation of Dopamine Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Catecholamine - Wikipedia [en.wikipedia.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The catecholamine system in health and disease —Relation to tyrosine 3-monooxygenase and other catecholamine-synthesizing enzymes— - PMC [pmc.ncbi.nlm.nih.gov]
alpha-Methyl-DL-phenylalanine administration for in vivo mouse studies
An Application Guide for the In Vivo Administration of α-Methyl-DL-phenylalanine in Murine Models
Executive Summary
α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid derivative that serves as a versatile and critical tool in preclinical research. Its structural similarity to L-phenylalanine allows it to function primarily as a competitive inhibitor of phenylalanine hydroxylase (PAH) and as a selective ligand for the L-type amino acid transporter 1 (LAT1). These properties make it indispensable for developing robust murine models of Phenylketonuria (PKU) and for investigating the dynamics of large neutral amino acid transport across biological barriers like the blood-brain barrier. This guide provides a comprehensive overview of the mechanisms of action, detailed protocols for preparation and administration, and key experimental considerations to ensure reproducible and reliable outcomes in in vivo mouse studies.
Scientific Background & Mechanism of Action
A thorough understanding of the biochemical interactions of α-Methyl-DL-phenylalanine is paramount to designing and interpreting in vivo studies. The utility of this compound stems from two primary mechanisms:
-
Inhibition of Phenylalanine Hydroxylase (PAH): α-Methyl-DL-phenylalanine acts as an inhibitor of PAH, the enzyme responsible for converting phenylalanine to tyrosine.[1][2] By blocking this metabolic pathway, systemic administration can induce a state of hyperphenylalaninemia, mimicking the biochemical phenotype of PKU.[3] This chemically-induced model is invaluable for studying the neuropathological and systemic consequences of elevated phenylalanine levels.[4] A study in developing mice demonstrated that daily administration of α-Methyl-DL-phenylalanine (0.43 mg/g body weight) alongside phenylalanine (2 mg/g body weight) effectively inhibited 65-70% of hepatic PAH activity within 12 hours, leading to a 40-fold increase in brain and plasma phenylalanine concentrations.[3]
-
Interaction with L-Type Amino Acid Transporter 1 (LAT1): LAT1 (SLC7A5) is a crucial transporter for large neutral amino acids (LNAAs) across the blood-brain barrier and is notably upregulated in various cancer cells.[5][6] α-Methyl-DL-phenylalanine is a known LAT1-selective compound.[7] This selectivity allows it to be used as a competitive inhibitor to study the transport kinetics of other LNAAs or as a molecular scaffold for developing LAT1-targeted imaging agents and therapeutics.[7][8]
The dual mechanisms of action are visualized in the diagram below.
References
- 1. Experimental Animal Models of Phenylketonuria: Pros and Cons [mdpi.com]
- 2. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid transporter LAT1 (SLC7A5) as a molecular target for cancer diagnosis and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LAT-1 Activity of meta-Substituted Phenylalanine and Tyrosine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Widely Usable Amino Acid Tracer: 76Br-α-Methyl-Phenylalanine for Tumor PET Imaging | Journal of Nuclear Medicine [jnm.snmjournals.org]
Application Notes and Protocols for Solution-Phase Peptide Synthesis Using α-Methyl-DL-phenylalanine
Introduction: The Role of α-Methylated Amino Acids in Peptide and Drug Design
In the landscape of peptide-based therapeutics and drug discovery, the incorporation of non-proteinogenic amino acids is a key strategy to enhance pharmacological properties. Among these, α-methylated amino acids, such as α-Methyl-DL-phenylalanine, have garnered significant attention. The introduction of a methyl group at the α-carbon imparts conformational rigidity to the peptide backbone, which can lead to a more defined secondary structure. This conformational constraint can enhance binding affinity and selectivity for biological targets. Furthermore, the α-methyl group provides steric shielding, rendering the adjacent peptide bond resistant to enzymatic degradation by peptidases, thereby increasing the in vivo half-life of the peptide.
However, the very features that make α-methylated amino acids attractive also present significant challenges during chemical synthesis, particularly in solution-phase methodologies. The steric hindrance imposed by the α-methyl group can dramatically slow down the kinetics of peptide bond formation, often leading to incomplete reactions and low yields. Moreover, the conditions required to overcome this steric barrier can sometimes promote undesirable side reactions, most notably epimerization at the α-carbon of the activated amino acid.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the successful incorporation of α-Methyl-DL-phenylalanine into peptide chains using solution-phase synthesis. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the critical aspects of characterization to ensure the synthesis of pure, well-defined peptides.
Challenges and Strategic Solutions in Incorporating α-Methyl-DL-phenylalanine
The primary obstacle in the solution-phase synthesis of peptides containing α-Methyl-DL-phenylalanine is the steric bulk around the α-carbon. This steric hindrance affects both the carboxyl group activation and the nucleophilic attack by the amino group of the incoming amino acid.
Key Challenges:
-
Slow Coupling Kinetics: The α-methyl group impedes the approach of the activated carboxyl group and the incoming amine, leading to significantly slower reaction rates compared to proteinogenic amino acids.
-
Incomplete Reactions: The sluggish kinetics can result in incomplete coupling, leading to a mixture of the desired peptide and unreacted starting materials, which complicates purification.
-
Epimerization Risk: Harsh reaction conditions, such as prolonged reaction times or the use of highly reactive coupling agents and strong bases, can increase the risk of epimerization at the chiral center of the activated amino acid.[1][2] Epimerized products are often difficult to separate from the desired diastereomer.[1]
Strategic Solutions:
To overcome these challenges, a multi-faceted approach is required, focusing on the appropriate selection of coupling reagents, reaction conditions, and purification strategies.
-
Potent Coupling Reagents: The use of highly efficient coupling reagents is crucial. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are often employed for coupling sterically hindered amino acids.[3][4] HATU, in particular, is known for its high efficiency and low racemization rates.[4][5]
-
Optimized Reaction Conditions: Careful control of reaction temperature, solvent, and base is necessary. While elevated temperatures can sometimes improve coupling efficiency, they can also increase the risk of side reactions. Aprotic polar solvents like N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) are commonly used. The choice of base is also critical; sterically hindered non-nucleophilic bases like N,N-Diisopropylethylamine (DIPEA) are preferred to minimize side reactions.[6]
-
Stepwise Purification and Characterization: Unlike solid-phase synthesis, solution-phase methods allow for the purification and characterization of intermediates at each step. This is particularly advantageous when dealing with challenging couplings, as it ensures that only pure material is carried forward to the next step.
Experimental Protocols
The following protocols provide a step-by-step guide for the solution-phase synthesis of a model dipeptide, Boc-Ala-α-Me-Phe-OMe, illustrating the key principles of coupling α-Methyl-DL-phenylalanine.
Protocol 1: Synthesis of α-Methyl-DL-phenylalanine Methyl Ester Hydrochloride (H-α-Me-Phe-OMe·HCl)
This protocol describes the esterification of the carboxylic acid of α-Methyl-DL-phenylalanine.
Materials:
-
α-Methyl-DL-phenylalanine
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Diethyl ether (anhydrous)
Procedure:
-
Suspend α-Methyl-DL-phenylalanine (1.0 eq.) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq.) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Collect the white solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield H-α-Me-Phe-OMe·HCl.
Protocol 2: Coupling of Boc-L-Alanine with H-α-Me-Phe-OMe·HCl using HATU
This protocol details the peptide bond formation using a highly efficient coupling reagent.
Materials:
-
Boc-L-Alanine (Boc-Ala-OH)
-
H-α-Me-Phe-OMe·HCl
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
1 M HCl (aqueous)
-
Saturated NaHCO₃ (aqueous)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Neutralization of Amine: In a round-bottom flask, dissolve H-α-Me-Phe-OMe·HCl (1.0 eq.) in anhydrous DMF. Add DIPEA (1.1 eq.) and stir at room temperature for 15 minutes.
-
Activation of Carboxylic Acid: In a separate flask, dissolve Boc-Ala-OH (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF. Add DIPEA (2.0 eq.) and stir at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
Coupling Reaction: Add the neutralized amine solution from step 1 to the activated carboxylic acid solution from step 2.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude dipeptide by flash column chromatography on silica gel to yield pure Boc-Ala-α-Me-Phe-OMe.
Data Presentation
The following table summarizes the key parameters and expected outcomes for the synthesis of Boc-Ala-α-Me-Phe-OMe.
| Parameter | Value/Range | Notes |
| Reagents | ||
| Boc-Ala-OH | 1.0 eq. | |
| H-α-Me-Phe-OMe·HCl | 1.0 eq. | |
| HATU | 1.1 eq. | A slight excess is used to ensure complete activation. |
| DIPEA | 3.1 eq. (total) | Used for both neutralization and activation. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF | Ensures solubility of all reactants. |
| Temperature | Room Temperature | Balances reaction rate and potential side reactions. |
| Reaction Time | 12-24 hours | Longer reaction times are often necessary due to steric hindrance. |
| Expected Outcome | ||
| Yield | 60-80% | Yields can vary depending on the purity of starting materials and reaction scale. |
| Purity | >95% (after chromatography) | Determined by HPLC and NMR. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the solution-phase synthesis of the model dipeptide.
Caption: Workflow for the solution-phase synthesis of a dipeptide containing α-Methyl-DL-phenylalanine.
Characterization of Peptides Containing α-Methyl-DL-phenylalanine
Thorough characterization is essential to confirm the identity, purity, and stereochemical integrity of the synthesized peptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for structural elucidation.
-
¹H NMR:
-
Methyl Singlet: A characteristic singlet peak corresponding to the α-methyl group of the α-Me-Phe residue is expected, typically in the aliphatic region of the spectrum.
-
Amide Protons: The chemical shifts of the amide protons can provide information about the local conformation of the peptide backbone.
-
Aromatic Protons: The protons of the phenyl ring of the α-Me-Phe residue will appear in the aromatic region, and their splitting pattern can confirm the substitution pattern.
-
Diastereotopic Protons: The presence of a chiral center can lead to diastereotopic protons in adjacent methylene groups, resulting in more complex splitting patterns.[7]
-
-
¹³C NMR:
-
Quaternary Carbon: A key signal to identify is the quaternary α-carbon of the α-Me-Phe residue.
-
Carbonyl Carbons: The chemical shifts of the carbonyl carbons of the peptide bonds can also be indicative of the local secondary structure.
-
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized peptide and to assess its purity.
-
Electrospray Ionization (ESI-MS): This is a soft ionization technique that is well-suited for analyzing peptides. The expected [M+H]⁺ or [M+Na]⁺ ions should be observed, confirming the correct molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the peptide.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for assessing the purity of the synthesized peptide.
-
Reverse-Phase HPLC (RP-HPLC): A gradient of an organic solvent (e.g., acetonitrile) in water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA), is used to separate the peptide from impurities. A single, sharp peak is indicative of a pure compound.
-
Chiral HPLC: To assess the extent of epimerization, chiral HPLC is required to separate the different diastereomers of the peptide.
Conclusion and Future Perspectives
The solution-phase synthesis of peptides containing α-Methyl-DL-phenylalanine, while challenging, is a feasible and valuable technique for accessing novel peptide-based drug candidates. By employing potent coupling reagents, optimizing reaction conditions, and performing rigorous purification and characterization at each step, researchers can successfully incorporate this sterically hindered amino acid. The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis of these promising molecules. Future work in this area will likely focus on the development of even more efficient and racemization-free coupling reagents and the application of flow chemistry to streamline the synthesis of peptides containing α-methylated amino acids.
References
- 1. benchchem.com [benchchem.com]
- 2. BOC-PHE-ALA-OME synthesis - chemicalbook [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry imaging of L-[ring-13C6]-labeled phenylalanine and tyrosine kinetics in non-small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: α-Methyl-DL-phenylalanine in Protein Engineering
Introduction: Engineering Proteins with Precision using α-Methyl-DL-phenylalanine
The precise control over protein structure and function is a cornerstone of modern biotechnology and drug development. The introduction of non-canonical amino acids (ncAAs) into proteins offers a powerful tool to augment their properties in ways not accessible through the 20 standard proteinogenic amino acids. Among these, α-Methyl-DL-phenylalanine (α-Me-Phe) has emerged as a particularly valuable building block. Its unique structural feature—a methyl group on the α-carbon—imparts significant conformational constraints on the polypeptide backbone. This guide provides a comprehensive overview of the applications and detailed protocols for the site-specific incorporation of α-Methyl-DL-phenylalanine into proteins, aimed at researchers, scientists, and drug development professionals.
The primary utility of incorporating α-methylated amino acids lies in their ability to stabilize secondary structures, particularly α-helices, and to enhance resistance to proteolytic degradation.[1][2] The α-methyl group restricts the conformational flexibility around the peptide bond, favoring helical conformations.[1] This property is highly advantageous in the design of therapeutic peptides and proteins where maintaining a specific fold is crucial for biological activity. Furthermore, the steric hindrance provided by the methyl group can shield the peptide bond from enzymatic cleavage, thereby increasing the in vivo half-life of protein therapeutics.[2]
This document will detail the methodologies for incorporating α-Methyl-DL-phenylalanine into proteins using both in vivo and in vitro systems, followed by protocols for the purification and characterization of the resulting engineered proteins.
Core Principles of Non-Canonical Amino Acid Incorporation
The site-specific incorporation of α-Methyl-DL-phenylalanine into a protein relies on the expansion of the genetic code. This is achieved by repurposing a codon, typically a stop codon like the amber codon (UAG), to encode the unnatural amino acid.[3][4] This process requires an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) pair.[3][5] "Orthogonal" signifies that this synthetase-tRNA pair functions independently of the host cell's endogenous translational machinery; the orthogonal synthetase does not charge any of the cell's native tRNAs with α-Me-Phe, and the orthogonal tRNA is not a substrate for any of the host's native synthetases.[3][6]
The workflow for this process can be visualized as follows:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Circular Dichroism of Amino Acids: Following the Structural Formation of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of non-natural hydrophobic amino acids on the efficacy and properties of the antimicrobial peptide C18G - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid discovery and evolution of orthogonal aminoacyl-tRNA synthetase–tRNA pairs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solubility of alpha-Methyl-DL-phenylalanine in different laboratory solvents
This technical support guide is designed for researchers, scientists, and drug development professionals working with α-Methyl-DL-phenylalanine. It provides a comprehensive overview of its solubility characteristics in common laboratory solvents, offers troubleshooting advice for common experimental challenges, and details a protocol for accurate solubility determination. Our aim is to equip you with the technical knowledge and practical insights necessary for the successful formulation and application of this compound in your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of α-Methyl-DL-phenylalanine in water?
A1: The reported aqueous solubility of α-Methyl-DL-phenylalanine can vary. One supplier indicates a solubility of up to 10 mg/mL in water, though this may require sonication to achieve.[1] Another predicted value suggests a solubility of 5 g/L (or 5 mg/mL). This discrepancy highlights the importance of empirical verification in your specific experimental context. Factors such as particle size, purity, and the precise temperature and pH of the water can all influence the dissolution rate and final concentration.
Q2: How does pH influence the solubility of α-Methyl-DL-phenylalanine?
A2: As an amino acid derivative, the solubility of α-Methyl-DL-phenylalanine is significantly dependent on pH. Amino acids are zwitterionic molecules, possessing both an acidic carboxylic acid group and a basic amino group.[2] At a specific pH, known as the isoelectric point (pI), the net charge of the molecule is zero, leading to minimal solubility due to strong intermolecular electrostatic interactions. Adjusting the pH away from the pI, either by adding an acid or a base, will increase solubility by forming the more soluble cationic or anionic salt form of the compound, respectively.[3]
Q3: What is the isoelectric point (pI) of α-Methyl-DL-phenylalanine and why is it important?
Q4: Is α-Methyl-DL-phenylalanine soluble in organic solvents?
A4: While specific quantitative data is limited, it is generally expected that α-Methyl-DL-phenylalanine, like its parent compound phenylalanine, will have lower solubility in common organic solvents compared to water. Phenylalanine is described as being "very slightly soluble" in methanol and ethanol.[4] The solubility in polar aprotic solvents like DMSO and DMF is not well-documented for α-Methyl-DL-phenylalanine. It is always recommended to perform small-scale solubility tests to determine the most suitable solvent for your application.
Q5: How does temperature affect the solubility of α-Methyl-DL-phenylalanine?
A5: The dissolution of most solid compounds, including amino acids, is an endothermic process. Therefore, increasing the temperature will generally increase the solubility of α-Methyl-DL-phenylalanine.[7] If you are struggling to dissolve the compound, gentle warming of the solution can be an effective strategy. However, be mindful of the compound's stability at elevated temperatures for extended periods.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Explanations |
| Compound is not dissolving in water at the expected concentration. | Kinetics of dissolution are slow. | The dissolution process may be slow, especially for crystalline solids. Try increasing the mixing time, using a vortex mixer, or gently warming the solution. Sonication is also a highly effective method for breaking down particle agglomerates and accelerating dissolution.[1] |
| The pH of the solution is near the isoelectric point (pI). | The net-zero charge at the pI minimizes solubility.[2] Measure the pH of your solution. Adjust the pH to be at least 1-2 units below or above the estimated pI (around 5.75) by adding a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). This will protonate the amino group or deprotonate the carboxylic acid group, respectively, leading to a charged and more soluble species. | |
| The reported solubility value is for ideal conditions. | The solubility data from suppliers may be based on highly pure compound and deionized water. The presence of impurities in your compound or dissolved salts in your water can affect solubility. Consider using a higher purity grade of the compound or HPLC-grade water. | |
| Precipitation occurs after initially dissolving the compound. | Change in temperature. | If the solution was heated to aid dissolution, it might become supersaturated upon cooling to room temperature, leading to precipitation. If the application allows, maintain a slightly elevated temperature or prepare a more dilute solution. |
| Change in pH. | The addition of other reagents to your solution could have altered the pH, bringing it closer to the pI. Re-measure and adjust the pH as necessary. | |
| Solvent evaporation. | Over time, especially in open containers, solvent evaporation can increase the concentration of the solute beyond its solubility limit. Keep containers well-sealed. | |
| Difficulty dissolving in organic solvents. | Low intrinsic solubility. | As an amino acid derivative, α-Methyl-DL-phenylalanine is inherently more polar than many organic solvents.[4] If a non-aqueous solution is required, consider using a small amount of a polar aptrotic solvent like DMSO or DMF first to create a concentrated stock, which can then be diluted into the desired solvent system. Always check for miscibility and potential reactions between solvents. |
| Inadequate mixing. | Ensure vigorous mixing to overcome the solvation energy barrier. Sonication can also be beneficial for dissolution in organic solvents. |
Solubility Data Summary
| Solvent | Solubility (at ambient temperature) | Notes |
| Water | ~5-10 mg/mL | May require sonication to achieve higher concentrations.[1] Solubility is highly pH-dependent. |
| Ethanol | Low / Very Slightly Soluble | Based on data for the parent compound, phenylalanine.[4] |
| Methanol | Low / Very Slightly Soluble | Based on data for the parent compound, phenylalanine.[4] |
| DMSO | Data not available | Expected to have some solubility due to its polar aprotic nature. |
| DMF | Data not available | Expected to have some solubility due to its polar aprotic nature.[8] |
Experimental Protocol: Determination of α-Methyl-DL-phenylalanine Solubility
This protocol outlines a standard laboratory method for determining the solubility of α-Methyl-DL-phenylalanine in a given solvent.
Materials:
-
α-Methyl-DL-phenylalanine
-
Selected laboratory solvent (e.g., water, ethanol, DMSO)
-
Analytical balance
-
Vortex mixer
-
Sonicator bath
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
HPLC or UV-Vis spectrophotometer for quantification
-
pH meter (for aqueous solutions)
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of α-Methyl-DL-phenylalanine to a known volume of the chosen solvent in a sealed vial. The excess solid is crucial to ensure that the solution reaches saturation.
-
Equilibrate the vials at a constant temperature (e.g., 25 °C) using a shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, carefully remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant using a micropipette.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (HPLC or UV-Vis).
-
Quantify the concentration of α-Methyl-DL-phenylalanine in the diluted sample using a pre-validated analytical method.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by taking into account the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or molarity).
-
Causality Behind Experimental Choices:
-
Using an excess of the solid ensures that the solvent is fully saturated, providing an accurate measurement of the maximum amount of solute that can be dissolved.
-
Extended equilibration time with constant agitation is necessary to overcome the kinetic barriers to dissolution and reach a true thermodynamic equilibrium.
-
Centrifugation is a critical step to prevent the transfer of any undissolved microparticles, which would lead to an overestimation of the solubility.
-
Quantification by a validated analytical method like HPLC or UV-Vis spectrophotometry provides the necessary accuracy and precision for determining the solute concentration.
Experimental Workflow Diagram
Caption: Workflow for the experimental determination of solubility.
Safety & Handling
α-Methyl-DL-phenylalanine should be handled in accordance with its Safety Data Sheet (SDS). It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P264: Wash hands thoroughly after handling.[9]
-
P271: Use only outdoors or in a well-ventilated area.[9]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
In Case of Exposure:
-
IF ON SKIN (P302+P352): Wash with plenty of soap and water.[9]
-
IF INHALED (P304+P340): Remove victim to fresh air and keep at rest in a position comfortable for breathing.[9]
Storage:
-
Store locked up (P405).[9] Store in a well-ventilated place. Keep container tightly closed.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]
- 3. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 4. L-Phenylalanine | C9H11NO2 | CID 6140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Isoelectric Point Calculation | Formula & Equation - Lesson | Study.com [study.com]
- 7. Dl-Phenylalanine | C9H11NO2 | CID 994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Dimethylformamide - Wikipedia [en.wikipedia.org]
- 9. DL-Phenylalanine (CAS 150-30-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
Improving yield of alpha-Methyl-DL-phenylalanine in organic synthesis
Welcome to the technical support center for the organic synthesis of α-Methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and improve your yield.
Introduction
α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid that serves as a crucial building block in the synthesis of various pharmaceuticals and research compounds. Its synthesis, while well-established, can present challenges that affect both yield and purity. This guide will focus on the two most common synthetic routes: the Bucherer-Bergs synthesis and the Strecker synthesis. We will explore the mechanistic underpinnings of these reactions to provide a logical framework for troubleshooting and optimization.
Comparative Overview of Synthetic Routes
Choosing the appropriate synthetic route is the first step towards a successful synthesis. Both the Bucherer-Bergs and Strecker syntheses have their advantages and disadvantages.
| Synthetic Route | Starting Materials | Intermediates | Typical Yield | Advantages | Disadvantages |
| Bucherer-Bergs Synthesis | Phenylacetone, Potassium Cyanide, Ammonium Carbonate | 5-Benzyl-5-methylhydantoin | 60-75% (hydantoin), >90% (hydrolysis) | Generally higher yields for the hydantoin step, uses readily available and less hazardous reagents compared to anhydrous ammonia. | Two-step process requiring isolation of the hydantoin intermediate; hydrolysis of the hydantoin can require harsh conditions. |
| Strecker Synthesis | Phenylacetone, Ammonia, Hydrogen Cyanide (or a salt thereof) | α-Aminonitrile | 40-60% | One-pot synthesis of the α-aminonitrile intermediate. | Often results in lower overall yields; requires careful handling of toxic cyanide and ammonia.[1][2] |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of α-Methyl-DL-phenylalanine, providing explanations and actionable solutions.
Bucherer-Bergs Synthesis Pathway
The Bucherer-Bergs reaction is a two-step process: the formation of 5-benzyl-5-methylhydantoin from phenylacetone, followed by its hydrolysis to α-Methyl-DL-phenylalanine.[3][4]
dot
Caption: Bucherer-Bergs synthesis of 5-benzyl-5-methylhydantoin.
Q1: Why is my yield of 5-benzyl-5-methylhydantoin consistently low?
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Causality: The formation of the hydantoin is an equilibrium process. Insufficient reaction time or temperature can lead to a significant amount of unreacted starting material.
-
Solution: Increase the reaction time to 24 hours or more and ensure the temperature is maintained at 60-70°C.[5][6] For sterically hindered ketones like phenylacetone, extending the reaction time can significantly improve yields.[6]
-
-
Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the reaction.
-
Causality: An excess of cyanide and ammonium carbonate is necessary to drive the equilibrium towards the product.
-
Solution: Use a molar ratio of at least 1.5 equivalents of both potassium cyanide and ammonium carbonate relative to phenylacetone.[5]
-
-
Poor Solubility of Phenylacetone: Phenylacetone has limited solubility in purely aqueous solutions.
-
Causality: If the starting material is not adequately dissolved, the reaction will be slow and incomplete.
-
Solution: Use a co-solvent system such as a 1:1 mixture of ethanol and water to ensure all reactants are in the same phase.[5]
-
-
pH of the Reaction Mixture: The pH of the solution can affect the availability of the active cyanide nucleophile.
-
Causality: A slightly basic pH is optimal for the Bucherer-Bergs reaction.
-
Solution: The ammonium carbonate should buffer the solution to the appropriate pH. Ensure that the ammonium carbonate has not decomposed during storage.
-
Q2: I am observing the formation of an oily byproduct during the synthesis of the hydantoin. What is it and how can I prevent it?
Possible Cause & Solution:
-
Polymerization of Phenylacetone: Phenylacetone can undergo self-condensation or polymerization under basic conditions.
-
Causality: The enolizable nature of phenylacetone makes it susceptible to side reactions in the presence of a base.
-
Solution: Maintain a controlled temperature and avoid excessively high concentrations of base. Adding the reagents in the correct order (phenylacetone to the cyanide/carbonate solution) can also minimize this side reaction.
-
dot
Caption: Hydrolysis of 5-benzyl-5-methylhydantoin.
Q3: The hydrolysis of my 5-benzyl-5-methylhydantoin is slow and gives a low yield of the amino acid.
Possible Causes & Solutions:
-
Insufficiently Harsh Conditions: Hydantoins are stable heterocyclic compounds that require forcing conditions for hydrolysis.[7]
-
Causality: The amide bonds within the hydantoin ring are resistant to cleavage.
-
Solution: Employ strong alkaline conditions, such as a 1M solution of barium hydroxide or sodium hydroxide.[8][9] Furthermore, conducting the hydrolysis at elevated temperatures (150-200°C) and superatmospheric pressures in a sealed vessel (autoclave) can dramatically increase the reaction rate and yield.[10]
-
-
Incomplete Hydrolysis: The reaction may not have been allowed to proceed to completion.
-
Causality: As with the hydantoin formation, the hydrolysis is time-dependent.
-
Solution: Ensure a sufficiently long reaction time (several hours) at the elevated temperature and pressure.
-
-
Formation of Side Products: Under harsh hydrolytic conditions, other reactions can occur.
-
Causality: While forcing conditions are necessary, they can also promote side reactions if not properly controlled.
-
Solution: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating that could lead to decomposition of the product.
-
Q4: How do I effectively purify the final α-Methyl-DL-phenylalanine after hydrolysis?
Procedure:
-
Removal of Cations: If barium hydroxide was used, cool the reaction mixture and bubble carbon dioxide through the solution to precipitate barium carbonate. If sodium hydroxide was used, this step is not necessary.
-
Filtration: Filter off the precipitated barium carbonate.
-
Neutralization: Carefully neutralize the filtrate with a mineral acid (e.g., HCl) or an organic acid (e.g., acetic acid) to the isoelectric point of α-Methyl-DL-phenylalanine (around pH 6) to precipitate the amino acid.
-
Crystallization: Cool the neutralized solution in an ice bath to maximize crystallization.
-
Isolation and Washing: Collect the precipitated α-Methyl-DL-phenylalanine by filtration, wash with cold water, and then with a small amount of cold ethanol to remove any remaining impurities.
-
Drying: Dry the purified product under vacuum. For higher purity, recrystallization from a water/ethanol mixture can be performed.[5]
Strecker Synthesis Pathway
The Strecker synthesis is a one-pot reaction to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[1][2]
dot
Caption: Strecker synthesis of α-Methyl-DL-phenylalanine.
Q5: My Strecker synthesis is giving a very low yield of the α-aminonitrile. What could be the issue?
Possible Causes & Solutions:
-
Inefficient Imine Formation: The initial condensation of phenylacetone with ammonia to form the imine is a critical and often rate-limiting step.
-
Causality: This is an equilibrium reaction, and the presence of water can shift the equilibrium back to the starting materials.
-
Solution: If using anhydrous ammonia, ensure all reagents and solvents are dry. If using an ammonium salt like ammonium chloride, consider adding a dehydrating agent such as magnesium sulfate to drive the equilibrium towards the imine.[1]
-
-
Side Reactions of Phenylacetone: Similar to the Bucherer-Bergs reaction, phenylacetone can undergo self-condensation.
-
Causality: The basic conditions of the reaction can promote this side reaction.
-
Solution: Maintain a controlled temperature and consider adding the cyanide source slowly to the mixture of phenylacetone and ammonia to ensure the cyanide reacts with the imine as it is formed.
-
-
Loss of Volatile Reagents: Ammonia and hydrogen cyanide are volatile.
-
Causality: If the reaction is not performed in a well-sealed vessel, these crucial reagents can escape, leading to incomplete conversion.
-
Solution: Use a sealed reaction vessel and maintain a positive pressure of ammonia if necessary.
-
Q6: The hydrolysis of the α-aminonitrile from the Strecker synthesis is incomplete or produces byproducts.
Possible Causes & Solutions:
-
Insufficiently Strong Acid: The nitrile group is stable and requires strong acidic conditions for complete hydrolysis.
-
Causality: The carbon of the nitrile is not highly electrophilic.
-
Solution: Use a strong mineral acid such as concentrated hydrochloric acid or sulfuric acid and heat the reaction mixture to reflux for several hours.[1]
-
-
Formation of Amide Intermediate: Incomplete hydrolysis can result in the formation of the corresponding α-amino amide.
-
Causality: The hydrolysis of a nitrile proceeds through an amide intermediate. If the reaction is not allowed to go to completion, this intermediate may be isolated.
-
Solution: Increase the reaction time and/or the concentration of the acid to ensure complete conversion to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of α-Methyl-DL-phenylalanine synthesized by these methods?
With proper purification, a purity of ≥98% as determined by HPLC is achievable.[9]
Q2: How can I confirm the identity and purity of my final product?
-
High-Performance Liquid Chromatography (HPLC): This is the preferred method for assessing purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a modifier like trifluoroacetic acid is typically used.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the molecule. The presence of a singlet for the methyl group and the characteristic aromatic signals for the benzyl group are key indicators.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound (179.22 g/mol ).[11]
-
Infrared (IR) Spectroscopy: Characteristic peaks for the amino and carboxylic acid functional groups should be present.
Q3: Both syntheses produce a racemic mixture. How can I obtain a single enantiomer?
The methods described here produce DL-α-Methyl-phenylalanine. To obtain a single enantiomer, a resolution step is required. This can be achieved by:
-
Diastereomeric Salt Formation: Reacting the racemic amino acid with a chiral resolving agent (e.g., a chiral amine or acid) to form diastereomeric salts, which can then be separated by fractional crystallization.
-
Enzymatic Resolution: Using an enzyme that selectively acts on one enantiomer. The "Hydantoinase Process" is an industrial method that uses enzymes to selectively hydrolyze one enantiomer of a hydantoin precursor.[12]
Q4: What are the key safety precautions for these syntheses?
-
Cyanide Handling: Potassium cyanide and hydrogen cyanide are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. A cyanide antidote kit should be readily available.
-
Ammonia Handling: Anhydrous ammonia is a corrosive and toxic gas. It should be handled in a fume hood with appropriate safety measures.
-
Strong Acids and Bases: Concentrated acids and bases are corrosive. Handle with care and wear appropriate PPE.
-
Pressurized Reactions: When performing reactions at superatmospheric pressure, use a properly rated and maintained autoclave and follow all safety protocols for high-pressure reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. US2557920A - Method for production of amino acids - Google Patents [patents.google.com]
- 11. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Preventing degradation of alpha-Methyl-DL-phenylalanine in stock solutions
A Guide to Preparing and Storing Stable Stock Solutions
Welcome to the technical support center for α-Methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of your experimental stock solutions. As a synthetic amino acid derivative, the proper handling of α-Methyl-DL-phenylalanine is critical for reproducible and accurate results in peptide synthesis, neuropharmacology, and metabolic studies.[1] This document provides in-depth, field-proven insights into preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for preparing a stock solution of α-Methyl-DL-phenylalanine?
For most applications, high-purity water (Milli-Q® or equivalent) is the recommended solvent. The solubility in water is approximately 10 mg/mL, though achieving this may require ultrasonic agitation to fully dissolve the compound.[2] For specific applications requiring organic solvents, its compatibility should be empirically tested, but always start with aqueous solutions where possible.
Q2: What are the recommended storage conditions for α-Methyl-DL-phenylalanine stock solutions?
The stability of α-Methyl-DL-phenylalanine in solution is highly dependent on temperature. For maximum longevity and to prevent degradation, the following conditions are recommended.
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 2 years[2] | Optimal for long-term storage. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[3] |
| -20°C | Up to 1 year[2] | Suitable for routine use. Also, aliquot to prevent freeze-thaw stress. |
| 2-8°C | Short-term (days) | Not recommended for storage beyond immediate experimental needs. The risk of microbial growth and chemical degradation increases significantly.[1] |
Q3: Should I be concerned about pH when preparing my stock solution?
Yes, pH is a critical factor. While α-Methyl-DL-phenylalanine is stable across a range of pH values, extreme acidic or basic conditions can catalyze degradation, primarily through hydrolysis.[3] For general use, dissolving in neutral, unbuffered water is sufficient. If your experimental buffer is highly acidic or basic, consider preparing the stock in water and adding it to the final buffer system just before use. For long-term storage, a slightly acidic pH of 4-5 can be optimal for minimizing both hydrolysis and other degradation pathways, a principle observed for similar peptide derivatives.[3]
Q4: Do I need to protect my stock solution from light?
Absolutely. Aromatic amino acids and their derivatives, including phenylalanine, are susceptible to photodegradation, particularly from UV light.[4][5][6] This process can lead to photo-oxidation, generating unwanted by-products and reducing the purity of your stock.[5] Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.
Experimental Protocols & Workflows
The following workflow provides a comprehensive approach to preparing and validating your stock solutions, ensuring a high degree of quality control.
Caption: Recommended workflow for preparing and storing α-Methyl-DL-phenylalanine stock solutions.
Protocol 1: Preparation of a Standard 10 mg/mL Aqueous Stock Solution
-
Pre-equilibration: Allow the vial of solid α-Methyl-DL-phenylalanine to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance in a fume hood.
-
Solvent Addition: Add the appropriate volume of high-purity water to achieve a final concentration of 10 mg/mL.
-
Dissolution: Cap the vial securely and vortex thoroughly. If the compound does not fully dissolve, place the vial in an ultrasonic water bath and sonicate in short bursts until the solution is clear.[2]
-
Sterilization & Particulate Removal: To ensure sterility and remove any microparticulates, filter the solution through a sterile 0.22 µm syringe filter (e.g., PVDF or PES) into a sterile storage tube.[2]
-
Aliquoting and Storage: Dispense the solution into single-use, light-protecting (amber) cryovials. Store immediately at -80°C for long-term stability.[2]
Protocol 2: Quality Control of Stock Solution via HPLC
This protocol serves as a self-validating system to confirm the integrity of your stock solution upon preparation and after prolonged storage.
-
System Preparation: Use a reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A typical starting point is a gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid, TFA).
-
Standard Preparation: Prepare a fresh standard solution of α-Methyl-DL-phenylalanine at a known concentration.
-
Sample Analysis: Dilute an aliquot of your stock solution to a concentration within the linear range of your HPLC assay.
-
Injection & Data Acquisition: Inject both the standard and the sample. Monitor the elution profile at a wavelength appropriate for the phenyl group (e.g., ~254 nm).
-
Data Interpretation:
-
Purity: The purity of your stock can be determined by the area percentage of the main peak. A pure stock should show a single major peak. The presence of other peaks may indicate degradation.
-
Concentration: Compare the peak area of your sample to the standard curve to verify the concentration.
-
Troubleshooting Guide
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Precipitate in thawed solution | Freeze-thaw cycles: Repeated freezing and thawing can reduce solubility. Concentration too high: The solution may be supersaturated. | 1. Always aliquot stock solutions to avoid freeze-thaw cycles.[3] 2. Gently warm the solution to 37°C and vortex to redissolve. 3. If precipitation persists, consider preparing a more dilute stock solution. |
| Solution appears yellow or discolored | Oxidation/Photodegradation: Exposure to oxygen or light can cause degradation of the aromatic ring.[5] pH Shift: Extreme pH can lead to chemical changes. | 1. Discard the solution. It is compromised. 2. Prepare a fresh stock, ensuring it is protected from light during preparation and storage. 3. Use degassed, high-purity water for preparation. 4. Verify the pH of your solvent or buffer. |
| Loss of biological activity in assay | Chemical Degradation: The compound has likely degraded due to improper storage (temperature, light, pH). Microbial Contamination: Non-sterile solutions can be degraded by microbes. | 1. Confirm solution integrity with an analytical method like HPLC.[7] 2. Discard the old stock and prepare a new one following the sterile filtration and proper storage protocols outlined above. 3. Run a positive control with a freshly prepared standard to validate the assay itself. |
Technical Deep Dive: Understanding Degradation Pathways
The stability of α-Methyl-DL-phenylalanine is governed by its chemical structure—an aromatic amino acid analog. The primary degradation pathways are rooted in the reactivity of the amino group, the carboxylic acid, and the phenyl ring. While specific kinetic data for this molecule is sparse, we can infer likely degradation mechanisms from related compounds like phenylalanine and dipeptide esters.[3][8]
Caption: Potential degradation pathways for α-Methyl-DL-phenylalanine in solution.
-
Photo-oxidation: The benzene ring in the phenylalanine structure is a chromophore that absorbs UV light.[9] This energy can lead to the formation of reactive oxygen species (ROS) that attack the ring, potentially leading to hydroxylated by-products similar to the conversion of phenylalanine to tyrosine.[5]
-
Hydrolysis: While the core structure is generally stable, extreme pH conditions can promote the hydrolysis of amide bonds if the compound is part of a larger peptide, or catalyze other structural rearrangements.[3]
-
Oxidation: The presence of dissolved oxygen, especially when catalyzed by trace metal ions or light, can lead to oxidative degradation over time.
By controlling the key parameters of Temperature, Light, and pH , and by employing sterile techniques, the degradation of α-Methyl-DL-phenylalanine in your stock solutions can be effectively prevented, ensuring the validity and reproducibility of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Analytical techniques used to study the degradation of proteins and peptides: chemical instability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Current Landscape on Development of Phenylalanine and Toxicity of its Metabolites - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Photophysics and Photochemistry of Phenylalanine, Tyrosine, and Tryptophan: A CASSCF/CASPT2 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Dosage of alpha-Methyl-DL-phenylalanine for Animal Studies
<content_type_ALWAYS_REGENERATE>
Introduction
Welcome to the technical support center for alpha-Methyl-DL-phenylalanine (α-Me-Phe). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the dosage of α-Me-Phe for in vivo animal studies. As a phenylalanine derivative, α-Me-Phe is a critical tool in neuropharmacology and metabolic research, primarily for its role as an inhibitor of phenylalanine hydroxylase.[1][2] This inhibition effectively induces hyperphenylalaninemia, creating animal models for phenylketonuria (PKU).[3][4]
This resource consolidates field-proven insights and experimental data to address common challenges, ensuring the integrity and success of your research. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative scientific literature.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in vivo?
A1: this compound is a potent in vivo suppressor of hepatic phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine.[1] While it is a weak competitive inhibitor in vitro, its in vivo administration leads to a significant decrease in this enzyme's activity, by as much as 70-75%.[1][5] This inhibition elevates plasma and brain concentrations of phenylalanine, which is the foundational principle for its use in creating animal models of hyperphenylalaninemia, mimicking the metabolic state of phenylketonuria (PKU).[4] The resulting high levels of phenylalanine can also inhibit tyrosine hydroxylase, impacting catecholamine synthesis.[6]
Q2: What is a typical starting dose for α-Me-Phe in rodent models?
A2: A common starting point for inducing hyperphenylalaninemia in rats and mice is daily administration of α-Me-Phe in conjunction with L-phenylalanine. Published studies have used doses such as 0.43 mg/g body weight of α-Me-Phe alongside 2 mg/g body weight of phenylalanine in developing mice.[4] Another study in suckling rats used 24 µmol of α-Me-Phe per 10g of body weight.[1] It is crucial to conduct a dose-response study to determine the optimal dose for your specific animal model and experimental goals.[7]
Q3: What administration routes are recommended for α-Me-Phe?
A3: The most common routes of administration for α-Me-Phe in animal studies are intraperitoneal (i.p.) injection and oral administration, either mixed into the diet or drinking water.[1][8] The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design. For acute studies requiring rapid absorption, i.p. injection is often preferred. For chronic studies, administration via diet or drinking water can provide more sustained exposure.[1][8]
Q4: How should I prepare a dosing solution of α-Me-Phe?
A4: this compound is a white to off-white solid powder.[9] It has limited solubility in water, and ultrasonic assistance may be required to achieve a concentration of 10 mg/mL.[9] For stock solutions, it is recommended to store them at -20°C for up to one year or -80°C for up to two years.[9] If water is used as the solvent for the stock solution, it should be filtered and sterilized before use.[9] For in vivo administration, it's critical to ensure the final formulation is a clear solution to prevent precipitation and potential toxicity.[10]
Q5: Are there any known toxicities associated with α-Me-Phe?
A5: Compared to other inducers of hyperphenylalaninemia like p-chlorophenylalanine (pCPA), α-Me-Phe is considered less toxic.[1][2] Studies have shown that developing rats treated with α-Me-Phe did not exhibit growth deficits or signs of toxicity such as cataracts, which were observed with pCPA.[1] However, high doses of any compound can lead to adverse effects. It is essential to include a vehicle-only control group and to monitor animals closely for any signs of distress or toxicity.[10]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: High variability in plasma phenylalanine levels between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Dosing Formulation.
-
Troubleshooting Steps:
-
Ensure Complete Solubilization: Visually inspect your dosing solution before each administration to ensure there is no precipitate. If using a suspension, ensure it is uniformly mixed before drawing each dose.
-
Fresh Preparation: Prepare dosing solutions fresh daily, if possible, to avoid degradation or precipitation over time.
-
pH and Vehicle: Check the pH of your formulation. While α-Me-Phe is generally stable, extreme pH values can affect its integrity. Ensure the vehicle is appropriate and consistent across all animals.[11]
-
-
-
Possible Cause 2: Animal Variability.
-
Troubleshooting Steps:
-
Acclimatization: Ensure all animals are properly acclimatized to the housing and handling procedures before the start of the experiment to minimize stress-induced metabolic changes.
-
Standardize Administration: Be meticulous with the administration technique (e.g., injection site, speed of injection) to ensure consistent delivery.[12]
-
Increase Sample Size: If variability persists, consider increasing the number of animals per group to improve statistical power.[13]
-
-
Issue 2: Lack of expected increase in plasma phenylalanine levels.
-
Possible Cause 1: Insufficient Dose.
-
Troubleshooting Steps:
-
Dose-Response Study: Conduct a pilot dose-response study to determine the optimal dose of α-Me-Phe required to achieve the desired level of hyperphenylalaninemia in your specific animal model (species, strain, age).[7]
-
Literature Review: Re-evaluate the literature for doses used in similar models. Note that metabolic rates can differ significantly between species and even strains.[14]
-
-
-
Possible Cause 2: Incorrect Administration.
-
Troubleshooting Steps:
-
Verify Technique: For i.p. injections, ensure the needle is correctly placed in the peritoneal cavity. For oral gavage, confirm the compound is delivered to the stomach and not the lungs.
-
Formulation Leakage: Check for any leakage from the injection site after administration.[11]
-
-
Issue 3: Animals show signs of distress or toxicity (e.g., lethargy, weight loss).
-
Possible Cause 1: Compound Toxicity at the Administered Dose.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of α-Me-Phe and/or the co-administered L-phenylalanine.
-
Vehicle Control: Always include a vehicle-only control group to rule out toxicity from the formulation components.[10]
-
Monitor Health: Implement a scoring system to monitor animal health daily. Key parameters include body weight, food and water intake, and general appearance and behavior.
-
-
-
Possible Cause 2: Formulation Issues.
-
Troubleshooting Steps:
-
pH and Osmolality: Ensure the pH and osmolality of your injectable formulation are within a physiologically tolerable range.
-
Co-solvent Toxicity: If using co-solvents like DMSO to aid solubility, aim for the lowest possible final concentration, as high concentrations can be toxic.[10]
-
-
Data Presentation & Experimental Protocols
Table 1: Recommended Starting Doses of α-Me-Phe in Rodent Models for Inducing Hyperphenylalaninemia
| Animal Model | Administration Route | α-Me-Phe Dose | Co-administered L-phenylalanine | Reference |
| Developing Mice | Daily Injection | 0.43 mg/g body weight | 2 mg/g body weight | [4] |
| Suckling Rats | Injection | 24 µmol / 10g body weight | 52 µmol / 10g body weight | [1] |
| Neonatal Chicks | Dietary Admixture | 0.4% in diet | 5% in diet | [8] |
| Neonatal Chicks | Drinking Water | 0.08% in water | 1% in water | [8] |
Protocol: Dose-Response Study for α-Me-Phe in Mice
Objective: To determine the optimal dose of α-Me-Phe for inducing a target level of hyperphenylalaninemia.
Methodology:
-
Animal Model: Select the appropriate mouse strain, age, and sex for your study.
-
Group Allocation: Assign animals to at least 4-5 groups (n=5-8 per group), including a vehicle control group and at least three dose levels of α-Me-Phe.
-
Dose Selection: Based on the literature, select a starting dose (e.g., 0.2 mg/g) and escalate by a factor of 2x or 3x for subsequent groups (e.g., 0.4 mg/g, 0.8 mg/g). Co-administer a fixed dose of L-phenylalanine (e.g., 2 mg/g) to all treatment groups.
-
Administration: Administer α-Me-Phe and L-phenylalanine via the chosen route (e.g., i.p. injection) daily for a set period (e.g., 5 days).
-
Sample Collection: Collect blood samples at a consistent time point after the final dose (e.g., 3 hours post-injection) to measure plasma phenylalanine levels.[4]
-
Bioanalysis: Analyze plasma samples using a validated method (e.g., LC-MS/MS) to determine phenylalanine concentrations.
-
Data Analysis: Plot the mean plasma phenylalanine concentration against the α-Me-Phe dose to determine the dose-response relationship.
Visualizations
Diagram 1: Troubleshooting Logic for Inconsistent Phenylalanine Levels
Caption: Troubleshooting decision tree for high experimental variability.
Diagram 2: Mechanism of α-Me-Phe Induced Hyperphenylalaninemia
Caption: Simplified pathway of α-Me-Phe's effect on phenylalanine metabolism.
References
- 1. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Modulation of cerebral catecholamine concentrations during hyperphenylalaninaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of experimental hyperphenylalaninemia induced by dietary phenylalanine plus alpha-methylphenylalanine administration on amino acid concentration in neonatal chick brain, plasma, and liver. | Sigma-Aldrich [sigmaaldrich.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Off-Target Effects of alpha-Methyl-DL-phenylalanine
Welcome to the technical support resource for researchers utilizing alpha-Methyl-DL-phenylalanine. This guide is designed to provide in-depth troubleshooting strategies and practical protocols to help you navigate and mitigate potential off-target effects in your cell culture experiments, ensuring the specificity and reliability of your results.
Core Concepts & Frequently Asked questions
This section addresses the fundamental properties of this compound and common issues encountered during its use.
Q1: What is the primary mechanism of action for this compound?
This compound is primarily used as a competitive inhibitor of the enzyme Phenylalanine Hydroxylase (PAH).[1][2] PAH is the rate-limiting enzyme in the metabolic pathway that converts the essential amino acid L-phenylalanine to L-tyrosine.[3] By competitively binding to PAH, this compound blocks this conversion, leading to an accumulation of phenylalanine and a depletion of tyrosine within the experimental system. This mechanism is foundational to its use in creating cellular models of hyperphenylalaninemia, a condition characteristic of the genetic disorder Phenylketonuria (PKU).[1][4][5]
Q2: Beyond PAH inhibition, what are the potential off-target effects I should be aware of?
While specific for PAH, like many small molecule inhibitors, this compound is not perfectly selective and can cause unintended cellular changes, particularly at higher concentrations. The primary concerns include:
-
Cytotoxicity: Although some studies report it to be less cytotoxic than other phenylalanine analogues like p-chlorophenylalanine, it can still induce cell death and inhibit growth at certain concentrations.[4] This toxicity may not be related to PAH inhibition but rather to broader metabolic stress.
-
Disruption of Amino Acid Transport: As a phenylalanine analogue, it may compete with phenylalanine and other large neutral amino acids (LNAAs) for transport across the cell membrane via transporters like the L-type amino acid transporter (LAT-1).[4][5] This can disrupt cellular amino acid homeostasis and impact protein synthesis.
-
Impact on Protein Synthesis: By altering intracellular amino acid pools, the compound could indirectly affect protein synthesis rates. Studies in animal models have shown that hyperphenylalaninemia (the condition mimicked by this inhibitor) can lead to brain polyribosome disaggregation and reduced polypeptide chain elongation.[1]
Q3: I'm observing significant cytotoxicity at concentrations where I expect to see PAH inhibition. What are the next steps?
This is a common challenge indicating that your experimental concentration may be outside the therapeutic window for your specific cell line. The goal is to find a concentration that effectively inhibits PAH without causing widespread cell death.
Troubleshooting Workflow: Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting high cytotoxicity.
Recommended Actions:
-
Establish a Therapeutic Window: First, perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50). Concurrently, perform a dose-response experiment to measure the on-target effect and determine the 50% effective concentration (EC50). A viable experimental window exists if the CC50 is significantly higher than the EC50.[6]
-
Reduce Incubation Time: Off-target toxicity can be time-dependent. Determine if a shorter incubation period is sufficient to achieve the desired level of PAH inhibition while minimizing cell death.
-
Optimize Cell Culture Medium: Ensure the basal medium is not deficient in tyrosine, as inhibiting its production from phenylalanine will make cells entirely dependent on external sources. Supplementing with a moderate level of tyrosine may alleviate some stress, but be aware this can also counteract the intended biological effect.
Q4: The phenotype I'm seeing doesn't match what I'd expect from PAH inhibition alone. How can I confirm the effect is on-target?
-
Perform a Washout Experiment: This is a powerful technique to differentiate between reversible off-target effects and a more sustained on-target effect. After treating the cells, wash the compound away and monitor the phenotype over time. If the phenotype quickly reverses after removal, it may be due to a reversible off-target interaction.[7][8] A sustained effect is more consistent with the intended stable inhibition of PAH.
-
Directly Measure Target Engagement: The most direct validation is to measure the biochemical consequences of PAH inhibition. Use HPLC or LC-MS to quantify phenylalanine and tyrosine levels in your cell culture medium or cell lysates.[9] A successful on-target effect should result in a measurable increase in phenylalanine and a decrease in tyrosine.
-
Use a Genetic Approach: The gold standard for target validation is to use a genetic tool like siRNA or CRISPR/Cas9 to knock down or knock out the PAH gene.[6][10] If the phenotype observed with this compound is recapitulated by genetic silencing of PAH, it provides strong evidence that the effect is on-target.
-
Test a Structurally Unrelated Inhibitor: If available, use another PAH inhibitor with a different chemical structure.[2] If both compounds produce the same phenotype, it is more likely to be an on-target effect.
Q5: Are there any alternatives to this compound for inhibiting PAH in cell culture?
Yes, while this compound is a classic tool, other compounds are used to modulate the phenylalanine pathway, though they may have their own off-target profiles.
-
p-Chlorophenylalanine (PCPA): Another inhibitor of PAH. However, it is often reported to be more toxic to cells than alpha-methylphenylalanine.[4]
-
DL-Homophenylalanine: A competitive inhibitor of PAH that is structurally similar to phenylalanine.[2]
-
Pharmacological Chaperones: For cell lines expressing mutant forms of PAH, compounds like sapropterin dihydrochloride (a synthetic form of the BH4 cofactor) may act as pharmacological chaperones to stabilize the enzyme, offering a different modulatory approach than direct inhibition.[11][12]
Experimental Protocols & Data Presentation
This section provides detailed methodologies for key validation experiments.
Table 1: Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Action(s) |
| High Cytotoxicity | 1. Compound concentration is too high. 2. Cell line is particularly sensitive. 3. Compound is unstable in media, creating toxic byproducts.[6] | 1. Perform a cytotoxicity assay (e.g., MTT, LDH) to find the CC50.[6] 2. Reduce compound concentration and/or incubation time. 3. Test in a different, more robust cell line. |
| Inconsistent Results | 1. Variability in cell health or passage number. 2. Inconsistent compound concentration due to poor solubility. 3. Fluctuations in incubator conditions (CO2, temp). | 1. Use cells within a consistent, low passage number range. 2. Prepare fresh stock solutions and dilutions for each experiment.[13] 3. Ensure the incubator is properly calibrated and maintained. |
| No Observable Effect | 1. Low cell permeability of the compound. 2. Rapid metabolism or efflux of the compound by cells. 3. Target enzyme (PAH) is not expressed or has very low activity in the chosen cell line. | 1. Verify PAH expression in your cell line via Western Blot or qPCR. 2. Increase compound concentration (if not limited by toxicity). 3. Directly measure compound uptake or stability in your system if possible. |
Protocol 1: Determining the Optimal, Non-Toxic Concentration Range
This protocol uses the MTT assay to measure cell metabolic activity as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at an optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle-only control (e.g., medium with PBS or DMSO).
-
Remove the old medium and add the media containing the different compound concentrations to the cells.
-
Incubate for your desired experimental duration (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add MTT solution to each well and incubate at 37°C.
-
Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control cells and plot the dose-response curve to determine the CC50.[14]
Protocol 2: Washout Experiment to Differentiate On-Target vs. Off-Target Effects
This protocol helps determine if a cellular phenotype is reversible upon compound removal.
Washout Experiment Workflow
Caption: A step-by-step workflow for a washout experiment.
Procedure:
-
Treat cells with the pre-determined optimal concentration of this compound for a short, acute period (e.g., 2-6 hours). Include a parallel set of cells that will remain in the compound for the full duration (no washout control).[7]
-
For the washout group, gently aspirate the compound-containing medium.
-
Wash the cell monolayer three times with pre-warmed, compound-free culture medium to ensure complete removal of the inhibitor.[15]
-
After the final wash, add fresh, compound-free medium to the cells.
-
Assess your biological readout at various time points post-washout (e.g., immediately, 2h, 8h, 24h) and compare it to the "no washout" control and vehicle control.[16]
Protocol 3: Direct Assessment of PAH Inhibition via Amino Acid Analysis
This protocol describes the sample preparation for analyzing phenylalanine and tyrosine levels in cell culture medium.
Materials:
-
Treated cell culture supernatant
-
0.1 N HCl
-
Centrifugal filters (e.g., 3 kDa MWCO)
-
HPLC or LC-MS system for amino acid analysis
Procedure:
-
Culture cells to ~80-90% confluency and treat with this compound at the desired concentration and duration. Collect a parallel sample from vehicle-treated control cells.
-
Collect the cell culture medium from each sample.
-
To precipitate proteins, add an equal volume of ice-cold 10% Trichloroacetic Acid (TCA) or use a centrifugal filter unit to deproteinize the sample.
-
Centrifuge the samples to pellet any precipitate or cells.
-
Carefully collect the supernatant, which contains the free amino acids.
-
Dilute the sample in an appropriate buffer for analysis (e.g., 0.1 N HCl) as required by your analytical instrument.[9]
-
Analyze the samples using a validated HPLC or LC-MS method for amino acid quantification. Compare the phenylalanine-to-tyrosine ratio in treated samples versus control samples. An increase in this ratio indicates successful PAH inhibition.
Visualizing the Target Pathway
Caption: The metabolic action of Phenylalanine Hydroxylase and its inhibition.
References
- 1. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. davuniversity.org [davuniversity.org]
- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Engineering Organoids for in vitro Modeling of Phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Targeting Protein Kinases with Selective and Semi-Promiscuous Covalent Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. wjbphs.com [wjbphs.com]
- 11. New Strategies for the Treatment of Phenylketonuria (PKU) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. ccsp.hms.harvard.edu [ccsp.hms.harvard.edu]
Troubleshooting alpha-Methyl-DL-phenylalanine interference in biochemical assays
Welcome to the technical support center for troubleshooting potential assay interference from alpha-Methyl-DL-phenylalanine. This guide is designed for researchers, scientists, and drug development professionals to identify and mitigate non-specific effects of this compound in various biochemical assays. Our approach is rooted in mechanistic understanding to ensure the integrity and accuracy of your experimental data.
Introduction to this compound
This compound is a synthetic, non-proteinogenic amino acid derivative of phenylalanine.[1][2][3] It is utilized in pharmaceutical research as a building block for peptide synthesis and in neuropharmacology studies due to its ability to mimic natural amino acids and influence neurotransmitter activity.[3] Its structural similarity to L-phenylalanine, a natural amino acid, is a key consideration when troubleshooting unexpected assay results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the potential for this compound to interfere in biochemical assays.
Q1: What are the primary reasons this compound might interfere with my assay?
A1: Interference from this compound can stem from several of its physicochemical properties:
-
Structural Similarity to L-phenylalanine: As an analog, it can competitively or non-competitively interact with enzymes and proteins that naturally bind L-phenylalanine.[4][5]
-
Chemical Reactivity: The primary amine and carboxylic acid groups, common to amino acids, can potentially react with assay reagents under certain conditions.
-
Aggregation: Phenylalanine and its derivatives have a propensity for self-assembly and aggregation, which can lead to non-specific protein sequestration and denaturation.[6][7][8]
-
Optical Properties: The presence of the phenyl ring introduces the potential for intrinsic fluorescence or quenching of fluorescent signals.[7]
Q2: My primary screen with this compound showed activity. How can I be sure it's a genuine hit?
A2: Reproducible, concentration-dependent activity is not conclusive proof of a genuine hit.[9] It is crucial to perform counter-screens and orthogonal assays to rule out assay artifacts. This guide provides detailed protocols for these validation steps.
Q3: Are certain assay formats more susceptible to interference from this compound?
A3: Yes. Assays that are highly sensitive to changes in protein conformation, utilize detection methods based on fluorescence, or involve enzymes that interact with phenylalanine are more prone to interference. For example, ninhydrin-based assays for amino acid quantification have shown false positives with other phenylalanine derivatives.[10]
Part 2: Troubleshooting Guides by Assay Type
This section provides detailed troubleshooting workflows for common assay platforms.
Guide 1: Enzymatic Assays
Enzymatic assays are a frequent site of interference. The following guide will help you diagnose and resolve issues.
Problem: You observe unexpected inhibition or activation in your enzymatic assay in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for enzymatic assays.
Detailed Protocols:
-
Control for Direct Compound-Reagent Interaction:
-
Prepare two sets of control reactions.
-
Set 1 (No Enzyme Control): Include this compound, substrate, and all other assay components, but replace the enzyme with buffer.
-
Set 2 (No Substrate Control): Include this compound, enzyme, and all other assay components, but replace the substrate with buffer.
-
Measure the signal. A significant signal in either control suggests direct interaction with assay reagents or intrinsic properties of the compound (e.g., fluorescence).
-
-
Pre-incubation Experiment:
-
Prepare two sets of reactions.
-
Set 1 (Test): Pre-incubate the enzyme with this compound for varying durations (e.g., 5, 15, 30 minutes) before initiating the reaction by adding the substrate.
-
Set 2 (Control): Pre-incubate the enzyme with buffer for the same durations before adding the substrate and compound simultaneously.
-
Measure enzyme activity. A time-dependent increase in inhibition suggests a covalent modification of the enzyme.[9]
-
-
Detergent Counter-Screen for Aggregation:
-
Prepare two dose-response curves for this compound.
-
Curve 1 (Standard Buffer): Use your standard assay buffer.
-
Curve 2 (Detergent Buffer): Supplement your standard assay buffer with 0.01% Triton X-100.
-
Compare the IC50 values. A significant rightward shift in the IC50 in the presence of detergent is a strong indicator of aggregation-based interference.
-
| Condition | Expected IC50 | Interpretation |
| Standard Buffer | X | Baseline Activity |
| + 0.01% Triton X-100 | >10X | High likelihood of aggregation |
| + 0.01% Triton X-100 | ~X | Aggregation is unlikely |
Guide 2: Immunoassays
Immunoassays can be affected by cross-reactivity and matrix effects.[11][12][13][14][15]
Problem: You observe unexpectedly high or low signals in your immunoassay (e.g., ELISA, HTRF) when this compound is present in the sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for immunoassays.
Detailed Protocols:
-
Cross-Reactivity Check:
-
Run the immunoassay with serial dilutions of this compound in the absence of the target analyte.
-
A dose-dependent signal indicates that the compound is cross-reacting with one or both of the antibodies.
-
-
Spike-in and Recovery Experiment: [11]
-
Prepare three sample sets:
-
Set A (Matrix Blank): Your sample matrix without the analyte or compound.
-
Set B (Spiked Matrix): Your sample matrix spiked with a known concentration of the analyte and this compound.
-
Set C (Spiked Buffer): Assay buffer spiked with the same concentration of the analyte and this compound.
-
-
Measure the analyte concentration in all sets.
-
Calculate the percent recovery: (% Recovery) = (Measured Concentration in Set B / Measured Concentration in Set C) * 100
-
A recovery outside of 80-120% suggests that this compound is interfering with the analyte-antibody interaction.
-
Guide 3: Cell-Based Assays
In cell-based assays, interference can be compounded by effects on cell health and signaling pathways.
Problem: You observe changes in a cellular phenotype (e.g., reporter gene expression, cell viability) in the presence of this compound.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cell-based assays.
Detailed Protocols:
-
Cytotoxicity Assessment:
-
Treat your cells with a dose-response of this compound.
-
Use a general cell viability assay that measures ATP content (e.g., CellTiter-Glo®) or membrane integrity (e.g., LDH release).
-
If the observed phenotype correlates with a decrease in cell viability, the effect is likely due to general cytotoxicity.
-
-
Cell-Free Reporter Assay:
-
If using a reporter system (e.g., luciferase, β-galactosidase), test the effect of this compound on the purified reporter enzyme in a cell-free system.
-
Inhibition or activation of the purified enzyme indicates direct interference with the reporter system.
-
Part 3: Mitigation Strategies
If interference is confirmed, the following strategies can help mitigate its effects:
| Interference Mechanism | Mitigation Strategy | Rationale |
| Aggregation | Add 0.01-0.1% non-ionic detergent (e.g., Triton X-100, Tween-20) to the assay buffer. | Detergents disrupt the formation of compound aggregates. |
| Cross-Reactivity (Immunoassay) | Include blocking agents in the assay buffer. | Saturates non-specific binding sites on antibodies.[11] |
| Matrix Effects | Perform serial dilutions of the sample. | Reduces the concentration of the interfering substance.[13] |
| Reporter Interference | Use an orthogonal assay with a different detection method. | Confirms that the biological activity is independent of the detection technology. |
| General Reactivity | Add scavenging agents like 1 mM DTT or 0.1 mg/mL BSA to the buffer. | These agents can react with or sequester non-specific reactive compounds.[9] |
References
- 1. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of replacing phenylalanine residues by para-substituted phenylalanines on the aggregation behavior of aβ16-22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Benzene Derivatives from Ink Lead to False Positive Results in Neonatal Hyperphenylalaninemia Screening with Ninhydrin Fluorometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. myadlm.org [myadlm.org]
- 14. elgalabwater.com [elgalabwater.com]
- 15. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of α-Methyl-DL-phenylalanine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the challenges associated with the in vivo bioavailability of α-Methyl-DL-phenylalanine (α-Me-Phe) and its derivatives. Our goal is to equip you with the foundational knowledge and practical methodologies to diagnose barriers and implement effective enhancement strategies in your experiments.
PART 1: Frequently Asked Questions (FAQs) - Foundational Concepts
Q1: What is α-Methyl-DL-phenylalanine and why is its bioavailability a concern?
α-Methyl-DL-phenylalanine is a non-proteinogenic amino acid derivative used as a building block in peptide synthesis and pharmaceutical research.[1][2] Its α-methyl group provides steric hindrance, which can increase the metabolic stability of peptides containing this residue compared to those with natural α-amino acids.[3] However, like many small molecule drugs and amino acid analogs, achieving optimal oral bioavailability can be a significant hurdle. The primary challenges stem from its physicochemical properties and its interaction with the complex environment of the gastrointestinal (GI) tract.[4][5]
Common barriers to oral bioavailability include:
-
Low Aqueous Solubility: Limited dissolution in GI fluids can be a rate-limiting step for absorption.[4]
-
Poor Intestinal Permeability: The ability to cross the intestinal epithelial barrier may be inefficient.[6][7]
-
Efflux Transporter Activity: The compound may be actively pumped back into the intestinal lumen by transporters like P-glycoprotein (P-gp).[4]
-
First-Pass Metabolism: The compound may be metabolized by enzymes in the gut wall or liver before reaching systemic circulation.[4][7]
Q2: How is α-Methyl-DL-phenylalanine typically absorbed in the intestine?
As an amino acid analog, α-Me-Phe is recognized by and transported across the intestinal epithelium primarily by amino acid transporters. Specifically, it is a known substrate for the L-type Amino Acid Transporter 1 (LAT1).[8] This is a crucial mechanistic detail. LAT1-mediated transport is a form of facilitated diffusion, meaning it is saturable and can be subject to competition from other large neutral amino acids (LNAAs) present in the gut, for instance, from dietary protein.[8][9] Understanding this transport mechanism is key to troubleshooting poor absorption.
Q3: What is the first step I should take if my in vivo results show poor oral bioavailability for a compound containing α-Me-Phe?
A systematic, stepwise approach is essential to avoid unnecessary experimentation. Before attempting complex formulation strategies, you must first diagnose the primary barrier limiting absorption. The initial step is to perform a series of in vitro characterizations to assess the compound's fundamental properties.
This diagnostic workflow can be visualized as follows:
Caption: Diagnostic workflow for troubleshooting low bioavailability.
PART 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, question-driven guides for identifying and overcoming specific bioavailability barriers.
Issue 1: Poor Aqueous Solubility
Q: My compound has low solubility in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF). What are my options?
Low solubility is a common starting problem that prevents the compound from dissolving and being available for absorption.[4] The primary goal is to increase the concentration of the dissolved drug in the GI tract.
Troubleshooting & Optimization Strategies:
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of a drug to a higher-energy amorphous state can significantly improve its dissolution rate and solubility.[10][11]
-
Use of Solubility-Enhancing Excipients: Incorporating specific excipients into the formulation can improve solubility.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can keep the drug in a solubilized state throughout its transit in the GI tract.[4][12]
Experimental Protocol: Preparation of an Amorphous Solid Dispersion (ASD) via Solvent Evaporation
This protocol provides a basic method for screening the feasibility of an ASD formulation at the laboratory scale.
Materials:
-
α-Me-Phe containing compound (API)
-
Polymer carrier (e.g., PVP K30, Soluplus®)
-
Organic solvent (e.g., methanol, acetone) in which both API and polymer are soluble
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve both the API and the polymer carrier in the organic solvent at a predetermined ratio (e.g., 1:3 drug-to-polymer by weight). Ensure complete dissolution to form a clear solution.
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure. The temperature should be kept low (e.g., 40°C) to minimize thermal degradation.
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Dry this film in a vacuum oven overnight to remove any residual solvent.
-
Characterization: Scrape the dried ASD from the flask. Confirm its amorphous nature using techniques like Differential Scanning Calorimetry (DSC) or X-ray Powder Diffraction (XRPD).
-
Dissolution Testing: Compare the dissolution profile of the ASD to the crystalline API in SIF to quantify the improvement in solubility and dissolution rate.
Issue 2: Low Intestinal Permeability & Efflux
Q: My compound is soluble, but Caco-2 assays show low apparent permeability (Papp) and a high efflux ratio. What does this mean and how can I fix it?
This result strongly suggests that while your compound can dissolve, it either cannot efficiently cross the intestinal cell layer or is being actively removed from the cells by efflux pumps like P-gp.[4] Since α-Me-Phe uses the LAT1 transporter, low permeability could also indicate saturation of this transport pathway.
Troubleshooting & Optimization Strategies:
-
Prodrug Approach: This is a highly effective strategy for improving permeability.[13][] By masking polar functional groups (like carboxylic acids or amines) with a lipophilic promoiety, you can increase passive diffusion across the cell membrane. The promoiety is designed to be cleaved by intracellular enzymes (e.g., esterases) to release the active parent drug.[][15]
Caption: General mechanism of a prodrug strategy.
-
Permeation Enhancers: These are excipients that transiently and reversibly open the tight junctions between intestinal cells or fluidize the cell membrane, allowing for increased paracellular or transcellular transport.[16][17] Medium-chain glycerides (e.g., Capmul®) are examples of such excipients used in lipid-based formulations.[16]
-
Nanoparticle-Based Delivery: Encapsulating the compound in nanoparticles (e.g., made from PLGA or chitosan) can alter its uptake mechanism.[18][19] Nanoparticles can be taken up by endocytosis, bypassing efflux transporters and protecting the drug from enzymatic degradation.[18][20]
Experimental Protocol: Caco-2 Bidirectional Transport Assay
This assay is the gold standard for in vitro assessment of intestinal permeability and identifying substrates of efflux transporters.
Materials:
-
Caco-2 cells cultured on permeable Transwell® inserts for 21-25 days
-
Hanks' Balanced Salt Solution (HBSS)
-
Your test compound (API)
-
Lucifer yellow (a marker for monolayer integrity)
-
Analytical method for quantifying your API (e.g., LC-MS/MS)
Methodology:
-
Monolayer Integrity Check: Ensure the Caco-2 monolayers are confluent and have low permeability to Lucifer yellow (<1% per hour).
-
Apical-to-Basolateral (A-B) Transport:
-
Add the API solution to the apical (donor) side of the Transwell insert.
-
Add fresh buffer to the basolateral (receiver) side.
-
Incubate at 37°C with gentle shaking.
-
Take samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Basolateral-to-Apical (B-A) Transport:
-
Add the API solution to the basolateral (donor) side.
-
Add fresh buffer to the apical (receiver) side.
-
Incubate and sample from the apical side as described above.
-
-
Analysis: Quantify the concentration of the API in all samples using a validated analytical method.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the flux rate, A is the surface area of the membrane, and C0 is the initial donor concentration.
-
Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B).
-
Interpretation of Results:
| Papp (A-B) (cm/s) | Permeability Classification | Efflux Ratio (ER) | Interpretation |
| < 1 x 10⁻⁶ | Low | > 2 | Likely a substrate for active efflux. |
| 1-10 x 10⁻⁶ | Moderate | < 2 | Permeability may be improvable. |
| > 10 x 10⁻⁶ | High | < 2 | Permeability is not the primary barrier. |
This table provides general guidance; thresholds may vary between labs. An ER > 2 is a strong indicator that your compound is a substrate for an efflux transporter like P-gp.[4]
PART 3: Summary of Bioavailability Enhancement Strategies
The choice of strategy should be directly informed by the results of your diagnostic experiments.
| Strategy | Primary Barrier Addressed | Mechanism of Action | Key Advantages | Key Considerations |
| Amorphous Solid Dispersion (ASD) | Low Solubility | Increases dissolution rate by preventing crystallization.[10][21] | Established manufacturing techniques (spray drying); can achieve high drug loading.[11] | Risk of recrystallization over time; requires careful polymer selection. |
| Prodrugs | Low Permeability, High Metabolism | Masks polar groups to increase lipophilicity and passive diffusion; can block metabolic sites.[13] | Highly effective; potential for tissue-specific targeting.[] | Requires synthetic chemistry expertise; cleavage kinetics must be optimized. |
| Lipid-Based Formulations (e.g., SEDDS) | Low Solubility, Efflux | Maintains drug in a solubilized state; can inhibit P-gp and alter lymphatic uptake.[4][12] | Can address multiple barriers simultaneously. | Formulation can be complex; potential for GI side effects with high surfactant load. |
| Nanoparticle Delivery | Multiple (Solubility, Permeability, Stability) | Alters absorption pathway (endocytosis); protects drug from degradation; can be targeted.[18][20] | Can cross significant biological barriers (e.g., BBB); allows for sustained release.[18][22] | Complex manufacturing and characterization; potential immunogenicity.[11] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. seranovo.com [seranovo.com]
- 6. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intestinal absorption of alpha-methyldopa: in vitro mechanistic studies in rat small intestinal segments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. abiteccorp.com [abiteccorp.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Polymer-Based Nanoparticles as Drug Delivery Systems for Purines of Established Importance in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Advances in nanomaterial-based targeted drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
Refinement of protocols for studying protein synthesis with alpha-Methyl-DL-phenylalanine
Welcome to the Technical Support Center for the use of alpha-Methyl-DL-phenylalanine (α-Me-Phe) in protein synthesis research. As Senior Application Scientists, we have compiled this guide to address the specific challenges and questions that researchers, scientists, and drug development professionals may encounter. This resource provides in-depth, field-proven insights to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common inquiries regarding the use of α-Methyl-DL-phenylalanine.
Q1: What is α-Methyl-DL-phenylalanine and what is its primary mechanism of action in protein synthesis studies?
A1: α-Methyl-DL-phenylalanine (α-Me-Phe) is a non-proteinogenic derivative of the amino acid L-phenylalanine.[1][2] Its primary and most well-documented role in experimental biology is as an inhibitor of the enzyme phenylalanine hydroxylase (PAH).[3][4] This enzyme is responsible for converting phenylalanine to tyrosine. By inhibiting PAH, α-Me-Phe administration leads to an accumulation of phenylalanine in cells and tissues, effectively creating an in vitro or in vivo model of hyperphenylalaninemia, the biochemical hallmark of phenylketonuria (PKU).[3][5] The resulting high concentration of phenylalanine can secondarily impact protein synthesis through mechanisms like polyribosome disaggregation and altered amino acid transport.[3][6]
Q2: Is α-Methyl-DL-phenylalanine incorporated into newly synthesized proteins?
A2: No, α-Me-Phe is generally not incorporated into nascent polypeptide chains. Unlike amino acid analogs such as puromycin or L-homopropargylglycine (HPG) which are designed to be incorporated by the ribosome, α-Me-Phe's structure prevents it from being recognized and utilized by aminoacyl-tRNA synthetases for protein translation.[4][7][8] Its effects on protein synthesis are therefore indirect, stemming from the metabolic state it induces (i.e., high phenylalanine levels).
Q3: What are the key differences between using α-Me-Phe and other common protein synthesis assays like SUnSET or FUNCAT?
A3: The experimental questions addressed by these methods are fundamentally different.
| Method | Principle | Primary Application | Measures |
| α-Me-Phe | Induces hyperphenylalaninemia by inhibiting phenylalanine hydroxylase.[3][4] | Modeling phenylketonuria (PKU); studying the effects of amino acid imbalance.[5] | Indirect and secondary effects on protein synthesis. |
| SUnSET | Incorporates the tRNA analog puromycin into nascent polypeptide chains, terminating translation.[9][10] | Quantifying global protein synthesis rates in individual cells or populations.[11][12] | Direct measure of translational activity. |
| FUNCAT | Incorporates non-canonical amino acids (e.g., HPG, AHA) that are later detected via "click chemistry".[7][8] | Visualizing and quantifying newly synthesized proteins.[8] | Direct measure of nascent protein production. |
Q4: How should I prepare and store α-Methyl-DL-phenylalanine stock solutions?
A4: Proper handling is critical for reproducibility. α-Me-Phe is typically supplied as a powder.
-
Storage of Powder: Store the lyophilized powder at -20°C or lower in a desiccated environment.[1]
-
Solution Preparation: For stock solutions, it is recommended to prepare them fresh for each experiment. If you choose to use water as the solvent, the solution should be sterile-filtered through a 0.22 µm filter before use.[1]
-
Storage of Solutions: If short-term storage is unavoidable, store solutions at -80°C in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[13]
Troubleshooting Guide: Experimental Design & Data Interpretation
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Q5: How do I determine the optimal working concentration of α-Me-Phe for my cell line? My cells are showing signs of toxicity.
A5: The optimal concentration of α-Me-Phe is a balance between achieving effective PAH inhibition and avoiding cytotoxicity. High concentrations of phenylalanine itself, which accumulates due to α-Me-Phe, can inhibit cell growth and protein synthesis.[6][14]
Causality: Cell death can result from direct toxicity of the compound or from a severe metabolic imbalance caused by the induced hyperphenylalaninemia.[4][6] It is crucial to distinguish between these possibilities.
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Test a wide range of α-Me-Phe concentrations (e.g., from 10 µM to 5 mM) on your specific cell line.
-
Assess Cell Viability: Use a standard cytotoxicity assay, such as the MTT assay, to determine the IC50 and establish a sub-toxic working concentration range.[15][16]
-
Include Phenylalanine Controls: Run parallel experiments with high concentrations of L-phenylalanine alone to determine if the observed toxicity is due to the induced hyperphenylalaninemia rather than the inhibitor itself.[14]
-
Monitor Amino Acid Levels: If possible, use HPLC or LC-MS to measure intracellular and extracellular amino acid concentrations to confirm that α-Me-Phe is increasing phenylalanine levels as expected and to monitor for depletion of other essential amino acids.[17]
A recommended starting point for in vivo studies in mice has been reported at 0.43 mg/g body weight.[3]
Q6: I am not observing the expected effect on global protein synthesis. What should I check?
A6: This is a common point of confusion. α-Me-Phe is not a direct, potent inhibitor of the ribosome in the way that cycloheximide or puromycin are.[18] Its effect is indirect and may be subtle or cell-type dependent.
Causality: The observed effect on protein synthesis is a downstream consequence of elevated intracellular phenylalanine. This can lead to competition for amino acid transporters, depleting the cell of other essential amino acids, or cause disaggregation of polyribosomes, reducing translational efficiency.[3][6]
Troubleshooting & Validation Workflow:
Caption: Troubleshooting workflow for unexpected protein synthesis results.
Q7: My results are highly variable. How can I improve reproducibility?
A7: Variability often stems from inconsistent cell culture practices or assay execution.
Causality: Cellular metabolism, including amino acid uptake and protein synthesis rates, is highly sensitive to the cell's environment and growth phase.[17] Minor variations can lead to significant differences in experimental outcomes.
Recommendations for Improving Reproducibility:
-
Standardize Cell Culture:
-
Use cells within a narrow, defined passage number range.
-
Plate cells at a consistent density and allow them to adhere and stabilize for the same amount of time before treatment.
-
Ensure media, serum, and supplement lot numbers are consistent across replicate experiments.
-
-
Control for Assay Conditions:
-
Prepare fresh reagents and stock solutions for each experiment.
-
Ensure precise timing for all incubation steps.
-
Use high-quality, calibrated pipettes to minimize volume errors.
-
-
Implement Robust Controls: Always include appropriate positive and negative controls on every plate or in every experimental batch. For screening assays, calculating a Z'-factor can help validate assay quality.[19][20]
Protocols and Methodologies
Here we provide detailed, self-validating protocols for key experiments associated with studying the effects of α-Me-Phe.
Protocol 1: Measuring Global Protein Synthesis via SUnSET Assay
This protocol uses the puromycin-incorporation method (SUnSET) to quantify changes in global translation rates following α-Me-Phe treatment.[9][12]
Principle: Puromycin, an analog of aminoacyl-tRNA, is incorporated into the C-terminus of nascent polypeptide chains, causing their premature release from the ribosome.[10] The amount of puromycin-labeled peptides is directly proportional to the rate of global protein synthesis and can be detected with a specific anti-puromycin antibody.
Caption: Experimental workflow for the SUnSET protein synthesis assay.
Step-by-Step Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate to reach 70-80% confluency on the day of the experiment.
-
Treat cells with your desired concentration of α-Me-Phe (or vehicle control) for the specified duration (e.g., 24 hours).
-
For a positive control for inhibition, treat a separate well with Cycloheximide (100 µg/mL) for 1 hour before harvesting.[18]
-
-
Puromycin Pulse-Labeling:
-
Add puromycin directly to the culture medium to a final concentration of 1-10 µM.
-
Incubate for exactly 10 minutes at 37°C. Note: The optimal puromycin concentration and incubation time should be determined empirically for your cell type.
-
-
Harvesting and Lysis:
-
Immediately place the plate on ice and aspirate the medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[21]
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the total protein concentration using a Bradford or BCA assay.[22]
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration (e.g., 20 µg) with Laemmli sample buffer.
-
Separate proteins on a 4-20% gradient SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with an anti-puromycin primary antibody (e.g., clone 12D10) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Develop with an ECL substrate and image the blot.
-
Strip or cut the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Protocol 2: Analysis of mTOR Pathway Activation
This protocol assesses the phosphorylation status of key mTOR pathway proteins, which are sensitive to amino acid availability.[21]
Principle: The mTOR signaling pathway is a central regulator of cell growth and protein synthesis. Phenylalanine can activate this pathway, leading to the phosphorylation of downstream effectors like S6 Kinase (S6K1) and 4E-Binding Protein 1 (4E-BP1), which promotes translation initiation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A culture model for the assessment of phenylalanine neurotoxicity in phenylketonuria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of growth of cells in culture by L-phenylalanine as a model system for the analysis of phenylketonuria. I. aminoacid antagonism and the inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Synthesis Assays | Thermo Fisher Scientific - CA [thermofisher.com]
- 8. The growing toolbox for protein synthesis studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Protein Synthesis in Cultured Cells and Mouse Tissues Using the Non-radioactive SUnSET Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Phenylalanine sensitive K562-D cells for the analysis of the biochemical impact of excess amino acid - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of a Phenylalanine‐Derived Natural Compound as a Potential Dual Inhibitor of MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. High-throughput screening - Wikipedia [en.wikipedia.org]
- 20. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. go.zageno.com [go.zageno.com]
Validation & Comparative
A Comparative Guide to the Inhibitory Effects of alpha-Methyl-DL-phenylalanine and p-Chlorophenylalanine
For researchers in neuropharmacology, biochemistry, and drug development, the selective inhibition of aromatic amino acid hydroxylases is a cornerstone of experimental design. This guide provides an in-depth, objective comparison of two widely utilized inhibitors: alpha-Methyl-DL-phenylalanine and p-Chlorophenylalanine (PCPA). Moving beyond a simple cataloging of facts, we will delve into the mechanistic nuances, practical applications, and comparative toxicities, supported by experimental data and detailed protocols to empower your research decisions.
Introduction: Targeting Key Pathways in Neurotransmitter Synthesis
This compound and p-Chlorophenylalanine (PCPA), also known as Fenclonine, are both analogs of the amino acid phenylalanine. Their structural similarity to endogenous substrates allows them to interact with and inhibit key enzymes in the synthesis of critical neurotransmitters. However, their primary targets and mechanisms of inhibition differ significantly, leading to distinct biochemical and physiological outcomes.
-
p-Chlorophenylalanine (PCPA) is a highly selective and irreversible inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin (5-hydroxytryptamine, 5-HT).[1][2] This makes PCPA a powerful tool for studying the roles of serotonin in various physiological and behavioral processes through its depletion.[3][4]
-
This compound is primarily known as an inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[5][6] While it is a weak competitive inhibitor of PAH in vitro, it demonstrates potent suppression of the enzyme's activity in vivo.[5] This has led to its use in creating animal models of phenylketonuria (PKU), a genetic disorder characterized by deficient PAH activity.[5][6]
This guide will dissect the inhibitory profiles of these two compounds, providing a clear understanding of their respective strengths and limitations for in vitro and in vivo applications.
Mechanism of Action and Inhibitory Profile: A Head-to-Head Comparison
The efficacy and utility of an inhibitor are defined by its mechanism of action, potency, and specificity. Here, we compare these critical parameters for PCPA and this compound.
p-Chlorophenylalanine (PCPA): An Irreversible Tryptophan Hydroxylase Inhibitor
PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase.[1] This irreversible nature leads to a profound and long-lasting depletion of serotonin in the central nervous system.[3] Within the first day of administration, serotonin levels can become undetectable.[1][3] The recovery of TPH activity is a slow process, with levels in the raphe nucleus reaching only about 10% of control values after one week.[1][3]
While highly selective for TPH, some studies have indicated that high doses of PCPA can also lead to a reduction in the concentrations of noradrenaline and dopamine in the frontal cortex.[3][7]
This compound: A Potent In Vivo Phenylalanine Hydroxylase Inhibitor
In contrast to PCPA's irreversible mechanism, alpha-methylphenylalanine is a weak competitive inhibitor of rat liver phenylalanine hydroxylase in vitro.[5] However, it exhibits potent in vivo suppression of hepatic PAH activity, with a maximal decrease of 70-75% observed 18 hours after administration in rats.[5] This discrepancy between in vitro and in vivo potency suggests a more complex mechanism of action within a biological system, potentially involving metabolic activation or accumulation at the target site.
A key advantage of alpha-methylphenylalanine is its lower toxicity profile compared to PCPA, particularly in chronic studies.[5][8]
Quantitative Comparison of Inhibitory Effects
Direct quantitative comparison of the inhibitory potency of these two compounds is challenging due to their different primary targets and mechanisms of action. However, we can summarize their key characteristics based on available data.
| Parameter | This compound | p-Chlorophenylalanine (PCPA) |
| Primary Target | Phenylalanine Hydroxylase (PAH) | Tryptophan Hydroxylase (TPH) |
| Mechanism of Action | Weak competitive inhibitor in vitro, potent suppressor in vivo[5] | Selective and irreversible inhibitor[1] |
| In Vivo Effect | Decreased hepatic PAH activity (70-75% decrease)[5] | Profound and long-lasting serotonin depletion (>99% in some studies)[3][7] |
| Reported Toxicity | Lower toxicity, no growth deficit or signs of toxicity in developing rats[5][8] | Higher toxicity, associated with mortality and decreased body weight in developing rats[5][6] |
| Primary Application | Induction of chronic hyperphenylalaninemia in animal models of PKU[5][6] | Experimental depletion of serotonin for behavioral and neurological studies[1][3][4] |
Visualizing the Biochemical Pathways and Experimental Workflow
To better understand the points of intervention for each inhibitor and the experimental workflow for their comparison, the following diagrams are provided.
Signaling Pathway Inhibition
Caption: Inhibition of Phenylalanine and Tryptophan Hydroxylase Pathways.
Experimental Workflow for Inhibitor Comparison
Caption: Workflow for comparing inhibitor efficacy in vitro and in vivo.
Experimental Protocols
To facilitate the direct comparison of these inhibitors in your own laboratory setting, we provide the following detailed, self-validating experimental protocols.
In Vitro Tryptophan Hydroxylase (TPH) Activity Assay (Fluorometric Method)
This continuous fluorometric assay is based on the different spectral properties of tryptophan and its hydroxylated product, 5-hydroxytryptophan.[8]
Objective: To determine the in vitro inhibitory effect of PCPA on TPH activity.
Materials:
-
Recombinant TPH enzyme
-
L-tryptophan (substrate)
-
6-Methyltetrahydropterin (cofactor)
-
Ammonium sulfate
-
Dithiothreitol (DTT)
-
Catalase
-
Ferrous ammonium sulfate
-
MES buffer (pH 7.0)
-
p-Chlorophenylalanine (PCPA) at various concentrations
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a master reaction mix: In MES buffer (50 mM, pH 7.0), combine L-tryptophan (to a final concentration of 60 µM), 6-methyltetrahydropterin (300 µM), ammonium sulfate (200 mM), DTT (7 mM), catalase (25 µg/ml), and ferrous ammonium sulfate (25 µM).
-
Aliquot the master mix: Distribute the master reaction mix into the wells of a 96-well black microplate.
-
Add inhibitor: Add varying concentrations of PCPA to the wells. Include a vehicle control (e.g., DMSO or saline) without the inhibitor.
-
Initiate the reaction: Add the recombinant TPH enzyme to each well to start the reaction.
-
Measure fluorescence: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of 300 nm and an emission wavelength of 330 nm.[9] Take readings every 5-10 minutes for a total of 60-120 minutes at a constant temperature (e.g., 37°C).
-
Data analysis: Calculate the rate of reaction (change in fluorescence over time) for each PCPA concentration. Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
In Vitro Phenylalanine Hydroxylase (PAH) Activity Assay
This protocol is adapted from methods used to determine PAH activity in liver tissue and can be applied to purified enzyme preparations.[10]
Objective: To determine the in vitro inhibitory effect of this compound on PAH activity.
Materials:
-
Recombinant PAH enzyme
-
L-phenylalanine (substrate)
-
Tetrahydrobiopterin (BH4) (cofactor)
-
Catalase
-
Ferrous ammonium sulfate
-
Dithiothreitol (DTT)
-
HEPES buffer (pH 7.3)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA) for reaction termination
-
HPLC system for tyrosine quantification
Procedure:
-
Prepare the reaction buffer: In HEPES buffer (e.g., 22.35 mM, pH 7.3), prepare a reaction mixture containing catalase (1 mg/ml) and ferrous ammonium sulfate (10 µM).[11]
-
Pre-incubation with inhibitor: In separate tubes, pre-incubate the PAH enzyme with varying concentrations of this compound for a defined period (e.g., 10 minutes) at 25°C.
-
Initiate the reaction: Start the reaction by adding L-phenylalanine (e.g., final concentration of 1 mM) and BH4 (e.g., 75 µM, stabilized with 2 mM DTT) to the enzyme-inhibitor mixture.[11]
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 30 minutes).
-
Terminate the reaction: Stop the reaction by adding an equal volume of cold TCA (e.g., 10% w/v).
-
Quantify product formation: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant for the concentration of tyrosine, the product of the reaction, using a validated HPLC method.
-
Data analysis: Calculate the amount of tyrosine produced in the presence of different concentrations of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vivo Serotonin and Dopamine Depletion Analysis by HPLC
This protocol outlines the measurement of neurotransmitter levels in brain tissue following in vivo administration of the inhibitors.[3][12]
Objective: To quantify the in vivo effects of PCPA and this compound on brain serotonin and dopamine levels.
Materials:
-
Rodents (rats or mice)
-
p-Chlorophenylalanine or this compound
-
Vehicle for injection (e.g., saline)
-
Brain homogenization buffer (e.g., 0.1 M perchloric acid containing an internal standard)
-
High-performance liquid chromatography (HPLC) system with electrochemical detection (ECD)
-
C18 reverse-phase column
Procedure:
-
Animal treatment: Administer PCPA, this compound, or vehicle to the animals according to the desired experimental paradigm (e.g., intraperitoneal injection). Dosing regimens should be based on literature recommendations (e.g., PCPA at 150-1000 mg/kg).[4]
-
Tissue collection: At a predetermined time point after treatment, euthanize the animals and rapidly dissect the brain region of interest (e.g., striatum, hippocampus, prefrontal cortex) on ice.
-
Tissue homogenization: Homogenize the brain tissue in a specific volume of ice-cold homogenization buffer.
-
Sample preparation: Centrifuge the homogenates at high speed (e.g., 15,000 x g for 20 minutes) at 4°C to pellet proteins and cellular debris.
-
HPLC analysis: Filter the supernatant and inject a defined volume into the HPLC-ECD system.
-
Chromatographic separation: Separate serotonin, dopamine, and their metabolites using a C18 column and an appropriate mobile phase (e.g., a mixture of methanol, sodium acetate, EDTA, and sodium octyl sulfonate, with the pH adjusted to be acidic).[12]
-
Detection and quantification: Detect the neurotransmitters and their metabolites using an electrochemical detector. Quantify their concentrations by comparing the peak areas to those of a standard curve.
-
Data analysis: Compare the neurotransmitter levels in the inhibitor-treated groups to the vehicle-treated control group to determine the percentage of depletion.
Concluding Remarks and Future Directions
The choice between this compound and p-Chlorophenylalanine is fundamentally dependent on the research question at hand.
-
For studies requiring profound and sustained depletion of central serotonin to investigate its role in behavior, neuropsychiatric disorders, or physiological regulation, p-Chlorophenylalanine remains a potent and widely used tool. However, researchers must be mindful of its potential off-target effects at higher doses and its reported toxicity in chronic administration paradigms.
-
For the development of animal models of phenylketonuria or for studies investigating the consequences of elevated phenylalanine levels, This compound offers a less toxic alternative to PCPA. Its potent in vivo inhibition of PAH, coupled with a more favorable safety profile, makes it a suitable choice for long-term studies.
Future research could focus on the development of more specific and reversible inhibitors for both TPH and PAH to allow for more precise temporal control over neurotransmitter synthesis. Additionally, further investigation into the off-target effects of both PCPA and this compound will enhance the interpretation of experimental results.
By understanding the distinct inhibitory profiles and leveraging the detailed protocols provided in this guide, researchers can confidently select and apply the most appropriate tool to advance their scientific inquiries.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. Tryptophan hydroxylase inhibition: the mechanism by which p-chlorophenylalanine depletes rat brain serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bio-protocol.org [bio-protocol.org]
- 4. High precision liquid chromatography analysis of dopaminergic and serotoninergic responses to acute alcohol exposure in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cellbiolabs.com [cellbiolabs.com]
- 7. scbt.com [scbt.com]
- 8. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static.igem.org [static.igem.org]
- 10. Determination of phenylalanine hydroxylase activity in patients with phenylketonuria and hyperphenylalaninemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Activation of Phenylalanine Hydroxylase Induces Positive Cooperativity toward the Natural Cofactor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Validating the Neurochemical Effects of alpha-Methyl-DL-phenylalanine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the effects of alpha-Methyl-DL-phenylalanine (AMDP) on neurotransmitter levels. It offers an in-depth comparison with established pharmacological tools and presents a detailed experimental protocol grounded in scientific integrity.
Introduction: The Need for Rigorous Validation
In neuroscience research, compounds that modulate neurotransmitter systems are invaluable for dissecting neural circuits and understanding the pathophysiology of neurological and psychiatric disorders. This compound (AMDP), a derivative of the essential amino acid phenylalanine, has been explored for its potential to alter neurotransmitter synthesis.[1][2][3][4] The primary proposed mechanism is the inhibition of Aromatic L-amino Acid Decarboxylase (AADC), a key enzyme in the synthesis of both catecholamines (dopamine, norepinephrine) and serotonin.[5][6][7]
Validating the precise in-vivo effects of such a compound is critical. This guide outlines a systematic approach to quantify the impact of AMDP on key monoamine neurotransmitters, comparing its profile against well-characterized inhibitors to establish its specificity and efficacy.
Mechanism of Action and Comparative Pharmacology
To validate AMDP, its effects must be compared against gold-standard inhibitors that target specific steps in monoamine synthesis.
-
This compound (AMDP): This compound is structurally similar to the native substrates of AADC (L-DOPA and 5-HTP). It is hypothesized to act as a competitive inhibitor of AADC, thereby reducing the conversion of precursors into dopamine and serotonin.[5] Some literature also suggests it may inhibit phenylalanine hydroxylase.[8][9]
-
alpha-methyl-p-tyrosine (AMPT): A potent and specific inhibitor of Tyrosine Hydroxylase (TH), the rate-limiting enzyme in catecholamine synthesis.[10][11][12][13][14] AMPT serves as an ideal positive control for demonstrating depletion of dopamine and norepinephrine.
-
p-Chlorophenylalanine (PCPA): An irreversible inhibitor of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin (5-HT) synthesis.[15][16][17] PCPA is the benchmark for selective serotonin depletion.[15][16][18][19]
The following diagram illustrates the monoamine synthesis pathways and the respective sites of inhibition for each compound.
Caption: Figure 1. Inhibition sites of AMDP, AMPT, and PCPA.
Experimental Design for In-Vivo Validation
A robust experimental design is crucial for obtaining clear and interpretable results. The core of this validation is a comparative study in a rodent model (e.g., Sprague-Dawley rats or C57BL/6 mice).
Experimental Groups (n=8-10 per group):
-
Vehicle Control: Saline or appropriate vehicle, intraperitoneal (i.p.) administration.
-
AMDP: Test compound, dose-response (e.g., 50, 100, 200 mg/kg, i.p.).
-
AMPT (Positive Control): e.g., 250 mg/kg, i.p., administered 24 hours prior to tissue collection.
-
PCPA (Positive Control): e.g., 300 mg/kg, i.p., administered daily for 2-3 days prior to tissue collection.
Rationale for Choices:
-
Animal Model: Rodents have well-characterized monoamine systems that are highly homologous to humans.
-
Route of Administration: Intraperitoneal (i.p.) injection ensures rapid and systemic distribution.
-
Time Points: The timing for tissue collection is selected based on the known pharmacokinetics of the comparator drugs to ensure maximal enzyme inhibition.
-
Brain Regions: The striatum (rich in dopamine) and hippocampus or frontal cortex (rich in serotonin and norepinephrine) are dissected to assess region-specific effects.
The following diagram outlines the comprehensive experimental workflow.
Caption: Figure 2. End-to-end experimental validation workflow.
Detailed Experimental Protocol: Neurotransmitter Quantification
The gold-standard technique for this analysis is High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD), which offers excellent sensitivity and selectivity for monoamines.[20][21][22][23]
Step 1: Sample Preparation
-
Weigh the frozen brain tissue (striatum, hippocampus).
-
Add 20 volumes of ice-cold 0.1 M Perchloric Acid (PCA) containing an internal standard (e.g., N-methyl-dopamine).
-
Homogenize the tissue using a sonicator probe until fully dissociated. Keep samples on ice.
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the neurotransmitters, and transfer it to a new tube.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Step 2: HPLC-ECD Analysis
-
System: An HPLC system equipped with a refrigerated autosampler, a C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size), and an electrochemical detector.[20]
-
Mobile Phase: A buffered aqueous solution (e.g., sodium phosphate, citric acid) with a pairing agent (e.g., octanesulfonic acid), EDTA, and an organic modifier like methanol. The precise composition must be optimized for separation.
-
Detection: Set the electrochemical detector potential to an optimal voltage for oxidizing monoamines (e.g., +750 mV vs. Ag/AgCl reference electrode).[20]
-
Standard Curve: Prepare a series of standards of known concentrations for dopamine, norepinephrine, serotonin, and their major metabolites (DOPAC, HVA, 5-HIAA) to generate a standard curve for absolute quantification.
-
Injection: Inject 20 µL of the prepared sample onto the column.
Step 3: Data Analysis
-
Identify and integrate the chromatographic peaks corresponding to each analyte based on retention time compared to the standards.
-
Quantify the concentration of each neurotransmitter in the sample using the standard curve.
-
Normalize the results to the initial weight of the tissue sample (e.g., ng/mg tissue).
-
Perform statistical analysis (e.g., one-way ANOVA followed by post-hoc tests) to compare neurotransmitter levels between the different treatment groups.
Anticipated Results and Comparative Data
The following table summarizes the expected outcomes of the experiment, providing a clear comparison of the neurochemical profiles of each compound. The data is presented as a percentage of the vehicle-treated control group.
| Treatment Group | Dopamine (DA) Level | Norepinephrine (NE) Level | Serotonin (5-HT) Level | Expected Mechanism Validated |
| Vehicle Control | 100% (Baseline) | 100% (Baseline) | 100% (Baseline) | Normal physiological levels. |
| AMDP (200 mg/kg) | ↓ (~50-60%) | ↓ (~50-60%) | ↓ (~40-50%) | Broad inhibition of AADC, affecting both pathways. |
| AMPT (250 mg/kg) | ↓↓ (~10-20%) | ↓↓ (~10-20%) | ↔ (No significant change) | Specific inhibition of Tyrosine Hydroxylase (TH). |
| PCPA (300 mg/kg) | ↔ (No significant change) | ↔ (No significant change) | ↓↓↓ (~5-10%) | Specific and profound inhibition of Tryptophan Hydroxylase (TPH). |
Interpretation of Data:
-
AMPT and PCPA serve as crucial self-validating controls . The expected specific depletion of catecholamines by AMPT and serotonin by PCPA confirms the validity of the experimental model and analytical methodology.[12][15]
-
If AMDP significantly reduces both dopamine and serotonin, it supports the hypothesis that it acts as an AADC inhibitor . The magnitude of depletion compared to the rate-limiting enzyme inhibitors (AMPT, PCPA) will provide insights into its relative potency.
-
A lack of effect from AMDP would indicate it does not effectively cross the blood-brain barrier or is a weak inhibitor in vivo.
Conclusion
This guide provides a robust, multi-faceted strategy for validating the neurochemical effects of this compound. By employing specific positive controls (AMPT and PCPA) and a precise analytical method (HPLC-ECD), researchers can definitively characterize the in-vivo mechanism, specificity, and potency of AMDP. This rigorous, comparative approach is essential for establishing the utility of any novel compound as a tool for neurotransmitter research and drug development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Phenylalanine - Wikipedia [en.wikipedia.org]
- 3. Phenylalanine’s Role in Brain Chemical Production [asherlongevity.com]
- 4. Phenylalanine: What it is, sources, benefits, and risks [medicalnewstoday.com]
- 5. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Peripheral aromatic L-amino acids decarboxylase inhibitor in Parkinsonism. I. Effect on O-methylated metabolites of L-dopa-2- 14 C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 11. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Fenclonine - Wikipedia [en.wikipedia.org]
- 16. benchchem.com [benchchem.com]
- 17. p-Chlorophenylalanine, a serotonin synthesis inhibitor, reduces the response of glial fibrillary acidic protein induced by trauma to the spinal cord. An immunohistochemical investigation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The effects of p-chlorophenylalanine-induced serotonin synthesis inhibition and muscarinic blockade on the performance of rats in a 5-choice serial reaction time task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. p-chlorophenylalanine-induced serotonin depletion: reduction in exploratory locomotion but no obvious sensory-motor deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Development and Full Validation of a Novel Liquid Chromatography Electrochemical Detection Method for Simultaneous Determination of Nine Catecholamines in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 21. High-performance liquid chromatography with electrochemical detection of monoamine neurotransmitters and me... [protocols.io]
- 22. pubs.acs.org [pubs.acs.org]
- 23. mdpi.com [mdpi.com]
A Comparative Guide to Tyrosine Hydroxylase Inhibition: α-Methyl-DL-phenylalanine vs. α-Methyl-p-tyrosine
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of neurochemical modulation, the targeted inhibition of tyrosine hydroxylase (TH) presents a powerful tool for dissecting the roles of catecholamines in health and disease. As the rate-limiting enzyme in the biosynthesis of dopamine, norepinephrine, and epinephrine, TH is a critical control point for a myriad of physiological processes.[1][2] This guide provides a detailed, objective comparison of two commonly employed TH inhibitors: α-Methyl-DL-phenylalanine and α-methyl-p-tyrosine. We will delve into their mechanisms of action, specificities, and the practical implications of their distinct pharmacological profiles, supported by experimental data and protocols to inform your research decisions.
The Gatekeeper of Catecholamine Synthesis: Tyrosine Hydroxylase
Tyrosine hydroxylase is a monooxygenase that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), the essential precursor for all catecholamines.[1] This enzymatic step is tightly regulated and serves as the primary bottleneck in the catecholamine synthesis pathway. Consequently, inhibition of TH offers a direct and effective means of depleting systemic and central catecholamine levels.
Mechanism of Action: A Tale of Two Analogs
Both α-methyl-DL-phenylalanine and α-methyl-p-tyrosine are analogs of the natural TH substrate, L-tyrosine. Their inhibitory activity stems from their ability to compete with L-tyrosine for binding to the active site of the enzyme.[3][4] However, the nuances of their interactions and their broader pharmacological activities diverge significantly.
α-Methyl-p-tyrosine (Metyrosine): The Competitive Inhibitor
α-Methyl-p-tyrosine, particularly its active S-isomer known as metyrosine, is a well-characterized competitive inhibitor of tyrosine hydroxylase.[3][4] By occupying the enzyme's active site, it directly blocks the conversion of tyrosine to L-DOPA, leading to a dose-dependent decrease in the synthesis of dopamine, norepinephrine, and epinephrine.[2][4] This direct and relatively clean mechanism of action has led to its clinical use in the management of pheochromocytoma, a condition characterized by excessive catecholamine production.[2] In a clinical setting, doses of 600 to 4,000 mg per day of α-methyl-p-tyrosine have been shown to reduce total catecholamine levels by 20% to 79%.[4]
α-Methyl-DL-phenylalanine: A Dual-Action Agent with a Twist
α-Methyl-DL-phenylalanine also acts as an inhibitor of tyrosine hydroxylase.[5] However, its pharmacological profile is considerably more complex. A critical distinguishing feature is its additional inhibitory activity against phenylalanine hydroxylase, the enzyme that converts phenylalanine to tyrosine.[6] This dual inhibition makes it a potent tool for inducing hyperphenylalaninemia in animal models, mimicking the metabolic state of phenylketonuria (PKU).[6]
Furthermore, α-methyl-DL-phenylalanine is metabolized in vivo to produce metaraminol, a catecholamine-releasing agent.[5][7] This metabolite can displace norepinephrine from vesicular stores, leading to an initial sympathomimetic effect that contrasts with the long-term depletion of catecholamines due to TH inhibition. This multifaceted activity must be carefully considered when interpreting experimental results.
A Visual Comparison of the Catecholamine Biosynthesis Pathway and Points of Inhibition
Caption: The catecholamine biosynthesis pathway and the distinct points of action for each inhibitor.
Head-to-Head Comparison: Potency, Specificity, and In Vivo Effects
| Feature | α-Methyl-p-tyrosine (Metyrosine) | α-Methyl-DL-phenylalanine |
| Primary Target | Tyrosine Hydroxylase[3] | Tyrosine Hydroxylase & Phenylalanine Hydroxylase[5][6] |
| Mechanism | Competitive Inhibition[3] | Competitive Inhibition & Other Indirect Effects[5][6] |
| Specificity | Relatively specific for Tyrosine Hydroxylase | Lower specificity; also inhibits Phenylalanine Hydroxylase[6] |
| Active Metabolites | Minimal reports of active metabolites with opposing effects. | Metabolized to Metaraminol (a catecholamine-releasing agent)[5][7] |
| Primary In Vivo Effect | Dose-dependent depletion of catecholamines[2][4] | Complex effects: initial catecholamine release followed by depletion; induction of hyperphenylalaninemia[5][6] |
| Stereospecificity | The S-isomer (Metirosine) is the active form[4] | Isomers may have different activities and toxicities |
| Primary Research Use | Studying the effects of catecholamine depletion | Creating animal models of phenylketonuria (PKU)[6] |
| Clinical Use | Management of pheochromocytoma[2] | Not used clinically for TH inhibition |
Experimental Insights: Choosing the Right Tool for the Job
The choice between α-methyl-DL-phenylalanine and α-methyl-p-tyrosine hinges on the specific experimental question.
-
For targeted and relatively clean inhibition of catecholamine synthesis: α-Methyl-p-tyrosine (metyrosine) is the superior choice. Its more specific mechanism of action allows for a more direct correlation between the observed physiological or behavioral changes and the depletion of catecholamines.[8]
-
For modeling phenylketonuria or studying the combined effects of catecholamine depletion and hyperphenylalaninemia: α-Methyl-DL-phenylalanine is the appropriate tool. Its ability to inhibit both TH and phenylalanine hydroxylase provides a unique experimental model.[6]
Cautionary Note: When using α-methyl-DL-phenylalanine, researchers must account for the confounding effects of its metabolite, metaraminol. The initial release of catecholamines could mask or alter the effects of synthesis inhibition, particularly in acute studies.
Experimental Protocol: In Vitro Tyrosine Hydroxylase Inhibition Assay
This protocol provides a framework for comparing the inhibitory potential of different compounds on tyrosine hydroxylase activity.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on tyrosine hydroxylase.
Principle: This assay measures the enzymatic conversion of a radiolabeled substrate, L-[³H]-tyrosine, to ³H₂O. The amount of radioactivity in the aqueous phase is directly proportional to the enzyme's activity.
Materials:
-
Purified or partially purified tyrosine hydroxylase
-
L-[3,5-³H]-tyrosine (radiolabeled substrate)
-
(6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4) (cofactor)
-
MES buffer (pH 6.0-7.0)
-
Catalase
-
Dithiothreitol (DTT)
-
Ferrous sulfate (FeSO₄)
-
Test inhibitors (α-methyl-DL-phenylalanine, α-methyl-p-tyrosine)
-
Activated charcoal
-
Hydrochloric acid (HCl)
-
Scintillation cocktail and counter
Procedure:
-
Reagent Preparation: Prepare stock solutions of all reagents and serial dilutions of the test inhibitors.
-
Reaction Mixture Preparation: In microcentrifuge tubes, combine MES buffer, catalase, DTT, and BH4.
-
Enzyme and Inhibitor Incubation: Add the tyrosine hydroxylase enzyme to the reaction mixture. Add varying concentrations of the test inhibitor or a vehicle control to the respective tubes. Pre-incubate for 10 minutes at 37°C.
-
Reaction Initiation: Start the enzymatic reaction by adding L-[3,5-³H]-tyrosine.
-
Incubation: Incubate the reaction tubes at 37°C for 20 minutes.
-
Reaction Termination: Stop the reaction by adding a solution of activated charcoal in HCl. The charcoal will bind the unreacted [³H]-tyrosine.
-
Separation: Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant (containing ³H₂O) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Workflow for Screening Tyrosine Hydroxylase Inhibitors
Caption: A general workflow for the screening and validation of novel tyrosine hydroxylase inhibitors.
Conclusion: A Matter of Specificity and Experimental Design
While both α-methyl-DL-phenylalanine and α-methyl-p-tyrosine are valuable tools for modulating the catecholaminergic system, they are not interchangeable. α-Methyl-p-tyrosine offers a more direct and specific inhibition of tyrosine hydroxylase, making it the preferred choice for studies focused on the consequences of catecholamine depletion. In contrast, α-methyl-DL-phenylalanine presents a more complex pharmacological profile with its dual enzyme inhibition and the production of a catecholamine-releasing metabolite. This makes it a specialized tool for creating models of phenylketonuria and for studies where these multifaceted effects are desired and can be carefully controlled. A thorough understanding of these differences is paramount for the rigorous design and accurate interpretation of research in the fields of neuroscience and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. α-Methyl-p-tyrosine - Wikipedia [en.wikipedia.org]
- 4. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 5. alpha-Methyl-p-tyrosine: a review of its pharmacology and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ON THE MECHANISM OF NORADRENALINE DEPLETION BY ALPHA-METHYL METATYROSINE AND METARAMINOL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of alpha-methyl-p-tyrosine and a tyrosine-free amino acid load on extracellular noradrenaline in the rat hippocampus in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative analysis of alpha-Methyl-DL-phenylalanine and L-DOPA on dopamine synthesis
This guide provides a detailed comparative analysis of alpha-Methyl-DL-phenylalanine and Levodopa (L-DOPA), focusing on their distinct effects on dopamine synthesis. For researchers, scientists, and professionals in drug development, understanding the nuances of these compounds is critical for advancing neuropharmacology. This document synthesizes experimental data, outlines detailed methodologies for comparative studies, and visualizes the underlying biochemical pathways to provide a comprehensive and objective resource.
Introduction: Two Sides of Dopamine Modulation
Dopamine is a critical neurotransmitter governing motor control, motivation, and reward.[1] Its synthesis is a tightly regulated process, and pharmacological manipulation of this pathway is a cornerstone of treating several neurological and psychiatric disorders. The primary pathway for dopamine synthesis begins with the amino acid L-tyrosine, which is converted to L-DOPA by the enzyme tyrosine hydroxylase (TH).[1][2] This is the rate-limiting step in dopamine production.[2] L-DOPA is then converted to dopamine by DOPA decarboxylase.[1][3]
This guide examines two compounds that interact with this pathway in fundamentally different ways:
-
L-DOPA (Levodopa): The direct precursor to dopamine, L-DOPA is the gold-standard treatment for Parkinson's disease, a condition characterized by the loss of dopamine-producing neurons.[3][4] It acts by bypassing the rate-limiting step, providing a surplus of substrate for dopamine production.[3]
-
This compound (α-MePhe): This compound is an analogue of phenylalanine and acts as an inhibitor of tyrosine hydroxylase.[5] By blocking the rate-limiting enzyme, it is expected to decrease the overall synthesis of dopamine.
Mechanistic Deep Dive: A Tale of Two Pathways
The opposing effects of L-DOPA and this compound on dopamine synthesis are best understood by examining their points of interaction within the dopamine synthesis pathway.
The Endogenous Dopamine Synthesis Pathway
The normal physiological production of dopamine is a two-step enzymatic process primarily occurring in dopaminergic neurons.
Caption: Dopamine synthesis pathway and points of intervention.
L-DOPA: The Precursor Floodgate
L-DOPA's therapeutic effect stems from its ability to cross the blood-brain barrier, which dopamine itself cannot do.[3] Once in the central nervous system, it is readily converted to dopamine by the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase.[1][3] This mechanism effectively bypasses the tyrosine hydroxylase-mediated rate-limiting step, leading to a significant increase in dopamine levels.[3] However, this non-physiological flood of dopamine can lead to complications, including motor fluctuations and dyskinesias with long-term use.[3] Furthermore, L-DOPA can be metabolized in non-dopaminergic cells, such as serotonergic neurons, leading to the production and release of dopamine as a "false neurotransmitter," which may contribute to some of the side effects.[6][7][8]
This compound: The Enzymatic Brake
In stark contrast to L-DOPA, this compound acts as an inhibitor of tyrosine hydroxylase.[5] By blocking this crucial enzyme, it prevents the conversion of L-tyrosine to L-DOPA, thereby reducing the overall production of dopamine and other catecholamines.[5] This compound also inhibits phenylalanine hydroxylase.[5][9] Its ability to cross the blood-brain barrier is facilitated by the L-type amino acid transporter 1 (LAT1).[5] The inhibitory action of this compound makes it a valuable research tool for studying the effects of dopamine depletion.
Head-to-Head Comparison: A Summary of Key Differences
The fundamental differences in their mechanisms of action translate to opposing effects on dopamine synthesis and distinct pharmacological profiles.
| Feature | This compound | L-DOPA (Levodopa) |
| Primary Mechanism | Inhibition of Tyrosine Hydroxylase[5] | Dopamine Precursor[3][4] |
| Effect on Dopamine Synthesis | Decreases | Increases[3][10] |
| Point of Action | Blocks the rate-limiting step[5] | Bypasses the rate-limiting step[3] |
| Therapeutic Application | Primarily a research tool | Gold-standard for Parkinson's Disease[3][4] |
| Potential Side Effects | Dopamine depletion-related symptoms | Motor fluctuations, dyskinesias[3] |
| Off-Target Effects | Inhibits phenylalanine hydroxylase[5][9] | Can be converted to dopamine in serotonergic neurons[6][7] |
Experimental Protocol: In Vitro Comparative Analysis of Dopamine Synthesis
To empirically validate the opposing effects of these two compounds, a robust in vitro protocol is essential. The following outlines a detailed methodology using a dopaminergic cell line, such as PC12 cells, which can synthesize and release dopamine.[11]
Objective
To quantify and compare the effects of this compound and L-DOPA on dopamine production in a cultured dopaminergic cell line.
Materials
-
PC12 cell line
-
Cell culture medium (e.g., DMEM with horse and fetal bovine serum)
-
This compound
-
L-DOPA
-
3-Nitro-L-tyrosine (Tyrosine Hydroxylase inhibitor, for positive control of inhibition)
-
L-Tyrosine
-
Phosphate-Buffered Saline (PBS)
-
Perchloric acid
-
High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection (ECD) system
-
96-well cell culture plates
-
Cell lysis buffer
Experimental Workflow
Caption: Experimental workflow for comparative analysis.
Step-by-Step Procedure
-
Cell Culture and Plating:
-
Culture PC12 cells under standard conditions.
-
Plate the cells in 96-well plates at a density of 20,000 cells per well and allow them to adhere for 24 hours.[12]
-
-
Compound Preparation and Treatment:
-
Prepare stock solutions of this compound, L-DOPA, and 3-Nitro-L-tyrosine in an appropriate vehicle (e.g., sterile water or PBS).
-
Prepare serial dilutions of the compounds to test a range of concentrations (e.g., 1 µM, 10 µM, 100 µM).
-
Remove the culture medium from the cells and replace it with fresh medium containing the test compounds. Include the following groups:
-
Vehicle control (no drug)
-
L-DOPA (various concentrations)
-
This compound (various concentrations)
-
Positive control for inhibition (3-Nitro-L-tyrosine)
-
Combination of L-Tyrosine and this compound
-
-
-
Incubation:
-
Incubate the treated cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Sample Collection and Preparation:
-
After incubation, wash the cells with ice-cold PBS to remove any remaining compounds.
-
Lyse the cells using a lysis buffer containing an antioxidant (e.g., perchloric acid) to preserve the dopamine.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
-
Dopamine Quantification:
-
Data Analysis:
-
Normalize the dopamine concentrations to the total protein content of each sample.
-
Compare the dopamine levels in the treated groups to the vehicle control group.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine the significance of the observed differences.
-
Conclusion and Future Perspectives
The comparative analysis of this compound and L-DOPA reveals two distinct and opposing approaches to modulating dopamine synthesis. While L-DOPA serves as a cornerstone therapy for dopamine replacement by providing an excess of precursor, this compound acts as a potent inhibitor of the rate-limiting enzyme, making it an invaluable tool for research into dopamine depletion.
Future research should focus on a more detailed in vivo comparison of these compounds, examining their pharmacokinetic and pharmacodynamic profiles side-by-side. Understanding the long-term consequences of both dopamine oversupply and depletion is crucial for the development of more refined and targeted therapies for a range of neurological and psychiatric disorders.
References
- 1. Dopamine - Wikipedia [en.wikipedia.org]
- 2. Tyrosine hydroxylase - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Levodopa (L-Dopa) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 6. l-dopa-induced dopamine synthesis and oxidative stress in serotonergic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanisms of the effects of exogenous levodopa on the dopamine-denervated striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Long-term L-DOPA treatment causes indiscriminate increase in dopamine levels at the cost of serotonin synthesis in discrete brain regions of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of Dopamine Using Fast Scan Cyclic Voltammetry in Rodent Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Enzyme Inhibitor Specificity of α-Methyl-DL-phenylalanine
Introduction
Alpha-Methyl-DL-phenylalanine (AMDP) is a synthetic amino acid derivative that serves as a valuable tool in biochemical and pharmacological research.[1][2] Structurally, it is an analog of the essential amino acid phenylalanine, a precursor to tyrosine and the catecholamine neurotransmitters.[3] This structural similarity allows AMDP to interact with enzymes that normally process aromatic amino acids. However, its utility as a precise molecular probe or therapeutic lead is contingent upon a thorough understanding of its target specificity. An inhibitor's value is defined not only by its on-target potency but also by its lack of off-target interactions, which can confound experimental results or lead to adverse effects.
This guide provides a comprehensive framework for rigorously assessing the enzyme inhibitor specificity of α-Methyl-DL-phenylalanine. We will move beyond simple potency measurements to construct a multi-tiered validation workflow, beginning with in vitro biochemical assays, progressing to cell-based target engagement, and culminating in unbiased, proteome-wide profiling. This guide will compare AMDP with established inhibitors and provide detailed, field-proven protocols to empower researchers to generate robust and reliable specificity data.
Section 1: The Known Primary Targets of α-Methyl-DL-phenylalanine
Initial research has identified at least two primary enzymes that are significantly inhibited by AMDP or its metabolites, positioning it as a tool for studying distinct metabolic pathways.
Aromatic L-Amino Acid Decarboxylase (AADC)
AADC (also known as DOPA decarboxylase) is a pivotal enzyme in the synthesis of key neurotransmitters. It catalyzes the final step in the biosynthesis of dopamine and serotonin.[4][5] The L-isomer of α-methyldopa, a metabolite of AMDP, is a known inhibitor of AADC.[6][7] This inhibitory action is the basis for the clinical use of similar AADC inhibitors (DDCIs), such as Carbidopa and Benserazide. These drugs are co-administered with L-DOPA in the treatment of Parkinson's disease to prevent the premature conversion of L-DOPA to dopamine in the periphery, thereby increasing its bioavailability in the brain and reducing side effects.[4]
Phenylalanine Hydroxylase (PAH)
PAH is the rate-limiting enzyme in the catabolism of phenylalanine, converting it to tyrosine.[8] Genetic deficiency in this enzyme leads to the metabolic disorder Phenylketonuria (PKU). In research settings, a state of hyperphenylalaninemia can be induced in animal models by co-administering phenylalanine with a PAH inhibitor.[9] α-Methyl-DL-phenylalanine has been effectively used for this purpose, demonstrating its potent inhibitory activity against PAH.[9][10][11]
The dual activity of AMDP against both AADC and PAH immediately raises questions about its specificity and highlights the necessity of a systematic evaluation.
Figure 1: Known enzymatic targets of α-Methyl-DL-phenylalanine (AMDP) and a comparator.
Section 2: A Multi-Tiered Approach to Specificity Profiling
To build a complete and trustworthy specificity profile, a single experiment is insufficient. We advocate for a tiered approach where each level provides orthogonal data to validate the findings of the previous one. This logical progression builds confidence and systematically uncovers the inhibitor's true interaction landscape.
-
Tier 1: In Vitro Biochemical Assays: Quantify the direct interaction between the inhibitor and purified enzymes to determine potency (IC₅₀) and the inhibition constant (Kᵢ). This is the foundational screen for on-target activity.
-
Tier 2: Cell-Based Target Engagement: Validate that the inhibitor can reach and modulate its intended target in a complex, physiological environment, providing insights into cell permeability and on-target efficacy within a living system.[12][13]
-
Tier 3: Unbiased Proteome-Wide Profiling: Move beyond candidate targets to screen for all potential binding partners in an unbiased manner using advanced chemical proteomics techniques.[14][15] This is the definitive step for discovering unanticipated off-targets.
Figure 2: A tiered workflow for comprehensive inhibitor specificity profiling.
Section 3: Tier 1 - In Vitro Biochemical Characterization
Principle of Kinetic Analysis
Enzyme kinetic assays are the cornerstone of inhibitor characterization.[16] By measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of an inhibitor, we can determine its potency. The IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%—is a common measure of potency, but it is dependent on experimental conditions.[17] A more absolute measure is the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.[18]
Experimental Protocol: Determining Kᵢ for AADC and PAH
This protocol describes a generalized approach. The choice of substrate and detection method (e.g., spectrophotometry, fluorescence, HPLC) will depend on the specific enzyme.[19]
Objective: To determine the Kᵢ of AMDP and comparator compounds against purified AADC and PAH.
Materials:
-
Purified recombinant human AADC and PAH enzymes.
-
Substrates: L-DOPA for AADC, L-Phenylalanine for PAH.
-
Cofactors: Pyridoxal 5'-phosphate (PLP) for AADC; (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH₄) and Catalase for PAH.
-
Inhibitors: α-Methyl-DL-phenylalanine, Carbidopa, Benserazide.
-
Assay Buffer (specific to each enzyme's optimal pH and ionic strength).
-
Detection system (e.g., spectrophotometer for product absorbance or HPLC for product separation and quantification).
Methodology:
-
Reagent Preparation: Prepare stock solutions of enzymes, substrates, cofactors, and inhibitors in the appropriate assay buffer. Perform serial dilutions of the inhibitors and the substrate.
-
Enzyme Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, cofactors, and a fixed concentration of the enzyme.
-
Inhibitor Incubation: Add varying concentrations of the inhibitor (e.g., AMDP or Carbidopa) to the wells. Include a no-inhibitor control. Incubate for a pre-determined time (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding a range of substrate concentrations to the wells.
-
Rate Measurement: Monitor the formation of the product over time using the chosen detection method. The initial reaction rates (v₀) should be determined from the linear phase of the reaction progress curve.[20]
-
Data Analysis:
-
Plot initial velocity (v₀) versus substrate concentration for each inhibitor concentration.
-
Fit the data to the Michaelis-Menten equation to determine Vₘₐₓ and Kₘ in the absence and presence of the inhibitor.
-
Use a secondary plot, such as a Lineweaver-Burk plot, to visualize the mechanism of inhibition (e.g., competitive, non-competitive).[18]
-
Calculate the Kᵢ value using the appropriate formula based on the determined inhibition mechanism. For competitive inhibition, Kᵢ = [I] / ((Kₘ,ₐₚₚ / Kₘ) - 1), where Kₘ,ₐₚₚ is the apparent Kₘ in the presence of inhibitor at concentration [I].
-
Comparative Data Analysis
The data generated from these kinetic experiments allow for a direct, quantitative comparison of inhibitor potency and selectivity.
| Inhibitor | Target Enzyme | Inhibition Type (Hypothetical) | Kᵢ (μM) (Hypothetical) | Selectivity Ratio (Kᵢ PAH / Kᵢ AADC) |
| α-Methyl-DL-phenylalanine | AADC | Competitive | 15 | 2.7 |
| PAH | Competitive | 40 | ||
| Carbidopa | AADC | Competitive | 0.5 | >2000 |
| PAH | No significant inhibition | >1000 | ||
| Benserazide | AADC | Competitive | 0.8 | >1250 |
| PAH | No significant inhibition | >1000 |
Table 1: Hypothetical in vitro kinetic data comparing the potency and selectivity of AMDP with established AADC inhibitors.
This hypothetical data clearly illustrates the utility of this analysis. While AMDP inhibits both enzymes, Carbidopa and Benserazide are highly selective for AADC, making them superior tools for specifically targeting that enzyme.
Section 4: Tier 2 - Validating Inhibition in a Cellular Context
Principle of Cell-Based Assays
While in vitro assays are essential for determining direct enzyme-inhibitor interactions, they do not account for cellular processes such as membrane transport, intracellular metabolism of the compound, or engagement with the target in its native environment.[21] Cell-based assays bridge this gap by measuring the functional consequences of target inhibition within a living cell.[13][22]
Experimental Protocol: Cellular AADC Target Engagement Assay
Objective: To measure the ability of AMDP and comparators to inhibit AADC activity in intact cells.
Materials:
-
PC12 cell line (rat pheochromocytoma, endogenously expresses AADC) or HEK293 cells engineered to overexpress human AADC.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Inhibitors: α-Methyl-DL-phenylalanine, Carbidopa.
-
Substrate: L-DOPA.
-
Lysis Buffer and reagents for HPLC-based dopamine detection.
Methodology:
-
Cell Culture: Plate PC12 cells in 24-well plates and grow to ~80% confluency.
-
Inhibitor Treatment: Replace the culture medium with a serum-free medium containing serial dilutions of the test inhibitors (AMDP, Carbidopa). Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours to allow for cell penetration and target binding.
-
Substrate Addition: Add a fixed concentration of L-DOPA (e.g., 100 µM) to all wells to serve as the substrate for intracellular AADC. Incubate for a defined period (e.g., 60 minutes).
-
Sample Collection: Stop the reaction by placing the plate on ice and adding an acid (e.g., perchloric acid) to lyse the cells and stabilize the catecholamines.
-
Dopamine Quantification: Collect the lysates and quantify the amount of dopamine produced using a validated method like HPLC with electrochemical detection.
-
Data Analysis: Plot the amount of dopamine produced as a percentage of the vehicle control against the inhibitor concentration. Fit the data to a dose-response curve to determine the EC₅₀ (the effective concentration that inhibits dopamine production by 50%).
Figure 3: Workflow for a cell-based assay to measure AADC inhibition.
Section 5: Tier 3 - Unbiased, Proteome-Wide Specificity Profiling
Principle of Chemical Proteomics
The ultimate test of specificity is to ask: "What are all the proteins in a cell that this compound binds to?" Chemical proteomics provides the tools to answer this question.[15] Affinity-based proteomics, one of the most direct approaches, uses a modified version of the inhibitor as "bait" to capture its binding partners from a complex cell lysate.[23][24] Competition with the original, unmodified inhibitor is the critical self-validating step to distinguish specific, high-affinity targets from non-specific background binders.
Experimental Workflow: Affinity-Based Chemoproteomics
Objective: To identify the direct and indirect binding partners of AMDP across the entire proteome.
Methodology:
-
Probe Synthesis: Chemically synthesize an AMDP analog that incorporates a linker and a reactive handle (e.g., biotin). This creates the "bait" molecule.
-
Bait Immobilization: Covalently attach the biotinylated AMDP probe to streptavidin-coated magnetic beads.
-
Protein Lysate Preparation: Grow a relevant cell line (e.g., SH-SY5Y neuroblastoma) and prepare a native protein lysate.
-
Affinity Pulldown & Competition:
-
Test Condition: Incubate the lysate with the AMDP-probe-coated beads.
-
Competition Control: Pre-incubate the lysate with a high concentration of free, unmodified AMDP before adding the AMDP-probe-coated beads. True targets will be occupied by the free drug and will not bind to the beads.
-
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.
-
Data Analysis: Identify proteins that are significantly depleted in the competition control sample compared to the test condition. These are high-confidence binding partners of AMDP.
Figure 4: Workflow for affinity-based chemoproteomics for target deconvolution.
Section 6: Synthesizing the Final Specificity Profile
By integrating the data from all three tiers, we can construct a comprehensive and robust profile of AMDP's specificity.
| Assay Tier | Metric | α-Methyl-DL-phenylalanine | Carbidopa |
| Tier 1: Biochemical | Kᵢ vs AADC: | 15 µM | 0.5 µM |
| Kᵢ vs PAH: | 40 µM | >1000 µM | |
| Tier 2: Cellular | EC₅₀ vs AADC: | 35 µM | 1.2 µM |
| Tier 3: Proteomics | High-Confidence Hits: | AADC, PAH, Amino Acid Transporter X | AADC |
Table 2: A synthesized, multi-tiered specificity profile for AMDP compared to Carbidopa (data is illustrative).
This synthesized profile demonstrates that while AMDP is a moderately potent inhibitor of both AADC and PAH, it is significantly less potent and less specific than Carbidopa for AADC. The proteomics data further reveals a potential off-target interaction with an amino acid transporter, a plausible finding given AMDP's structure, which would require further orthogonal validation.
Conclusion
References
- 1. chemimpex.com [chemimpex.com]
- 2. α-メチル-DL-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Phenylalanine - Wikipedia [en.wikipedia.org]
- 4. Aromatic L-amino acid decarboxylase inhibitor - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. Reaction of dopa decarboxylase with alpha-methyldopa leads to an oxidative deamination producing 3,4-dihydroxyphenylacetone, an active site directed affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Decarboxylase inhibition and blood pressure reduction by alpha-methyl-3,4-dihydroxy-DL-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of alpha-methylphenylalanine plus phenylalanine treatment during development on myelin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 14. Quantitative Proteomics for Target Deconvolution and Selectivity Profiling - Evotec [evotec.com]
- 15. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Evaluation Of Enzyme Inhibitors In Drug Discovery A Guide For Medicinal Chemists And Pharmacologists [unidesktesting.motion.ac.in]
- 19. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]
- 20. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. inits.at [inits.at]
- 22. reactionbiology.com [reactionbiology.com]
- 23. Affinity Enrichment Chemoproteomics for Target Deconvolution and Selectivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. europeanreview.org [europeanreview.org]
A Senior Application Scientist's Guide to Non-Proteinogenic Amino Acids: A Comparative Analysis of α-Methyl-DL-phenylalanine
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and peptide therapeutics, the structural palette offered by the 20 canonical amino acids is often insufficient to overcome challenges such as poor metabolic stability, low bioavailability, and limited conformational control.[1][2] This has led to the extensive exploration and application of non-proteinogenic amino acids (NPAAs), which are not naturally encoded in the genetic code.[3] These unique building blocks, numbering in the thousands, provide an unparalleled toolkit for medicinal chemists to fine-tune the pharmacological properties of peptides and other small molecules.[1][4][5]
This guide offers an in-depth comparison of α-Methyl-DL-phenylalanine (α-Me-Phe), a synthetically derived NPAA, with other notable examples in its class. We will dissect its core characteristics, benchmark it against structurally and functionally distinct NPAAs—namely 2-Aminoisobutyric acid (Aib) and Cycloleucine—and provide the experimental frameworks necessary for their evaluation. Our focus is not merely on what these molecules do, but on the causality behind their applications, empowering researchers to make informed decisions in their experimental designs.
Core Profile: α-Methyl-DL-phenylalanine (α-Me-Phe)
α-Methyl-DL-phenylalanine is an analog of the essential amino acid L-phenylalanine, distinguished by a methyl group at the α-carbon.[6] This seemingly minor modification introduces significant steric hindrance and alters its biochemical behavior profoundly.
-
Mechanism of Action : The primary utility of α-Me-Phe stems from its role as an enzyme inhibitor and a substrate for amino acid transporters.
-
Enzyme Inhibition : It is a potent in vivo inhibitor of phenylalanine hydroxylase (PAH), the enzyme responsible for converting phenylalanine to tyrosine.[6][7][8] This action effectively blocks phenylalanine metabolism, making it an invaluable tool for inducing hyperphenylalaninemia in animal models to study the pathophysiology of phenylketonuria (PKU).[9][10] It also inhibits tyrosine hydroxylase, impacting the downstream synthesis of catecholamine neurotransmitters.[6]
-
Amino Acid Transport : α-Me-Phe is recognized and transported by the L-type Amino Acid Transporter 1 (LAT1), a critical transporter at the blood-brain barrier.[6][11] This property is crucial for its delivery into the central nervous system.
-
-
Primary Applications :
-
Disease Modeling : Its most established use is in the creation of reliable animal models for PKU, a genetic disorder characterized by the inability to metabolize phenylalanine.[7]
-
Peptide Synthesis : Incorporation into peptides can enhance stability against enzymatic degradation.[12][13]
-
Neuropharmacology : Used to study the effects of catecholamine depletion and amino acid transport dynamics in the brain.[12]
-
Comparative Analysis: α-Me-Phe vs. Other Key NPAAs
To understand the unique position of α-Me-Phe, we compare it with two other widely used NPAAs: 2-Aminoisobutyric acid (Aib), which shares the α-methylation feature, and Cycloleucine, a cyclic analog that is a potent modulator of different cellular processes.
Structural and Foundational Differences
The unique structure of each NPAA dictates its function. α-Me-Phe provides aromaticity and α-methylation, Aib offers simple steric bulk from its gem-dimethyl group, and Cycloleucine imposes a rigid cyclic constraint.
Caption: Chemical structures of the compared non-proteinogenic amino acids.
Mechanistic Divergence
While all three are amino acid analogs, their primary mechanisms of action diverge significantly, leading to distinct applications.
-
α-Methyl-DL-phenylalanine (α-Me-Phe) : Primarily an enzyme inhibitor (phenylalanine hydroxylase) and transporter substrate (LAT1), used for metabolic manipulation.[6][8]
-
2-Aminoisobutyric acid (Aib) : Primarily a structural modulator . Its gem-dimethyl group forces a helical conformation upon peptides into which it is incorporated, making it a powerful tool for controlling secondary structure and enhancing resistance to proteolytic enzymes.[14][15][16]
-
Cycloleucine : A broad-spectrum agent that acts as a competitive inhibitor of amino acid transport (notably for System L) and also inhibits S-adenosyl-methionine (SAM)-mediated methylation processes.[17][18][19] This dual action makes it a tool for studying both nutrient transport and epigenetic modifications.[18]
Caption: Primary mechanisms of action for the three compared NPAAs.
Quantitative Data Summary
For rigorous experimental design, a clear understanding of the physicochemical properties of these molecules is essential. The following table provides a comparative summary.
| Property | α-Methyl-DL-phenylalanine | 2-Aminoisobutyric acid (Aib) | Cycloleucine |
| Synonyms | α-Me-DL-Phe-OH | α-Methylalanine | 1-Aminocyclopentane-1-carboxylic acid |
| CAS Number | 1132-26-9[12][20] | 62-57-7[21] | 52-52-8[18][22] |
| Molecular Formula | C₁₀H₁₃NO₂[12][23] | C₄H₉NO₂[14][21] | C₆H₁₁NO₂[18][22] |
| Molecular Weight | 179.22 g/mol [23] | 103.12 g/mol [21] | 129.16 g/mol [18] |
| Appearance | White powder[12][20] | White crystalline powder[16][24] | White to off-white crystalline powder[22] |
| Solubility in Water | Data not specified | 181 mg/mL at 25 °C[14][21] | 50 mg/mL[18] |
| Primary Function | Enzyme Inhibitor | Peptide Structure Inducer | Transport & Methylation Inhibitor |
Experimental Protocol: Amino Acid Transport Inhibition Assay
This protocol provides a robust method to quantify the inhibitory potential of NPAAs like α-Me-Phe, Aib, and Cycloleucine on amino acid transporters, particularly System L (LAT1), using a radiolabeled substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test NPAA on the uptake of a radiolabeled substrate (e.g., [¹⁴C]-L-Leucine) in a cell line expressing the target transporter (e.g., HEK293-hLAT1 or cancer cell lines with high LAT1 expression like MCF-7).[25][26][27]
Materials:
-
HEK293 cells stably expressing hLAT1/4F2hc (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Strep)
-
Poly-D-lysine coated 24-well plates
-
Hank's Balanced Salt Solution (HBSS)
-
Radiolabeled substrate: [¹⁴C]-L-Leucine
-
Test NPAAs: α-Methyl-DL-phenylalanine, 2-Aminoisobutyric acid, Cycloleucine
-
Scintillation fluid and vials
-
Scintillation counter
-
Cell lysis buffer (e.g., 0.1 M HCl or 0.1 M NaOH)
-
Protein quantification assay kit (e.g., BCA)
Procedure:
-
Cell Seeding: a. Culture cells to ~80-90% confluency. b. Seed the cells into poly-D-lysine coated 24-well plates at an appropriate density (e.g., 2 x 10⁵ cells/well) and allow them to adhere and grow for 48-72 hours.
-
Preparation of Solutions: a. Prepare stock solutions of the test NPAAs in HBSS. Create a serial dilution to cover a wide concentration range (e.g., from 1 µM to 10 mM). b. Prepare the transport solution: HBSS containing a fixed concentration of [¹⁴C]-L-Leucine (e.g., 100 µM, chosen based on the transporter's Kₘ).[25][26]
-
Transport Assay: a. On the day of the experiment, aspirate the culture medium from the wells. b. Wash the cell monolayer three times with 500 µL of pre-warmed (37°C) HBSS to remove any residual amino acids.[25] c. Pre-incubate the cells for 10-30 minutes at 37°C with HBSS containing the various concentrations of the test NPAA (inhibitor).[25] This step allows the inhibitor to bind to the transporter. d. To initiate uptake, remove the pre-incubation solution and add 250 µL of the transport solution (HBSS + [¹⁴C]-L-Leucine) containing the corresponding concentration of the test NPAA. e. Incubate for a short, defined period (e.g., 5-6 minutes) at 37°C.[25] This time should be within the linear range of uptake. f. To terminate transport, rapidly aspirate the transport solution and immediately wash the cells three times with 500 µL of ice-cold HBSS.[25] The cold buffer halts all metabolic and transport activity.
-
Quantification: a. Lyse the cells in each well by adding 300 µL of lysis buffer (e.g., 0.1 M HCl) and incubating for 30 minutes. b. Transfer an aliquot (e.g., 250 µL) of the lysate to a scintillation vial, add 4 mL of scintillation fluid, and measure the radioactivity using a scintillation counter. c. Use a separate aliquot (e.g., 20 µL) of the lysate to determine the total protein content in each well using a BCA assay. This is crucial for normalizing the uptake data.
-
Data Analysis: a. Normalize the counts per minute (CPM) to the protein concentration for each well (CPM/mg protein). b. Plot the normalized uptake against the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Caption: Experimental workflow for the amino acid transport inhibition assay.
Conclusion and Future Directions
This guide demonstrates that while α-Methyl-DL-phenylalanine, 2-Aminoisobutyric acid, and Cycloleucine are all categorized as non-proteinogenic amino acids, their utility in research is highly specialized.
-
α-Methyl-DL-phenylalanine is the tool of choice for researchers needing to modulate specific metabolic pathways, particularly for creating robust models of phenylketonuria.[7]
-
2-Aminoisobutyric acid is indispensable for peptide chemists and structural biologists aiming to enforce specific secondary structures and enhance peptide stability.[14][15]
-
Cycloleucine offers a broader inhibitory profile, making it suitable for studies on nutrient signaling, cancer metabolism, and epigenetics via its effects on both amino acid transport and methylation.[18][19][22]
The selection of an NPAA should be a deliberate choice driven by a deep understanding of its underlying mechanism of action. As the field of drug discovery continues to evolve, the rational incorporation of these and other novel NPAAs will be paramount in designing next-generation therapeutics with enhanced potency, stability, and specificity.[1][2]
References
- 1. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. biosynth.com [biosynth.com]
- 5. Pharmaceuticals | Special Issue : Non-Natural Amino Acids in Drug Design [mdpi.com]
- 6. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
- 7. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of alpha-methylphenylalanine for studies of brain development in experimental phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of alpha-methylphenylalanine and phenylalanine on brain polyribosomes and protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. chemimpex.com [chemimpex.com]
- 14. grokipedia.com [grokipedia.com]
- 15. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]
- 16. 2-Aminoisobutyric Acid CAS#: 62-57-7 [m.chemicalbook.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Cycloleucine - Wikipedia [en.wikipedia.org]
- 19. benchchem.com [benchchem.com]
- 20. chembk.com [chembk.com]
- 21. Aminoisobutyric acid | C4H9NO2 | CID 6119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. chemimpex.com [chemimpex.com]
- 23. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]
- 25. Identification of novel inhibitors of the amino acid transporter B0AT1 (SLC6A19), a potential target to induce protein restriction and to treat type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Comparison of Experimental Strategies to Study l-Type Amino Acid Transporter 1 (LAT1) Utilization by Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of α-Methyl-DL-phenylalanine
This guide provides an in-depth, procedural framework for the safe and compliant disposal of α-Methyl-DL-phenylalanine (CAS No. 1132-26-9). Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to instill a deep understanding of the chemical's hazard profile and the causality behind each step of the disposal workflow. Our objective is to empower laboratory personnel to manage chemical waste with the highest degree of safety and environmental stewardship, ensuring that every protocol is a self-validating system of best practices.
Hazard Assessment and Characterization: The "Why" Behind the Protocol
Understanding the specific risks associated with α-Methyl-DL-phenylalanine is the foundation of its safe handling and disposal. While some related amino acid derivatives are not classified as hazardous, the Safety Data Sheet (SDS) for α-Methyl-DL-phenylalanine specifies clear, non-negotiable hazards.
According to its GHS classification, α-Methyl-DL-phenylalanine is:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[1]
It is a white, combustible solid powder.[2][3] Although not listed as an acutely toxic "P-list" waste by the Resource Conservation and Recovery Act (RCRA), its irritant properties necessitate that it be treated as a regulated hazardous waste. The core principle of laboratory safety is to err on the side of caution; therefore, all waste streams containing this compound, regardless of concentration, must be managed through your institution's hazardous waste program.[4]
Prohibited Disposal Methods: The following disposal routes are strictly forbidden due to the chemical's hazard profile and regulatory requirements:
-
Sink/Drain Disposal: Prohibited. The compound's effects on aquatic ecosystems are not fully known, and introducing it to the sewer system is a compliance violation.[4]
-
Regular Trash Disposal: Prohibited. Disposing of hazardous chemicals in the standard solid waste stream can expose custodial staff to risks and violates federal and local regulations.[5]
-
Evaporation in a Fume Hood: Prohibited. This practice does not eliminate the hazardous waste but merely transfers it into the atmosphere, posing an inhalation risk and violating environmental regulations.[4]
| Parameter | Specification | Source(s) |
| CAS Number | 1132-26-9 | [1][2] |
| Physical Form | White solid powder | [2][3] |
| GHS Hazard Codes | H315, H319, H335 | [1] |
| Primary Hazards | Skin, eye, and respiratory tract irritant | [1] |
| Required PPE | Chemical safety goggles, nitrile gloves, lab coat | [1][6] |
| Incompatible Materials | Strong oxidizing agents | [7][8] |
The Disposal Workflow: A Step-by-Step Protocol
This protocol is designed to ensure a compliant and safe "cradle-to-grave" management of α-Methyl-DL-phenylalanine waste, as mandated by the EPA's Resource Conservation and Recovery Act (RCRA).[9][10] Your institution's Environmental Health and Safety (EHS) department is your primary partner in this process.[11][12]
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical in any form, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.
-
Eye Protection: Chemical safety goggles or safety glasses with side shields.
-
Hand Protection: Nitrile or neoprene gloves. Inspect gloves for any signs of degradation or puncture before use.[6]
-
Body Protection: A standard laboratory coat.
Step 2: Waste Segregation and Containment
Proper segregation at the point of generation is crucial to prevent dangerous chemical reactions and ensure proper disposal.[13]
-
Solid Waste: Collect unused or expired α-Methyl-DL-phenylalanine powder, along with any grossly contaminated items like weigh boats or spatulas, directly into a designated hazardous waste container.
-
Contaminated Labware: Items with trace contamination (e.g., gloves, wipes, bench paper) should be collected in a separate, clearly labeled bag or container designated for solid chemical waste.[12]
-
Aqueous Solutions: If the compound is in a solution, it must be collected in a designated hazardous liquid waste container. Do not mix with other waste streams unless you have confirmed compatibility. Specifically, keep it separate from strong oxidizing agents.[8][14]
Step 3: Container Selection and Labeling
The integrity of the waste container is paramount to preventing leaks and ensuring safe transport.
-
Container Type: Use a chemically compatible container, typically made of high-density polyethylene (HDPE) or glass, with a secure, screw-top lid. The container must be in good condition, free of cracks or deterioration.[5][14]
-
Labeling: The container must be labeled with a hazardous waste tag provided by your EHS department as soon as the first drop of waste is added. The label must include:
-
The full, unabbreviated chemical name: "alpha-Methyl-DL-phenylalanine".
-
The specific hazards (e.g., "Irritant").
-
The accumulation start date.
-
The name of the principal investigator and laboratory location.
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
Hazardous waste must be stored in a designated SAA that meets specific regulatory criteria.
-
Location: The SAA must be at or near the point of waste generation and under the control of the laboratory personnel.[11][14]
-
Container Management: Waste containers must be kept closed at all times except when actively adding waste.[4][11]
-
Inspections: The SAA should be inspected weekly to check for leaks and ensure proper labeling.[5][14]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically 12 months, but check with your institution), you must arrange for its removal.[11]
-
Contact EHS: Submit a chemical waste pickup request to your institution's EHS department.[11][12] EHS professionals are trained to handle, transport, and arrange for the final disposal of the waste with a licensed disposal company in a manner that is safe and environmentally compliant.[6]
Decision-Making Flowchart for Disposal
The following diagram outlines the logical workflow for managing α-Methyl-DL-phenylalanine waste from generation to disposal.
Caption: Disposal workflow for α-Methyl-DL-phenylalanine waste.
Spill Management and Waste Minimization
Small Spill Cleanup: In the event of a small spill of solid α-Methyl-DL-phenylalanine:
-
Ensure proper PPE is worn.
-
Prevent further spread of the powder. Avoid creating dust.[7]
-
Carefully sweep up the material and place it into the designated hazardous waste container.[7][15][16]
-
Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials as contaminated solid waste.[12]
Waste Minimization: A core principle of green chemistry and responsible laboratory management is to minimize waste generation.[11]
-
Source Reduction: Order only the quantity of chemical required for your experiments.
-
Inventory Management: Maintain an accurate inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale Reduction: Where possible, reduce the scale of experiments to decrease the volume of waste produced.[11]
By adhering to these detailed procedures, you not only ensure the safety of yourself and your colleagues but also uphold your professional responsibility to protect the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the final authority on waste management practices.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. DL-alpha-Methylphenylalanine | C10H13NO2 | CID 108055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. vumc.org [vumc.org]
- 5. danielshealth.com [danielshealth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. webdev.durhamtech.edu [webdev.durhamtech.edu]
- 8. fishersci.se [fishersci.se]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. benchchem.com [benchchem.com]
- 13. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. fishersci.com [fishersci.com]
- 16. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling alpha-Methyl-DL-phenylalanine
An Essential Guide to Personal Protective Equipment for Handling α-Methyl-DL-phenylalanine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling of chemical reagents, such as α-Methyl-DL-phenylalanine, is a critical component of laboratory safety. This guide provides a detailed, step-by-step operational plan for the safe handling and disposal of α-Methyl-DL-phenylalanine, with a focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Hazards: A Proactive Approach to Safety
α-Methyl-DL-phenylalanine is a phenylalanine derivative used in various biochemical applications, including peptide synthesis and neuropharmacology research.[1][2] While it is a valuable tool in the lab, it is not without risks. According to its Safety Data Sheet (SDS), α-Methyl-DL-phenylalanine presents the following hazards:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications are the foundation upon which our safety protocols are built. The physical form of this chemical, typically a white powder, increases the risk of airborne dust, making inhalation a primary route of exposure to be controlled.[1][4]
Foundational Safety: Engineering and Administrative Controls
Before any personal protective equipment is worn, the work environment itself should be engineered for safety. These controls are the first and most effective line of defense.
-
Ventilation and Fume Hoods : All work involving the handling of α-Methyl-DL-phenylalanine powder must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][6] This captures airborne particles at the source, preventing their dispersal into the laboratory environment and minimizing inhalation risk.
-
Designated Work Area : Establish a designated area for weighing and handling this compound. Covering the work surface with disposable bench paper can help contain spills and simplify cleanup.[5]
Personal Protective Equipment (PPE): Your Last Line of Defense
PPE is essential to protect you from exposure when engineering controls cannot eliminate the risk entirely. The selection of appropriate PPE is crucial and should be based on a thorough hazard assessment.[7]
Eye and Face Protection
Given the serious eye irritation risk (H319), appropriate eye protection is mandatory.
-
Recommendation : Wear safety goggles with side-shields that conform to EN 166 (EU) or ANSI Z87.1 (US) standards.[3] These provide a seal around the eyes and offer better protection from dust than standard safety glasses. In situations with a higher risk of splashing (e.g., preparing solutions), a face shield should be worn in addition to safety goggles.
Skin and Body Protection
To prevent skin contact and irritation (H315), comprehensive skin and body protection is required.
-
Gloves : Protective gloves are essential.[3][8] Nitrile gloves are a common and effective choice for handling chemical powders, offering good chemical resistance and durability.[9][10] Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.[11]
-
Lab Coat : A lab coat or impervious clothing should be worn to protect your skin and personal clothing from contamination.[3][7] Ensure the lab coat is fully buttoned.
Respiratory Protection
The risk of respiratory irritation (H335) from inhaling the fine powder necessitates respiratory protection.
-
Recommendation : When weighing or transferring the powder, a respirator is required. A type N95 (US) or type FFP2 (EU) particulate respirator is the minimum requirement.[8][12] These masks are designed to filter at least 95% of airborne particles.[13] Ensure your respirator is NIOSH (US) or CE (EU) approved and that you have been properly fit-tested for its use.
The following table summarizes the recommended PPE for handling α-Methyl-DL-phenylalanine.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Inspection | Safety glasses | Nitrile gloves | Lab coat | Not typically required |
| Weighing/Transferring Powder | Safety goggles | Nitrile gloves | Lab coat | N95/FFP2 respirator |
| Preparing Solutions | Safety goggles & Face shield | Nitrile gloves | Lab coat | N95/FFP2 respirator |
| Cleaning Spills | Safety goggles & Face shield | Heavy-duty nitrile gloves | Lab coat/apron | N95/FFP2 respirator |
Operational Plan: Step-by-Step Handling Protocol
Adhering to a standardized protocol minimizes risk and ensures procedural consistency.
Preparation Workflow
Caption: Workflow for preparing to handle α-Methyl-DL-phenylalanine.
Detailed Weighing and Handling Procedure
-
Verify Controls : Ensure the chemical fume hood is on and functioning correctly before starting.
-
Don PPE : Put on your lab coat, safety goggles, N95/FFP2 respirator, and nitrile gloves as detailed in the table above.
-
Transfer Chemical : Inside the fume hood, carefully open the container. Use a spatula to transfer the desired amount of α-Methyl-DL-phenylalanine to a tared weigh boat on a balance. Avoid pouring the powder directly from the bottle to minimize dust generation.[5]
-
Close Container : Immediately and securely close the main chemical container after use to prevent spills and contamination.[5]
-
Dissolution : If preparing a solution, add the solvent to the powder slowly to avoid splashing.
-
Initial Cleanup : Decontaminate the spatula and any other reusable equipment. Wipe down the balance and the surrounding area within the fume hood with a damp cloth. Dispose of the cloth as chemical waste.
-
Doff PPE : Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the lab coat, and then eye protection and respirator outside the immediate work area.
-
Personal Hygiene : Wash hands thoroughly with soap and water after the procedure is complete.[11]
Spill and Disposal Management
Accidents can happen, and a clear plan is essential for a safe and effective response.
Spill Response Protocol
Caption: Decision-making flowchart for spill response.
For minor solid spills, take care not to create dust.[14] You can gently cover the spill with a wet paper towel before sweeping it up to minimize aerosolization.[15] The collected material and all cleaning supplies must be placed in a sealed container and labeled for hazardous waste disposal.[16][17]
Disposal Plan
-
Chemical Waste : Unused α-Methyl-DL-phenylalanine and any material heavily contaminated with it must be disposed of as hazardous chemical waste.[3] Follow your institution's and local regulations for chemical waste disposal.
-
Contaminated PPE : Used gloves, disposable lab coats, and other contaminated materials should be double-bagged, sealed, and placed in the appropriate hazardous waste stream.[17] Never discard contaminated items in the regular trash.
By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can significantly mitigate the risks associated with handling α-Methyl-DL-phenylalanine, ensuring a safer environment for yourself and your colleagues.
References
- 1. chemimpex.com [chemimpex.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. ehs.wisc.edu [ehs.wisc.edu]
- 6. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. α-メチル-DL-フェニルアラニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. How to Select the Right Chemical Resistant Gloves — MSC Industrial Supply [mscdirect.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. artsci.usu.edu [artsci.usu.edu]
- 12. Respirator for Chemicals | Protective Dust Mask | uvex safety [uvex-safety.com]
- 13. pksafety.com [pksafety.com]
- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. acs.org [acs.org]
- 17. westlab.com [westlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
